krypton-83
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
Kr |
|---|---|
Molecular Weight |
82.91412652 g/mol |
IUPAC Name |
krypton-83 |
InChI |
InChI=1S/Kr/i1-1 |
InChI Key |
DNNSSWSSYDEUBZ-BJUDXGSMSA-N |
Isomeric SMILES |
[83Kr] |
Canonical SMILES |
[Kr] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Nuclear Properties of Krypton-83
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the fundamental nuclear properties of Krypton-83 (⁸³Kr), a stable isotope of krypton. The information is curated for professionals in research, science, and drug development who may utilize this isotope in various applications, including nuclear magnetic resonance (NMR) spectroscopy and imaging.
Core Nuclear Characteristics
This compound is a naturally occurring, stable isotope of the noble gas krypton, distinguished by its unique nuclear properties that make it valuable for specialized scientific applications. It possesses a non-zero nuclear spin, rendering it NMR-active, and a significant nuclear electric quadrupole moment.
Summary of Quantitative Nuclear Data
The essential nuclear properties of this compound are summarized in the tables below for clear comparison and reference.
| General Properties | Value | Unit |
| Atomic Mass | 82.9141360[1], 82.914127(2)[2] | amu, u |
| Natural Abundance | 11.49[3][4], 11.500(19)[2] | % |
| Nuclear Spin (I) | 9/2[1][3] | |
| Parity | +[1][2] | |
| Stability | Stable[1][5] |
| NMR Properties | Value | Unit |
| Nuclear Magnetic Dipole Moment (μ) | -0.9707297(32)[6], -0.970730(3)[2], -0.970669[1][7] | μN |
| Nuclear Electric Quadrupole Moment (Q) | +0.259(1)[2], +0.26(3)[1] | b |
| g-factor (gI) | -0.215704[5], -0.21571777777778[2] | |
| Gyromagnetic Ratio (γ) | 1.0331 x 10⁷[2] | rad T⁻¹ s⁻¹ |
| Nuclear Isomers of this compound | ||
| Property | ⁸³ᵐ¹Kr | ⁸³ᵐ²Kr |
| Excitation Energy | 9.4057(6)[2][8] | 41.5575(7)[2][9] |
| Half-life | 156.8(5)[2][8], 154.4(11)[9] | 1.83(2)[2][9] |
| Spin and Parity | 7/2+[2][8] | 1/2-[1][2] |
| Decay Mode | Isomeric Transition | Isomeric Transition[1] |
| Magnetic Dipole Moment (μ) | -0.943(2)[1][8] | +0.591(2)[1] |
| Electric Quadrupole Moment (Q) | +0.495(10)[1][8] | Not Available |
Nuclear Formation and Decay
While ⁸³Kr itself is stable, it can be formed through the radioactive decay of parent nuclides. The primary formation pathways are:
-
Beta Decay of Bromine-83 (⁸³Br): ⁸³Br undergoes beta decay, emitting an electron and an antineutrino to become ⁸³Kr.[1][2]
-
Electron Capture of Rubidium-83 (⁸³Rb): ⁸³Rb decays via electron capture, where an inner atomic electron is captured by the nucleus, transforming a proton into a neutron and resulting in the formation of ⁸³Kr.[1][2]
The isomeric state, ⁸³ᵐKr, is utilized as a calibration source in various experiments. It decays via internal transition, emitting monoenergetic conversion electrons at 9.4 keV and 32.2 keV.[10]
Experimental Protocols
The determination of the nuclear properties of this compound relies on a suite of sophisticated experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To precisely measure the nuclear magnetic dipole moment and study the interactions of the ⁸³Kr nucleus with its electronic environment.
Methodology:
-
Sample Preparation: Gaseous this compound, either naturally abundant or enriched, is introduced into a high-pressure NMR tube. For studies in solution, the gas is dissolved in a suitable solvent.[11]
-
Instrumentation: A high-field NMR spectrometer is utilized.[6]
-
Data Acquisition: High-resolution NMR spectra are acquired by applying a strong external magnetic field (B₀) and observing the resonance frequencies of the ⁸³Kr nuclei.[6] The linear dependence of resonance frequencies on the gas density is measured and extrapolated to zero density to eliminate intermolecular interaction effects.[6]
-
Analysis: The nuclear magnetic moment is determined with high precision by combining the measured resonance frequencies with known values for nuclear magnetic shielding.[6] The quadrupolar nature of the ⁸³Kr nucleus (spin I = 9/2) leads to relaxation effects that are sensitive to the local electric field gradients, providing insights into the material's surface chemistry and structure.[12]
Gamma-Ray Spectroscopy
Objective: To investigate the energy levels and decay schemes of nuclei that decay to this compound, as well as the decay of its isomers.
Methodology:
-
Source Production: Radioactive sources, such as ⁸³Rb or ⁸³Br, are produced, often through nuclear reactions.[13]
-
Detection: High-purity germanium (HPGe) detectors are used to measure the energy of the gamma rays emitted during the decay process with high resolution.[14]
-
Data Analysis: The resulting gamma-ray spectra are analyzed to identify the energies and intensities of the emitted photons. Coincidence measurements can be performed to establish cascade relationships between gamma rays.[13] This information is used to construct a detailed decay scheme, including the energy levels, spins, and parities of the daughter nucleus (⁸³Kr).[13]
Neutron Capture Cross-Section Measurement
Objective: To determine the probability of a this compound nucleus capturing a neutron as a function of neutron energy.
Methodology:
-
Neutron Source: A pulsed neutron source is used to generate neutrons over a wide range of energies.
-
Target: A sample of this compound gas is placed in the neutron beam.[15]
-
Detection: A detector array, such as the Detector for Advanced Neutron Capture Experiments (DANCE) at Los Alamos National Laboratory, surrounds the target to detect the gamma rays emitted immediately following a neutron capture event.[16][17]
-
Time-of-Flight Technique: The energy of the captured neutron is determined by measuring the time it takes for the neutron to travel from the source to the target.[16][17]
-
Data Analysis: The number of capture events is recorded as a function of neutron energy to determine the neutron capture cross-section.[16][17]
Applications in Research and Development
The distinct nuclear properties of this compound make it a valuable tool in several advanced research areas:
-
Materials Science: ⁸³Kr NMR is a sensitive probe for characterizing the surfaces and porous structures of materials.[12] The interaction of the nuclear quadrupole moment with surface electric field gradients provides unique information that is not accessible with spin-1/2 nuclei like ¹²⁹Xe.[12]
-
Medical Imaging: Hyperpolarized ⁸³Kr has emerged as a novel contrast agent for Magnetic Resonance Imaging (MRI), particularly for lung imaging.[18] The relaxation of hyperpolarized ⁸³Kr is highly sensitive to the local surface chemistry, allowing for the differentiation between healthy and diseased tissues.[18]
-
Nuclear Physics Research: Precision measurements of ⁸³Kr's nuclear properties provide important data for testing and refining nuclear models.[5] Its neutron capture cross-section is also relevant for studies in stellar nucleosynthesis.[17]
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. (83Kr) Krypton NMR [chem.ch.huji.ac.il]
- 4. WebElements Periodic Table » Krypton » isotope data [webelements.com]
- 5. buyisotope.com [buyisotope.com]
- 6. (83)Kr nuclear magnetic moment in terms of that of (3)He - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WebElements Periodic Table » Krypton » isotope data [winter.group.shef.ac.uk]
- 8. Krypton-83m1 - isotopic data and properties [chemlin.org]
- 9. Isotopes_of_krypton [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and 83 Kr NMR spectroscopy of Kr@C 60 - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03398D [pubs.rsc.org]
- 12. Studying porous materials with this compound NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. crpr-su.se [crpr-su.se]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Metastable Krypton-83m: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery of the metastable isotope Krypton-83m (⁸³ᵐKr). It details the seminal experiments that first identified the phenomenon of K-electron capture, the process responsible for the formation of ⁸³ᵐKr, and outlines the properties and production methods of this important isotope. This document is intended for researchers, scientists, and professionals in drug development who may utilize ⁸³ᵐKr in advanced imaging and calibration applications.
Historical Context: The Prediction and Discovery of K-Electron Capture
The existence of Krypton-83m is a direct consequence of a nuclear decay process known as K-electron capture. This phenomenon, where an atomic nucleus captures one of its own inner electrons (typically from the K-shell), was first theoretically predicted and later experimentally confirmed by Luis W. Alvarez in the late 1930s. His groundbreaking work, published in the Physical Review, laid the foundation for understanding a new mode of radioactive decay and led to the identification of numerous isotopes, including the metastable state of Krypton-83.
In 1937, Alvarez reported the first experimental evidence for nuclear K-electron capture.[1] A year later, in 1938, he published a more comprehensive paper, "The Capture of Orbital Electrons by Nuclei," which provided a detailed account of the experimental methods and theoretical considerations. These experiments did not directly discover ⁸³ᵐKr but rather the fundamental process that creates it from its parent isotope, Rubidium-83 (⁸³Rb).
Properties of Krypton-83m
Krypton-83m is a nuclear isomer of this compound, meaning it has the same number of protons and neutrons but exists in an excited, metastable state. Its decay to the stable ground state of this compound occurs via internal transition, releasing energy in the form of conversion electrons and X-rays.
| Property | Value |
| Half-life | 1.83 hours |
| Decay Mode | Internal Transition (IT) |
| Parent Isotope | Rubidium-83 (⁸³Rb) |
| ⁸³Rb Half-life | 86.2 days |
| Primary Decay Emissions | 32.1 keV and 9.4 keV conversion electrons |
Production of Krypton-83m
Krypton-83m is produced through the electron capture decay of Rubidium-83. The parent isotope, ⁸³Rb, is typically produced by bombarding stable krypton gas with protons in a cyclotron. The subsequent decay of ⁸³Rb to ⁸³ᵐKr allows for the creation of a generator system, where the longer-lived ⁸³Rb provides a continuous source of the short-lived ⁸³ᵐKr.
The production and decay pathway can be summarized as follows:
Caption: Production and decay pathway of Krypton-83m.
Experimental Discovery of K-Electron Capture
The discovery of K-electron capture was a pivotal moment in nuclear physics. The experimental setup designed by Luis Alvarez was elegant in its approach to detecting the subtle signs of this decay process.
Experimental Protocol
The core of the experiment was to identify the characteristic X-rays emitted from a daughter atom after its parent nucleus had captured an inner-shell electron. The challenge was to distinguish these low-energy X-rays from other types of radiation.
-
Source Preparation: A radioactive source, such as Vanadium-48 or later Gallium-67, which was predicted to decay via electron capture, was prepared.
-
Radiation Filtering: The source was placed in a magnetic field to deflect any charged particles, such as beta particles (electrons and positrons), that might also be emitted.
-
X-ray Detection: A specialized Geiger-Müller counter with a thin window, designed to be sensitive to low-energy (soft) X-rays, was positioned to detect the radiation from the source.
-
Absorption Measurements: To confirm that the detected radiation was indeed characteristic X-rays of the daughter element, thin foils of different materials were placed between the source and the detector. The absorption of the radiation in these foils was measured and compared to the known absorption coefficients for X-rays of specific energies. A sharp decrease in transmission when the absorbing material's K-edge was just above the expected X-ray energy provided strong evidence for the characteristic X-rays of the daughter nuclide.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Natural Abundance and Isotopes of Krypton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton (Kr), a noble gas with atomic number 36, is a minor constituent of Earth's atmosphere. While chemically inert, its unique isotopic composition, comprising a suite of stable and radioactive isotopes, makes it a valuable tool in various scientific and technical fields. This guide provides a comprehensive overview of the natural abundance of krypton isotopes, their distinct properties, the methodologies for their analysis, and their applications, with a particular focus on areas relevant to biomedical research and diagnostics.
Natural Abundance and Properties of Krypton Isotopes
Krypton's isotopic landscape is characterized by six stable isotopes and a number of radioactive isotopes, some of which have significant applications. The natural abundance of these isotopes in Earth's atmosphere is a result of primordial nucleosynthesis and subsequent stellar processes.
Stable Isotopes of Krypton
Naturally occurring krypton is a mixture of six stable isotopes, with ⁸⁴Kr being the most abundant. The precise isotopic composition of atmospheric krypton is well-established and serves as a reference standard in isotopic analysis.
Table 1: Natural Abundance and Properties of Stable Krypton Isotopes
| Isotope | Atomic Mass (u) | Natural Abundance (%) | Nuclear Spin (I) |
| ⁷⁸Kr | 77.920365 | 0.355 | 0 |
| ⁸⁰Kr | 79.916378 | 2.286 | 0 |
| ⁸²Kr | 81.913483 | 11.593 | 0 |
| ⁸³Kr | 82.914127 | 11.500 | 9/2 |
| ⁸⁴Kr | 83.911498 | 56.987 | 0 |
| ⁸⁶Kr | 85.910611 | 17.279 | 0 |
Radioactive Isotopes of Krypton
Beyond its stable isotopes, krypton has several radioactive isotopes, with ⁸¹Kr and ⁸⁵Kr being of particular scientific interest due to their relatively long half-lives and specific origins.
Table 2: Properties of Key Radioactive Krypton Isotopes
| Isotope | Half-Life | Decay Mode | Primary Origin |
| ⁸¹Kr | 229,000 years | Electron Capture (EC) | Cosmogenic |
| ⁸⁵Kr | 10.76 years | Beta (β⁻) | Anthropogenic (Nuclear Fission) |
Krypton-81 (⁸¹Kr): This long-lived radioisotope is produced in the atmosphere through the interaction of cosmic rays with stable krypton isotopes. Its inert nature and long half-life make it an excellent tracer for dating old groundwater.
Krypton-85 (⁸⁵Kr): Primarily a product of nuclear fission of uranium and plutonium, ⁸⁵Kr is released into the atmosphere from nuclear reactors and reprocessing plants.[1] Its presence in the atmosphere can be used to track air masses and to detect clandestine nuclear activities.[1] In industrial applications, ⁸⁵Kr is used in thickness gauging and leak detection.[1]
Experimental Protocols for Isotopic Analysis
The precise measurement of krypton's isotopic composition requires sophisticated analytical techniques, primarily centered around mass spectrometry. The choice of method depends on the required sensitivity and the specific isotopes of interest.
Resonance Ionization Time-of-Flight Mass Spectrometry (RIS-TOF)
Resonance Ionization Time-of-Flight Mass Spectrometry is a highly sensitive and selective technique for the analysis of trace isotopes. It involves the use of lasers tuned to specific wavelengths to selectively ionize the target isotope, which is then accelerated and detected in a time-of-flight mass spectrometer.
Methodology Overview:
-
Sample Introduction and Preparation: The krypton gas sample is introduced into a high-vacuum chamber. For ultra-trace analysis, cryogenic concentration is often employed to enrich the sample.
-
Resonant Ionization: A multi-step laser ionization process is used. For krypton, this typically involves a two-photon excitation to an intermediate energy level, followed by a third photon to ionize the atom.[2][3] This resonant process is highly element-specific, minimizing isobaric interferences.
-
Time-of-Flight Mass Analysis: The generated ions are accelerated by an electric field into a drift tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its mass-to-charge ratio. This allows for the separation and quantification of the different krypton isotopes.
-
Detection: An electron multiplier or a similar detector records the arrival of the ions, generating a mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is another powerful technique for the separation and analysis of noble gas isotopes. In this method, a gas chromatograph is used to separate krypton from other gases in the sample before it is introduced into the mass spectrometer for isotopic analysis.
Methodology Overview:
-
Sample Injection: A known volume of the gas sample is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is carried by an inert carrier gas (e.g., helium) through a column containing a stationary phase. Different gases interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus be separated.
-
Ionization: As the separated krypton gas elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization is a common method used, where a beam of electrons bombards the krypton atoms, knocking off an electron to create a positive ion.
-
Mass Analysis: The krypton ions are then passed through a mass analyzer (e.g., a quadrupole or magnetic sector) which separates them based on their mass-to-charge ratio.
-
Detection: A detector measures the abundance of each isotope, producing a mass spectrum.
Applications in Research and Medicine
While direct applications of krypton isotopes in the core processes of drug development, such as serving as metabolic tracers for new chemical entities, are not widely documented, their use in medical diagnostics and biomedical research is of significant relevance to the pharmaceutical and life sciences sectors.
Medical Imaging and Diagnostics
Radioactive and hyperpolarized stable isotopes of krypton have found important niches in medical imaging, particularly for assessing lung function.
-
Krypton-81m (⁸¹ᵐKr) for Lung Ventilation Scans: ⁸¹ᵐKr, with its very short half-life of 13 seconds, is used as an inhaled radioactive gas for ventilation-perfusion (V/Q) scans. These scans are instrumental in diagnosing pulmonary embolism by imaging the distribution of air (ventilation) and blood flow (perfusion) in the lungs.
-
Hyperpolarized Krypton-83 (⁸³Kr) in Magnetic Resonance Imaging (MRI): Recent advancements have enabled the use of hyperpolarized ⁸³Kr as a contrast agent in MRI.[4][5] This technique allows for high-resolution imaging of the airways and lung surfaces, offering a non-ionizing radiation alternative for diagnosing and monitoring lung diseases.[4][5] The relaxation of hyperpolarized ⁸³Kr is sensitive to the local chemical environment, providing unique functional information about the lung parenchyma.[4]
Krypton Isotopes in Drug Development: A Prospective Outlook
Currently, the use of krypton isotopes as tracers in pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) studies for new drug candidates is not a standard practice. The pharmaceutical industry predominantly relies on isotopes such as Carbon-14 (¹⁴C), Tritium (³H), and Deuterium (²H) for labeling drug molecules.[6][7] These isotopes can be incorporated into the chemical structure of the drug, allowing for direct tracking of the molecule and its metabolites.
The inert nature of krypton makes it challenging to chemically bond to drug molecules. While the concept of "kryptonates," where ⁸⁵Kr is physically entrapped within a solid matrix, has been explored as a universal tracer, its application in the dynamic and complex biological systems relevant to drug metabolism has not been established.[8]
However, the advancements in hyperpolarized ⁸³Kr MRI could offer indirect benefits to drug development. For instance, it could be employed in preclinical and clinical studies to assess the efficacy of new therapies for pulmonary diseases by providing detailed imaging of lung function and structure before and after treatment.
Conclusion
The isotopes of krypton, both stable and radioactive, possess a range of properties that make them valuable in diverse scientific applications. While their direct role as tracers in the drug development pipeline is not established, their utility in advanced medical diagnostics, particularly in respiratory medicine, provides researchers and clinicians with powerful tools for understanding disease and evaluating therapeutic interventions. The continued development of techniques for the precise measurement and application of krypton isotopes, such as hyperpolarized ⁸³Kr MRI, holds promise for further contributions to biomedical science.
References
- 1. Krypton-85 - Wikipedia [en.wikipedia.org]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Krypton Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krypton (Kr), a noble gas with atomic number 36, has long been characterized by its inertness, a property stemming from its filled valence electron shell.[1] Discovered in 1898 by Sir William Ramsay and Morris Travers through the fractional distillation of liquid air, its name originates from the Greek word "kryptos," meaning "hidden," alluding to its rarity.[2][3] While traditionally considered chemically unreactive, the synthesis of krypton compounds, most notably krypton difluoride (KrF₂), in the 1960s opened a new chapter in our understanding of this element's chemistry.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of krypton, with a focus on quantitative data, experimental methodologies, and the underlying principles governing its behavior.
Physical Properties
Krypton is a colorless, odorless, and tasteless monatomic gas that is approximately three times heavier than air.[3] At standard temperature and pressure, it exists as a gas. Solid krypton is a white, crystalline substance with a face-centered cubic structure.[2]
Atomic and Physical Properties
The fundamental atomic and physical characteristics of krypton are summarized in the table below.
| Property | Value |
| Atomic Number | 36 |
| Atomic Mass | 83.798 u |
| Electron Configuration | [Ar] 3d¹⁰ 4s² 4p⁶ |
| Density (at STP) | 3.749 g/L[6] |
| Density (liquid at b.p.) | 2.413 g/cm³[6] |
| Melting Point | 115.78 K (-157.37 °C)[6] |
| Boiling Point | 119.93 K (-153.415 °C)[6] |
| Triple Point | 115.775 K, 73.53 kPa[6] |
| Critical Point | 209.48 K, 5.525 MPa[6] |
| Van der Waals Radius | 202 pm[7] |
| Covalent Radius | 116 ± 4 pm[7] |
Thermal Properties
The thermal properties of krypton are crucial for its application in various fields, including in lighting and as a coolant.
| Property | Value |
| Heat of Fusion | 1.64 kJ/mol |
| Heat of Vaporization | 9.08 kJ/mol[7] |
| Molar Heat Capacity (at constant pressure) | 20.95 J/(mol·K)[7] |
| Thermal Conductivity (at 300 K) | 9.49 x 10⁻³ W/(m·K) |
Isotopic Composition
Naturally occurring krypton is a mixture of six stable isotopes. In addition to these, numerous radioactive isotopes are known, with ⁸⁵Kr being a notable product of nuclear fission.
| Isotope | Natural Abundance (%) | Half-life |
| ⁷⁸Kr | 0.36 | Stable |
| ⁸⁰Kr | 2.29 | Stable |
| ⁸²Kr | 11.59 | Stable |
| ⁸³Kr | 11.5 | Stable |
| ⁸⁴Kr | 56.99 | Stable |
| ⁸⁶Kr | 17.28 | Stable |
| ⁸¹Kr | Trace | 229,000 years |
| ⁸⁵Kr | Trace | 10.76 years |
Chemical Properties
For many years, krypton was considered to be completely inert. However, the discovery of its reactivity with highly electronegative elements, particularly fluorine, has led to the synthesis of a limited number of krypton compounds.[3]
Electron Configuration and Reactivity
Krypton's electron configuration, with a completely filled n=4 shell, results in a high ionization energy and a very low electron affinity. This electronic stability is the primary reason for its limited reactivity. To form chemical bonds, a significant amount of energy is required to remove or promote an electron to a higher energy level.
Ionization Energies
The energy required to remove successive electrons from a krypton atom provides quantitative insight into its chemical inertness.
| Ionization Energy | Value (kJ/mol) |
| 1st | 1350.8[7] |
| 2nd | 2350.4[7] |
| 3rd | 3565[7] |
| 4th | 5065.5[8] |
| 5th | 6242.6[8] |
Krypton Compounds
The chemistry of krypton is predominantly limited to its difluoride and its derivatives.
-
Krypton Difluoride (KrF₂): This is the most stable and well-characterized compound of krypton. It is a colorless, volatile crystalline solid that is a powerful oxidizing and fluorinating agent.[5] It can be synthesized through several methods, including electrical discharge, photochemistry, and the hot wire method.[6][7]
-
Other Compounds: Other krypton compounds have been reported, including those with krypton bonded to oxygen and nitrogen, but they are generally unstable and less well-characterized than KrF₂.[8]
Experimental Protocols
Synthesis of Krypton Difluoride (KrF₂)
Several methods have been developed for the synthesis of KrF₂. The choice of method often depends on the desired yield and available equipment.
This method involves the irradiation of a mixture of krypton and fluorine gas with UV light.
-
Reactants: Krypton gas and Fluorine gas.
-
Apparatus: A reaction vessel made of Pyrex, Vycor, or quartz to allow the passage of UV light. A UV lamp emitting in the range of 303–313 nm.[7]
-
Procedure:
-
A mixture of krypton and fluorine gas is introduced into the reaction vessel.
-
The vessel is cooled to a low temperature, typically with liquid nitrogen.
-
The mixture is irradiated with UV light for a specific duration.
-
The unreacted gases are pumped away, and the KrF₂ product is collected as a white solid.
-
This was the first method used to synthesize KrF₂.
-
Reactants: A 1:1 to 2:1 mixture of fluorine to krypton gas.[6][7]
-
Apparatus: A reaction chamber with two electrodes. A high-voltage power supply.
-
Procedure:
This method offers a higher yield compared to the electrical discharge method.
-
Reactants: Solid krypton and fluorine gas.
-
Apparatus: A reaction vessel containing a hot wire (e.g., tungsten). A system for cooling the krypton to its solid phase.
-
Procedure:
-
Krypton is frozen onto a cold surface within the reaction vessel.
-
A wire positioned a few centimeters from the solid krypton is heated to around 680 °C by passing a large electrical current through it.[6][7]
-
Fluorine gas is passed over the hot wire, causing it to dissociate into fluorine radicals.
-
The fluorine radicals react with the solid krypton to form KrF₂.
-
Analysis of Krypton's Emission Spectrum
The emission spectrum of krypton is characterized by several sharp lines, with the strongest being in the green and yellow regions.[2] This spectrum is utilized in various applications, including lighting and lasers.
-
Apparatus:
-
A krypton gas discharge lamp to excite the krypton atoms.
-
A spectrometer (e.g., a diffraction grating spectrometer) to disperse the emitted light.
-
A detector (e.g., a CCD camera or a photomultiplier tube) to record the spectrum.
-
-
Procedure:
-
An electric current is passed through the krypton gas discharge lamp, causing the krypton atoms to become excited.
-
As the excited atoms return to their ground state, they emit light at specific wavelengths, creating an emission spectrum.
-
The emitted light is collected and passed through the spectrometer.
-
The spectrometer separates the light into its constituent wavelengths.
-
The detector measures the intensity of light at each wavelength.
-
The resulting data is a plot of intensity versus wavelength, which is the emission spectrum of krypton.
-
Conclusion
Krypton, while predominantly inert, possesses a subtle and fascinating chemistry. Its physical properties make it suitable for specialized applications, and its limited reactivity provides a unique platform for studying chemical bonding under extreme conditions. The synthesis and characterization of krypton compounds, particularly KrF₂, continue to be an area of active research, pushing the boundaries of our understanding of the noble gases. This guide has provided a detailed overview of the core physical and chemical properties of krypton, offering a valuable resource for scientists and researchers in various disciplines.
References
- 1. Krypton (Kr) - Definition, Preparation, Properties, Uses, Compounds, Reactivity [examples.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Krypton | Properties, Uses, & Facts | Britannica [britannica.com]
- 4. Krypton (Kr) | Research Starters | EBSCO Research [ebsco.com]
- 5. acs.org [acs.org]
- 6. alchetron.com [alchetron.com]
- 7. Krypton difluoride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Historical Applications of Krypton in Science
This in-depth technical guide explores the pivotal role of krypton in significant scientific advancements. Tailored for researchers, scientists, and drug development professionals, this document delves into the core technical aspects of krypton's historical applications, with a focus on quantitative data and detailed experimental methodologies.
The Definition of the Meter: The Krypton-86 Standard
From 1960 to 1983, the fundamental unit of length, the meter, was internationally defined based on the wavelength of light emitted by the krypton-86 isotope.[1][2][3][4][5][6] This definition provided a more stable and reproducible standard than the previous platinum-iridium prototype bar.[1][4]
Quantitative Data: The Krypton-86 Metrological Standard
| Parameter | Value |
| Isotope | Krypton-86 |
| Atomic Transition | 2p₁₀ and 5d₅ levels |
| Wavelength of Emitted Light | 605.8 nanometers (reddish-orange)[2] |
| Definition of one Meter | 1,650,763.73 wavelengths in a vacuum[1][2][7][8] |
| Operational Temperature | Triple point of nitrogen (63.14 K, -210.01 °C)[1] |
Experimental Protocol: The Michelson Interferometer for the Meter Definition
The realization of the meter standard was achieved using a Michelson interferometer with a specialized krypton-86 lamp.
Experimental Setup:
-
Krypton-86 Lamp: A hot-cathode discharge tube containing at least 99% pure krypton-86 gas. The lamp was operated at the triple point of nitrogen to ensure spectral line stability.[1] The capillary of the lamp had an internal diameter of 2 to 4 mm and a wall thickness of about 1 mm.
-
Michelson Interferometer: This instrument splits a beam of light into two paths, which are then recombined to produce interference fringes. One path was directed to a fixed mirror, and the other to a movable mirror.
-
Photocell Detector: Used to count the interference fringes as the movable mirror was displaced.[8]
Methodology:
-
The light emitted from the krypton-86 lamp, corresponding to the specific 2p₁₀ to 5d₅ atomic transition, was directed into the Michelson interferometer.
-
The interferometer was precisely aligned to produce clear interference fringes.
-
The movable mirror was displaced over the length to be measured.
-
The number of interference fringes that passed a reference point was counted by the photocell detector.
-
The length was calculated based on the counted fringes and the defined number of wavelengths per meter.
References
- 1. ijraset.com [ijraset.com]
- 2. azooptics.com [azooptics.com]
- 3. researchgate.net [researchgate.net]
- 4. OPG [opg.optica.org]
- 5. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phy.anl.gov [phy.anl.gov]
- 7. phy.anl.gov [phy.anl.gov]
- 8. Pathway to cryogen free production of hyperpolarized this compound and Xenon-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Krypton-83 in Nuclear Physics Research: A Technical Guide
Abstract: Krypton-83 (⁸³Kr) is a stable, naturally occurring noble gas isotope that, along with its metastable isomer ⁸³ᵐKr, serves as a versatile and indispensable tool in modern nuclear physics research. While the stable ⁸³Kr nucleus is pivotal in Nuclear Magnetic Resonance (NMR) studies for materials science due to its significant quadrupole moment, its short-lived isomer, ⁸³ᵐKr, has become a cornerstone for the calibration of low-background particle detectors. This technical guide provides an in-depth overview of the fundamental properties of ⁸³Kr, its production, and its critical applications in leading-edge research, including the search for dark matter, the determination of neutrino mass, and studies in nuclear astrophysics. Detailed experimental protocols and data are presented to serve as a comprehensive resource for researchers, scientists, and professionals in related fields.
Core Nuclear Properties of this compound
This compound is one of six stable isotopes of krypton, comprising approximately 11.5% of natural krypton in the Earth's atmosphere.[1][2][3] Its nucleus contains 36 protons and 47 neutrons.[1] The key properties of the ⁸³Kr ground state and its important nuclear isomers are summarized in the tables below.
Table 1: Nuclear Properties of Ground State this compound
| Property | Value |
| Atomic Mass | 82.914136 u[1][4] |
| Natural Abundance | 11.500(19) %[5] |
| Spin / Parity (J/π) | 9/2+[4][5] |
| Magnetic Dipole Moment (μ) | -0.970730(3) μN[5] |
| Electric Quadrupole Moment (Q) | +0.259(1) barn[5] |
| Half-life | Stable[1][4][5] |
Table 2: Properties of Key Nuclear Isomers of this compound
| Isomer | Excitation Energy (keV) | Half-life | Spin / Parity (J/π) | Decay Mode |
| ⁸³ᵐ¹Kr | 41.5575(7) | 1.83(2) hours | 1/2- | Internal Transition (IT)[4][5][6] |
| ⁸³ᵐ²Kr | 9.4057(6) | 156.8(5) nanoseconds | 7/2+ | Internal Transition (IT)[5] |
The metastable isomer ⁸³ᵐKr (often referring to the 41.6 keV state due to its longer half-life) is central to many applications. It decays to the ground state via a two-step cascade, emitting monoenergetic conversion electrons, which makes it an ideal source for precise energy calibration.[7][8]
Principal Applications in Nuclear Physics
The unique characteristics of ⁸³Kr and its isomer ⁸³ᵐKr enable their use in several high-impact areas of nuclear and particle physics.
The search for rare events, such as the interaction of dark matter particles (WIMPs) or neutrinoless double beta decay, requires large detectors with extremely low background radiation.[9][10] Calibrating the energy response and spatial uniformity of these detectors, particularly at the low energies relevant to these searches, is a significant challenge.[11]
⁸³ᵐKr is an almost perfect calibration source for this purpose.[11][12] As a noble gas, it can be mixed at trace levels with the detector medium (typically liquid xenon or argon) to provide a uniform, volume-wide distribution of calibration events.[8][12] Its decay provides two distinct, closely-timed, low-energy depositions from conversion electrons, primarily at 9.4 keV and 32.2 keV.[7][8][12] This allows for precise calibration of the detector's light and charge yield, position reconstruction, and data quality parameters throughout the entire sensitive volume. This technique is critical for experiments like XENON, LUX-ZEPLIN (LZ), and PandaX-II.[12][13]
In precision experiments aiming to measure fundamental constants, any distortion in the experimental conditions can introduce systematic biases. The KArlsruhe TRItium (B154650) Neutrino (KATRIN) experiment, which measures the mass of the electron antineutrino by analyzing the endpoint of the tritium beta-decay spectrum, uses gaseous ⁸³ᵐKr to probe such effects.[14] By circulating ⁸³ᵐKr with the tritium gas, the sharp, monoenergetic conversion electron lines from its decay act as a high-resolution probe to map any inhomogeneous electric potentials within the large source volume.[14] This allows researchers to precisely quantify and correct for potential distortions of the tritium spectrum, a critical step in achieving the experiment's unprecedented sensitivity.[14]
Unlike the spin-1/2 nuclei commonly used in NMR (e.g., ¹H, ¹³C), the stable ⁸³Kr nucleus has a nuclear spin of I = 9/2.[15][16] This gives it a nuclear electric quadrupole moment, which is highly sensitive to local electric field gradients.[16] When a ⁸³Kr atom adsorbs onto a material surface, its nucleus interacts with the electric fields produced by the surface atoms. This quadrupolar interaction strongly influences the NMR signal, affecting the relaxation times and spectral lineshapes.[16][17] This sensitivity makes ⁸³Kr NMR a powerful and unique tool for characterizing the surfaces of porous materials, catalysts, and biological systems where other probes may be ineffective.[16] Hyperpolarization techniques can further enhance the ⁸³Kr NMR signal, enabling studies of surface chemistry, temperature, and competitive adsorption processes.[16]
The abundances of elements in the universe are shaped by nuclear reactions inside stars. The slow neutron capture process (s-process), occurring in red giant stars, is responsible for producing many heavy elements. The neutron capture cross-section of ⁸³Kr is an important nuclear physics input for models of the s-process.[18] Experiments using time-of-flight techniques at neutron source facilities have been conducted to precisely measure this cross-section, helping to refine our understanding of stellar nucleosynthesis.[18]
Experimental Protocols
The use of ⁸³ᵐKr for calibration relies on its continuous production from the decay of its longer-lived parent, Rubidium-83 (⁸³Rb), which has a half-life of 86.2 days.[12]
-
Step 1: ⁸³Rb Production: The parent isotope is produced at an accelerator facility. A target of natural krypton gas is bombarded with a high-energy proton beam.[13][19] Nuclear reactions, primarily (p,n) and (p,2n) on stable krypton isotopes like ⁸³Kr and ⁸⁴Kr, produce ⁸³Rb.
-
Step 2: Source Preparation: After bombardment, the newly created ⁸³Rb atoms are chemically separated and adsorbed onto a high-surface-area material, typically a molecular sieve like zeolite or activated charcoal.[12] This material is then sealed within a small, vacuum-tight stainless steel container, often called an "emanator" or "source."
-
Step 3: ⁸³ᵐKr Injection: The ⁸³Rb within the source continuously decays via electron capture into the 41.6 keV isomeric state of ⁸³ᵐKr.[12] As a noble gas, the ⁸³ᵐKr atoms do not bind strongly to the zeolite and can be released (emanated) from the source. To perform a calibration, a carrier gas (often a purified stream of the detector medium itself, like xenon) is flowed through the source container. This gas stream picks up the gaseous ⁸³ᵐKr and transports it directly into the active volume of the detector.
-
Step 4: Data Acquisition: Once inside the detector, the ⁸³ᵐKr atoms disperse and decay, providing a steady and uniform rate of low-energy calibration events throughout the detector volume. After sufficient statistics are collected, the flow is stopped, and the remaining ⁸³ᵐKr decays away with its 1.83-hour half-life, leaving the detector in a clean, low-background state for science data collection.[20]
The calibration process relies on the well-defined decay of ⁸³ᵐKr. The parent ⁸³Rb first decays to the 41.6 keV isomeric state. This state then de-excites through a cascade involving the 9.4 keV intermediate state. Both transitions occur predominantly via internal conversion, releasing monoenergetic electrons that are detected with high efficiency.
Conclusion
This compound and its isomer ⁸³ᵐKr represent a powerful combination of properties that have found wide-ranging applications in nuclear physics. From providing the foundational calibrations for some of the world's most sensitive dark matter experiments to enabling novel methods for material surface analysis and helping to constrain the mass of the neutrino, ⁸³Kr plays a multifaceted and critical role. The continued development of techniques to produce and utilize this isotope will undoubtedly contribute to future discoveries across various scientific frontiers.
References
- 1. buyisotope.com [buyisotope.com]
- 2. Krypton | Properties, Uses, & Facts | Britannica [britannica.com]
- 3. hpschapters.org [hpschapters.org]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. Krypton-83m1 - isotopic data and properties [chemlin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A History of Dark Matter- Gianfranco Bertone & Dan Hooper [ned.ipac.caltech.edu]
- 10. Technique – Ni Group at UC San Diego [nigroup.ucsd.edu]
- 11. uni-muenster.de [uni-muenster.de]
- 12. researchgate.net [researchgate.net]
- 13. [2102.02490] $\rm ^{83}Rb$/$\rm ^{83m}Kr$ production and cross-section measurement with 3.4 MeV and 20 MeV proton beams [arxiv.org]
- 14. [2506.13829] Using krypton-83m to determine the neutrino-mass bias caused by a non-constant electric potential of the KATRIN source [arxiv.org]
- 15. (83Kr) Krypton NMR [chem.ch.huji.ac.il]
- 16. Studying porous materials with this compound NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound NMR references [pascal-man.com]
- 18. researchgate.net [researchgate.net]
- 19. Production Methods | NIDC: National Isotope Development Center [isotopes.gov]
- 20. mirdsoft.org [mirdsoft.org]
understanding krypton isotopes in geochemistry
An In-depth Technical Guide to Krypton Isotopes in Geochemistry
Introduction
In the field of geochemistry, noble gases serve as powerful tracers for understanding a wide array of geological processes, from the formation and evolution of planets to the dynamics of groundwater systems.[1] Due to their chemical inertness, noble gases are not significantly affected by chemical or biological processes, meaning their isotopic compositions primarily reflect physical processes and the nuclear history of their parent materials.[2][3] Among the noble gases, krypton (Kr) has emerged as a particularly insightful tool. Its multiple stable and radioactive isotopes, each with distinct origins and half-lives, provide a unique window into both ancient and modern geological phenomena.[2]
This technical guide provides a comprehensive overview of the application of krypton isotopes in geochemistry. It is intended for researchers, scientists, and professionals in related fields, offering a detailed look at the quantitative data, experimental protocols, and fundamental principles governing the use of krypton as a geochemical tracer.
Core Principles of Krypton Geochemistry
Krypton's utility in geochemistry stems from its diverse isotopic makeup, with isotopes originating from primordial, cosmogenic, and anthropogenic sources.[4][5] Primordial isotopes were incorporated into the Earth during its formation and are found in the mantle.[6] Cosmogenic isotopes, such as Krypton-81, are produced by cosmic ray interactions in the atmosphere.[4] Anthropogenic isotopes, like Krypton-85, are released from human activities such as nuclear reprocessing.[5] These distinct sources result in different geological reservoirs (e.g., mantle, atmosphere, groundwater) having unique krypton isotopic signatures.
Quantitative Data: Properties of Krypton Isotopes
The following table summarizes the key properties of krypton isotopes that are of geochemical significance.
| Isotope | Natural Abundance (%) | Half-Life | Primary Production Mechanism/Origin |
| 78Kr | 0.35% | Stable | Primordial |
| 80Kr | 2.25% | Stable | Primordial |
| 81Kr | Trace | 229,000 years | Cosmogenic (spallation of stable Kr in the atmosphere)[4][7] |
| 82Kr | 11.6% | Stable | Primordial |
| 83Kr | 11.5% | Stable | Primordial |
| 84Kr | 57.0% | Stable | Primordial |
| 85Kr | Trace | 10.76 years | Anthropogenic (nuclear fission of U and Pu)[5] |
| 86Kr | 17.3% | Stable | Primordial |
Applications in Geochemistry
Radiokrypton Dating
A primary application of krypton isotopes is in the dating of groundwater and glacial ice, which is crucial for water resource management, paleoclimatology, and nuclear waste repository safety.[8][9]
-
Krypton-81 (81Kr) Dating : With a half-life of 229,000 years, 81Kr is an ideal chronometer for very old groundwater and ice, covering an age range of approximately 50,000 to 1.2 million years.[10][11] This bridges a critical gap between the ranges of radiocarbon (up to ~40,000 years) and other long-lived radionuclides.[7] The method relies on measuring the decay of 81Kr that entered the water or ice from the atmosphere at the time of its isolation from the surface.[4] Because krypton is a noble gas, it has minimal interaction with aquifer materials, making 81Kr a more robust tracer than others like Carbon-14 or Chlorine-36.[4][7]
-
Krypton-85 (85Kr) Dating : The short half-life of 85Kr (10.76 years) makes it suitable for dating young groundwater (1 to 40 years old).[4][5] Its atmospheric concentration has been increasing due to releases from nuclear fuel reprocessing, providing a time-dependent tracer for recent recharge events.[5]
Tracing Volatile Origins and Planetary Evolution
The isotopic composition of krypton in different planetary reservoirs provides clues about the origin of volatile elements on Earth and other terrestrial planets.[2]
-
Mantle Geochemistry : Studies of krypton isotopes in mantle-derived rocks, such as those from oceanic islands, reveal that the Earth's mantle has a different isotopic signature from the atmosphere.[12] The mantle's krypton composition is more similar to that found in certain types of meteorites known as chondrites, suggesting that a significant portion of Earth's volatiles were delivered by chondritic impactors early in its history.[6][12]
-
Martian Volatiles : Analysis of Martian meteorites has shown that the krypton isotopic composition of the Martian interior is chondritic, while the Martian atmosphere has a solar-like signature.[13][14] This suggests that Mars acquired its interior volatiles from chondritic sources before accreting its atmospheric gases from the solar nebula.[13][14]
Experimental Protocols
The analysis of krypton isotopes, particularly the rare radiokrypton isotopes, is a complex process requiring specialized equipment and meticulous procedures.
Sample Collection
-
Groundwater : Due to the extremely low concentration of krypton in water, large sample volumes are required. For 81Kr dating, hundreds to thousands of kilograms of water are needed.[4] Dissolved gases are typically extracted from the water in the field using a portable membrane gas extraction device.[7]
-
Glacial Ice : For ice core dating, large blocks of ice (40-80 kg) are collected.[4] The ice is then melted in a vacuum-sealed container to release the trapped air bubbles containing ancient atmospheric gases.
Gas Extraction and Purification
The extracted gas sample is a mixture of various atmospheric components. The krypton must be isolated and purified before isotopic analysis.
-
Initial Separation : The bulk gas (primarily nitrogen, oxygen, and argon) is separated from the less abundant gases.
-
Cryogenic Distillation and Gas Chromatography : The gas mixture is passed through a system that uses a combination of cryogenic cooling and gas chromatography to selectively trap and release different gases based on their boiling points and affinities for a stationary phase.[15]
-
Final Purification : A getter material (often a reactive metal) is used to remove any remaining non-noble gases. The final product is a small sample (microliters) of pure krypton.[15]
Isotopic Analysis: Atom Trap Trace Analysis (ATTA)
The extremely low abundance of 81Kr and 85Kr (on the order of 1,000 atoms in a liter of modern water) makes them impossible to measure with conventional mass spectrometry.[8] Atom Trap Trace Analysis (ATTA) is a laser-based technique that allows for the counting of individual atoms of these rare isotopes.[7][9]
-
Atom Trapping : The purified krypton gas is introduced into the ATTA system. A system of lasers is tuned to a specific electronic transition of the target isotope (e.g., 81Kr).[9]
-
Selective Cooling and Trapping : The laser light cools and traps only the atoms of the desired isotope in a magneto-optical trap.[16]
-
Atom Counting : The trapped atoms are detected by observing the fluorescence they emit when excited by the lasers. The number of atoms of the rare isotope is counted.[8]
-
Stable Isotope Measurement : The abundance of a stable isotope (e.g., 83Kr) is also measured in the same sample to determine the isotopic ratio (e.g., 81Kr/Kr).[9]
-
Age Calculation : The measured isotopic ratio is compared to the known atmospheric ratio to calculate the age of the sample, based on the principles of radioactive decay.
Visualizations
Krypton Isotope Production Pathways
Caption: Origin pathways for stable and radioactive krypton isotopes.
Experimental Workflow for 81Kr Groundwater Dating
Caption: Step-by-step workflow for dating groundwater using 81Kr.
Logical Relationships of Geochemical Krypton Reservoirs
Caption: Interactions between major krypton reservoirs in geochemistry.
References
- 1. geokniga.org [geokniga.org]
- 2. eos.org [eos.org]
- 3. Scientists successfully use krypton to accurately date ancient Antarctic ice | EurekAlert! [eurekalert.org]
- 4. blogs.egu.eu [blogs.egu.eu]
- 5. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 6. Noble Gases: A Record of Earth's Evolution and Mantle Dynamics | Annual Reviews [annualreviews.org]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Radiokrypton dating [atta.ustc.edu.cn]
- 9. anl.gov [anl.gov]
- 10. Krypton-81 dating constrains timing of deep groundwater flow activation | CUAHSI HydroShare [hydroshare.org]
- 11. Counting krypton: Water miles below Earth's surface isn't as old as scientists once thought | University of Arizona News [news.arizona.edu]
- 12. physicstoday.aip.org [physicstoday.aip.org]
- 13. Krypton in the Chassigny meteorite shows Mars accreted chondritic volatiles before nebular gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Radiokrypton dating finally takes off - PMC [pmc.ncbi.nlm.nih.gov]
Probing Porous Media: A Technical Guide to Preliminary Studies of Krypton-83
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational principles and experimental methodologies of utilizing Krypton-83 (⁸³Kr) Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) for the characterization of porous media. This technique offers a unique and sensitive probe for investigating the surface properties and geometry of complex materials, with significant potential for applications in materials science and drug development.
Introduction to this compound as a Surface-Sensitive Probe
This compound, a stable isotope of krypton with a nuclear spin of I = 9/2, possesses a nuclear electric quadrupole moment. This intrinsic property makes its NMR signal exceptionally sensitive to the local electric field gradients present at the surfaces of materials.[1] Unlike the more commonly used Xenon-129 (¹²⁹Xe), which primarily relies on chemical shift interactions, ⁸³Kr's relaxation is dominated by quadrupolar interactions during its transient adsorption on surfaces.[2][3] This phenomenon, termed Surface Quadrupolar Relaxation (SQUARE), provides a powerful mechanism for generating contrast in MRI and extracting quantitative information about the surface-to-volume ratio, surface chemistry, and the presence of adsorbed species.[1][4]
To overcome the inherently low sensitivity of NMR, hyperpolarization techniques, such as Spin-Exchange Optical Pumping (SEOP), are employed to dramatically increase the nuclear spin polarization of ⁸³Kr by several orders of magnitude.[5][6] This signal enhancement is crucial for acquiring high-resolution images and detailed spectroscopic data from porous systems.
Quantitative Data from ⁸³Kr NMR Studies
The following tables summarize key quantitative data from preliminary studies of ⁸³Kr in various porous media. These values highlight the sensitivity of ⁸³Kr's longitudinal relaxation time (T₁) to the material's surface properties and environment.
Table 1: ⁸³Kr T₁ Relaxation Times in Porous Polymer Materials
| Porous Material | Average Pore Size (µm) | T₁ Relaxation Time (s) | Reference |
| Porous Polyethylene | 70 | 2.5 | [2] |
| Porous Polyethylene | 150 | 4.2 | [2] |
| Porous Polyethylene | 250 | 5.9 | [2] |
Table 2: Influence of Surface Hydration on ⁸³Kr T₁ Relaxation in Glass Beads
| Material | Surface Condition | T₁ Relaxation Time (s) | Reference |
| Borosilicate Glass Beads | Dehydrated | 22.1 | [7] |
| Borosilicate Glass Beads | Hydrated | 62.8 | [7] |
| Siliconized Glass Beads | Hydrated | - | [4] |
| Bovine Lung Surfactant Coated Glass Pores | - | - | [4] |
Experimental Protocols
Hyperpolarization of this compound via Spin-Exchange Optical Pumping (SEOP)
This protocol outlines the general steps for producing hyperpolarized ⁸³Kr gas for NMR and MRI studies.
Materials and Equipment:
-
Krypton gas (natural abundance or isotopically enriched ⁸³Kr)
-
Rubidium (Rb) metal
-
Buffer gases (e.g., N₂, He)
-
High-power diode laser tuned to the Rb D1 transition (794.7 nm)
-
Optical pumping cell (glass vessel)
-
Oven to heat the optical pumping cell
-
Gas handling and purification system
-
Low-field and high-field NMR spectrometers
Procedure:
-
Preparation of the Optical Pumping Cell: A clean glass cell is loaded with a small amount of solid rubidium. The cell is then evacuated to remove any impurities.
-
Gas Mixture Introduction: A specific mixture of krypton, nitrogen, and helium is introduced into the optical pumping cell. The buffer gases are essential for pressure broadening the Rb absorption line and quenching the excited Rb fluorescence.[5]
-
Optical Pumping: The cell is heated to vaporize the rubidium. A high-power circularly polarized laser beam is directed through the cell, tuned to the D1 absorption line of rubidium. This process excites the Rb valence electrons, leading to a net electronic spin polarization.
-
Spin Exchange: Through collisions, the spin polarization of the Rb valence electrons is transferred to the ⁸³Kr nuclei. This process gradually increases the nuclear spin polarization of the krypton gas.
-
Extraction and Purification: The hyperpolarized krypton gas mixture is then extracted from the optical pumping cell. For many applications, the krypton is separated from the buffer gases and any remaining rubidium vapor, often through cryogenic methods.[5] A recent development involves using catalytic combustion to remove a hydrogen buffer gas, which can be an alternative to cryogenic separation.[5]
-
Delivery to the Sample: The purified, hyperpolarized ⁸³Kr is rapidly delivered to the porous sample located within the NMR spectrometer or MRI scanner. Fast delivery is crucial due to the finite T₁ relaxation time of hyperpolarized ⁸³Kr.[7]
⁸³Kr NMR/MRI of Porous Media
Procedure:
-
Sample Preparation: The porous material is placed in a suitable NMR tube or imaging phantom. The sample may be degassed or pre-treated to control surface conditions (e.g., hydration).
-
Introduction of Hyperpolarized ⁸³Kr: The hyperpolarized krypton gas is introduced into the sample container.
-
NMR/MRI Acquisition: Standard NMR pulse sequences (e.g., gradient-echo for imaging) are used to acquire the ⁸³Kr signal.[8] For T₁ measurements, a series of experiments with varying delay times are performed.
-
Data Analysis: The acquired data is processed to generate spectra or images. T₁ relaxation times are calculated by fitting the signal decay to an exponential function. The resulting T₁ maps or values provide information about the surface properties of the porous medium.
Visualizing Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows in ⁸³Kr studies of porous media.
References
- 1. Studying porous materials with this compound NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. Hyperpolarized 83Kr and 129Xe NMR relaxation measurements of hydrated surfaces: implications for materials science and pulmonary diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Exploring hyperpolarized 83Kr by remotely detected NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Krypton-83: A Technical Guide to a Novel Tracer for Advanced Research
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning potential of Krypton-83 (⁸³Kr) as a highly sensitive tracer. With its unique nuclear properties, ⁸³Kr is carving a niche in specialized applications, particularly in magnetic resonance imaging (MRI) and surface science, offering novel ways to probe biological and material interfaces. This document outlines the core principles of ⁸³Kr technology, presents key quantitative data, details experimental protocols, and explores its prospective role in pharmaceutical research.
Core Principles of this compound as a Tracer
This compound is a stable, non-radioactive isotope of krypton with a natural abundance of approximately 11.5%.[1][2] Unlike the more commonly used hyperpolarized noble gases like Xenon-129 (B1251204) (¹²⁹Xe), ⁸³Kr possesses a nuclear spin of 9/2, which gives it a nuclear electric quadrupole moment.[3][4] This property makes its nuclear magnetic resonance (NMR) signal exquisitely sensitive to the local electric field gradients present at surfaces.[4][5][6] Consequently, the relaxation time (T₁) of hyperpolarized ⁸³Kr is a powerful indicator of the chemical and physical nature of its immediate surroundings.[5][7] This surface-specific sensitivity forms the basis of its application as a tracer.
To enhance its detectability in MRI, ⁸³Kr is hyperpolarized, a process that dramatically increases its nuclear spin polarization and, therefore, the resulting MR signal. The most common method for hyperpolarizing ⁸³Kr is Spin-Exchange Optical Pumping (SEOP).[8][9][10]
Quantitative Data for this compound
A compilation of essential quantitative data for this compound is presented below, offering a clear comparison of its physical properties and performance metrics as a tracer.
Table 1: Physical and NMR Properties of this compound
| Property | Value | Reference |
| Atomic Mass | 82.914136 Da | [2] |
| Natural Abundance | 11.5% | [1][2] |
| Nuclear Spin (I) | 9/2 | [3][7] |
| Quadrupole Moment | 0.259 barn | [2] |
| Half-life | Stable | [1][2] |
| Gas Density (STP) | 3.749 g/L | |
| Boiling Point | 119.93 K | [2] |
Table 2: Hyperpolarization and Imaging Parameters for this compound
| Parameter | Typical Value | Conditions | Reference |
| Spin Polarization (SEOP) | 4.4 ± 0.5% | 2 cm³/min production rate | [8][11] |
| Spin Polarization (low-pressure SEOP) | > 17.5% | Novel low-pressure technique | [7] |
| T₁ Relaxation Time (Excised Rat Lung) | 1.0 - 1.3 s | [12] | |
| T₁ Relaxation Time (Canine Lung, 9.4 T) | 10.5 s | [5] | |
| T₁ Relaxation Time (Canine Lung with 20% O₂, 9.4 T) | 8.6 s | [5] | |
| T₁ Relaxation Time (Canine Lung, 1.5 T / 3 T) | 5 s / 7 s | Field-dependent | [5] |
| MRI Resolution (Excised Rodent Lung) | 0.80 x 1.27 x 3 mm³ | Slice selective | [3] |
| MRI Resolution (Canine Lung) | 480 x 655 µm | No slice selection | [5] |
Table 3: Comparative Data: this compound vs. Xenon-129
| Feature | This compound | Xenon-129 | Reference |
| Nuclear Spin | 9/2 | 1/2 | [3][7] |
| Tracer Mechanism | Quadrupolar relaxation (surface sensitive) | Chemical shift (dissolved phase) | [3][13] |
| Typical Spin Polarization | 4.4% (standard SEOP) | 15.5 ± 1.9% (without cryogenic separation) | [8][11] |
| Cryogenic Concentration | Impractical due to depolarization | Commonly used | [8][9][10] |
| Primary Application | Surface characterization, lung surface imaging | Lung ventilation and gas exchange imaging | [14][15][16] |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below.
Hyperpolarization of this compound via Spin-Exchange Optical Pumping (SEOP)
The SEOP process is fundamental to preparing ⁸³Kr for use as an MRI contrast agent.
Objective: To enhance the nuclear spin polarization of ⁸³Kr gas.
Materials:
-
Krypton gas (natural abundance or isotopically enriched ⁸³Kr)
-
Rubidium (Rb) metal
-
Nitrogen (N₂) gas
-
Helium (He) gas (optional, as a buffer gas)
-
SEOP cell (borosilicate glass)
-
High-power diode laser (tuned to the Rb D1 transition, ~795 nm)
-
Optical components (lenses, mirrors, polarizing optics)
-
Oven for heating the SEOP cell
-
Magnetic field coils (~2-3 mT)
-
Gas handling manifold with pressure and flow controllers
-
Vacuum pump
Procedure:
-
Cell Preparation: A small amount of solid rubidium is introduced into the SEOP cell. The cell is then attached to the gas handling manifold and evacuated to a high vacuum.
-
Gas Mixture Preparation: A precise mixture of krypton, nitrogen, and optionally helium is prepared. Nitrogen is essential for quenching the excited state of rubidium, preventing fluorescence that would otherwise depolarize the system.
-
Optical Pumping: The SEOP cell is heated to vaporize the rubidium. The circularly polarized laser light is directed into the cell, parallel to a weak external magnetic field. This light optically pumps the Rb valence electrons into a spin-polarized state.
-
Spin Exchange: Through collisions, the spin polarization of the Rb electrons is transferred to the ⁸³Kr nuclei. This process is repeated, gradually building up the hyperpolarization of the ⁸³Kr gas.
-
Extraction: The hyperpolarized gas mixture is then extracted from the SEOP cell for immediate use in the MRI experiment. For ⁸³Kr, cryogenic separation from the other gases is generally avoided as it can lead to rapid depolarization.[8][9][10]
This compound MRI of Excised Lungs
This protocol outlines the general steps for acquiring ⁸³Kr MR images of lung tissue, a primary application of this tracer.
Objective: To visualize the surfaces of the airways and alveolar spaces in excised lung tissue.
Materials:
-
Hyperpolarized ⁸³Kr gas mixture (from SEOP)
-
Excised lung tissue
-
Ventilator or gas delivery system
-
MRI scanner with a broadband amplifier and a custom-tuned radiofrequency (RF) coil for the ⁸³Kr resonance frequency.
-
MRI pulse sequence (e.g., FLASH - Fast Low Angle Shot)
Procedure:
-
Sample Preparation: The excised lung is placed in a sample holder within the MRI scanner's bore. The trachea is connected to the gas delivery system.
-
Gas Delivery: A bolus of hyperpolarized ⁸³Kr gas is delivered to the lung via the ventilator, inflating the airways and alveolar spaces.
-
MRI Acquisition: Immediately following gas delivery, the MRI pulse sequence is initiated. A series of low-angle RF pulses are applied to excite the ⁸³Kr nuclei, and the resulting signals are acquired to form an image. The timing is critical due to the relatively short T₁ relaxation time of ⁸³Kr in the lung.
-
Image Reconstruction: The acquired data is processed to reconstruct a 2D or 3D image of the ⁸³Kr distribution within the lung. The signal intensity in the image is weighted by the T₁ relaxation time, providing contrast based on the surface properties of the lung tissue.
Applications and Future Potential
Current Applications
The primary application of ⁸³Kr as a tracer is in pulmonary MRI . Its surface-sensitive relaxation provides a unique contrast mechanism, termed Surface Quadrupolar Relaxation (SQUARE), that can differentiate between different regions of the lung, such as the main bronchi and the parenchyma.[3] This has potential for diagnosing and monitoring lung diseases that alter the surface chemistry or structure of the airways, such as cystic fibrosis or emphysema.[7]
In materials science , ⁸³Kr NMR is a promising tool for characterizing porous materials.[4] The T₁ relaxation of ⁸³Kr is sensitive to surface chemistry, surface-to-volume ratios, and the presence of co-adsorbed species, providing insights into the internal structure and surface properties of materials like zeolites and polymers.[4][6]
Potential in Drug Development
While direct applications of ⁸³Kr as a tracer in drug development are not yet widely established, its unique properties suggest several potential avenues for exploration.
-
Drug-Membrane Interactions: The sensitivity of ⁸³Kr to surfaces could potentially be leveraged to study the interaction of drugs with biological membranes. Changes in the lipid bilayer caused by the insertion or binding of a drug molecule could alter the ⁸³Kr relaxation rate, providing a novel, non-invasive method to probe these interactions.
-
Preclinical Imaging of Lung Diseases: In the context of developing new therapies for pulmonary conditions, ⁸³Kr MRI could serve as a sensitive biomarker. It could be used in preclinical animal models to assess the efficacy of drugs aimed at modifying lung surfactant composition or reducing inflammation at the airway surfaces.
-
Characterization of Drug Delivery Systems: For inhaled drug formulations or nanoparticle-based delivery systems, ⁸³Kr could be used to characterize the surfaces of these carriers and their interaction with the lung environment.
Conclusion
This compound is emerging as a powerful and highly specialized tracer with unique capabilities. Its surface-sensitive nature, unlocked through hyperpolarization, provides a novel contrast mechanism for MRI and a sensitive probe for materials science. While its role in drug development is still in its infancy, the principles outlined in this guide suggest a promising future for ⁸³Kr in elucidating drug-membrane interactions and as a biomarker in preclinical studies of pulmonary diseases. Further research and technological advancements are expected to expand the applications of this versatile tracer, offering new windows into complex biological and material systems.
References
- 1. Krypton - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. buyisotope.com [buyisotope.com]
- 3. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying porous materials with this compound NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathway to cryogen free production of hyperpolarized this compound and Xenon-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Effects of pulmonary inhalation on hyperpolarized this compound magnetic resonance T1 relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ynic.york.ac.uk [ynic.york.ac.uk]
- 14. Hyperpolarized 129Xe MRI, 99mTc scintigraphy, and SPECT in lung ventilation imaging: a quantitative comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperpolarized 129Xe MRI, 99mTc scintigraphy, and SPECT in lung ventilation imaging: a quantitative comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo methods and applications of xenon-129 magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Production of Hyperpolarized Krypton-83 for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized (HP) Krypton-83 (83Kr) is an emerging contrast agent for Magnetic Resonance Imaging (MRI), offering unique sensitivity to the local chemical and physical environment. Unlike conventional MRI contrast agents, the MR signal from HP 83Kr is not dependent on water content, enabling the visualization of airspaces and surfaces within the lungs and other porous materials. The nuclear spin of 83Kr (I = 9/2) possesses a quadrupolar moment, making its relaxation highly sensitive to interactions with surrounding surfaces. This property can be exploited to generate novel contrast in MR images, providing insights into surface chemistry and morphology.[1][2]
The production of hyperpolarized 83Kr is primarily achieved through a process called Spin-Exchange Optical Pumping (SEOP). This technique facilitates a massive enhancement of the nuclear spin polarization, far beyond thermal equilibrium levels, leading to a dramatic increase in the detectable MR signal.[3][4] Another method, Metastability-Exchange Optical Pumping (MEOP), is highly effective for hyperpolarizing helium-3 (B1234947) but is not practically applied to this compound due to its complex electron shell structure and nuclear properties. Therefore, these notes will focus on the detailed application and protocols of the SEOP method for producing HP 83Kr.
Principle of Spin-Exchange Optical Pumping (SEOP)
SEOP is a two-step process that transfers angular momentum from circularly polarized photons to the 83Kr nuclei.
-
Optical Pumping of Alkali Metal Vapor: A vapor of an alkali metal, typically rubidium (Rb), is illuminated with circularly polarized laser light tuned to the D1 transition of the alkali metal (794.7 nm for Rb).[5] This process excites the valence electrons of the Rb atoms to a higher energy state with a specific spin orientation.
-
Spin Exchange: The polarized Rb atoms then collide with 83Kr atoms within the gas mixture. During these collisions, the polarization of the Rb valence electron is transferred to the 83Kr nucleus through the Fermi-contact hyperfine interaction.[6] This process is repeated, gradually building up a high level of nuclear polarization in the 83Kr gas.
Nitrogen is typically included in the gas mixture to act as a quenching gas, preventing the excited Rb atoms from re-radiating unpolarized photons, which would decrease the optical pumping efficiency.[7]
Experimental Protocols
The "stopped-flow" or "batch-mode" SEOP is the most common and viable technique for producing hyperpolarized 83Kr.[8] This method involves polarizing a fixed volume of gas in a sealed cell, which is then extracted for use.
Materials and Equipment
-
Optical Pumping Cell: A cylindrical glass cell (e.g., Pyrex) capable of withstanding high temperatures and pressures. The cell contains a small amount of rubidium (Rb).
-
Gas Mixture: A mixture of krypton (natural abundance or isotopically enriched 83Kr), nitrogen (N2), and often helium (He) as a buffer gas.
-
Laser System: A high-power diode laser (tens of watts) with a narrowed linewidth, tuned to the D1 absorption line of rubidium (794.7 nm).
-
Optics: To produce circularly polarized light (e.g., a polarizing beamsplitter and a quarter-wave plate).
-
Oven: To heat the optical pumping cell to the required temperature for vaporizing the rubidium.
-
Magnetic Field: A uniform magnetic field of a few millitesla across the optical pumping cell to maintain the spin polarization.
-
Gas Handling System: A vacuum system and manifold for preparing and mixing the gases, and for extracting the hyperpolarized krypton.
-
NMR Spectrometer/MRI Scanner: For quality control of the hyperpolarized gas and for subsequent imaging experiments.
Detailed Protocol for Stopped-Flow SEOP of this compound
-
Preparation of the Optical Pumping Cell:
-
A clean, dry glass cell is loaded with a few hundred milligrams of metallic rubidium under an inert atmosphere to prevent oxidation.
-
The cell is attached to a vacuum system, evacuated to a high vacuum, and then filled with the desired gas mixture. A typical mixture is 25% krypton and 75% nitrogen.[9]
-
-
SEOP Process:
-
Place the prepared optical pumping cell inside the oven, which is situated within the magnetic field coils.
-
Heat the cell to the optimal temperature for SEOP of 83Kr, which is typically around 160°C (433 K).[8] This temperature is crucial for achieving the desired Rb vapor pressure.
-
Turn on the main magnetic field to provide a stable holding field for the nuclear spins.
-
Illuminate the cell with the circularly polarized laser beam. The laser power should be on the order of tens of watts.
-
Continue the optical pumping for a duration sufficient to reach a steady-state polarization. For 83Kr, this can take approximately 18 minutes.[8]
-
-
Extraction of Hyperpolarized 83Kr:
-
Once the desired polarization is achieved, the laser is turned off.
-
The hyperpolarized gas mixture is then rapidly expanded from the optical pumping cell into a collection container (e.g., a Tedlar bag or a syringe). This process should be done quickly to minimize polarization loss due to relaxation.
-
The collected gas is then ready to be administered for MRI experiments. It is important to note that for 83Kr, cryogenic separation from the buffer gases is not feasible due to rapid quadrupolar relaxation in the condensed phase.[8][10][11]
-
Data Presentation
The following table summarizes key quantitative data for the production of hyperpolarized 83Kr using the stopped-flow SEOP method.
| Parameter | Value | Reference |
| Gas Composition | 5% Kr, 95% N2 | [8] |
| 25% Kr, 75% N2 | [9] | |
| SEOP Temperature | 160 °C (433 K) | [8] |
| SEOP Pressure | 54 kPa (for 5% Kr mixture) | [8] |
| 90-100 kPa (for 25% Kr mixture) | [9] | |
| Laser Power | 23.3 W | [1][10] |
| Laser Wavelength | 794.7 nm (Rb D1 line) | [5] |
| SEOP Duration | ~18 minutes to reach ~80% of steady state | [8] |
| Achieved 83Kr Polarization | up to 4.4% (equivalent in pure Kr) | [8][10] |
| Apparent Polarization (Papp) | 2.0% - 2.9% in the gas mixture | [9] |
| Production Rate | ~2.0 cm3/min | [8][10] |
Mandatory Visualizations
Diagram of the Spin-Exchange Optical Pumping (SEOP) Process
Caption: Workflow of the Spin-Exchange Optical Pumping (SEOP) process for producing hyperpolarized this compound.
Signaling Pathway of Angular Momentum Transfer in SEOP
Caption: The pathway of angular momentum transfer from photons to this compound nuclei during the SEOP process.
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperpolarised gas filling station for medical imaging using polarised 129Xe and 3He - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Enabling Clinical Technologies for Hyperpolarized Xenon-129 MRI and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pages.physics.wisc.edu [pages.physics.wisc.edu]
- 7. OPTICAL PUMPING | NIST [nist.gov]
- 8. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathway to cryogen free production of hyperpolarized this compound and Xenon-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Krypton-83 Surface Science in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise characterization of surfaces is a critical aspect of modern drug development. The interaction of pharmaceutical compounds with various surfaces, from manufacturing equipment to biological interfaces, dictates efficacy, stability, and safety. Krypton-83 (⁸³Kr), a stable noble gas isotope, offers a sensitive and inert probe for investigating the outermost atomic layer of materials. This document provides detailed application notes and protocols for utilizing ⁸³Kr in two powerful surface science techniques: Temperature Programmed Desorption (TPD) and Metastable Induced Electron Spectroscopy (MIES). These methods can provide invaluable insights into the surface properties of materials relevant to the pharmaceutical and biomedical fields.
Core Applications in Drug Development
This compound surface science can be applied to several key areas within the drug development pipeline:
-
Biomaterial and Implant Surface Characterization: Understanding the surface energy and topography of biomaterials is crucial for predicting their biocompatibility and interaction with biological systems.[1][2][3][4][5]
-
Drug Formulation and Stability: The adsorption and desorption characteristics of active pharmaceutical ingredients (APIs) and excipients on container surfaces can be investigated to ensure product stability and prevent degradation.
-
Organic Thin Film and Coating Analysis: Characterizing the surface of drug coatings and organic thin films is essential for controlling dissolution rates and ensuring proper functionality.[6][7]
-
Powder and Excipient Surface Area Analysis: The specific surface area of pharmaceutical powders influences their dissolution, flowability, and compressibility. Krypton physisorption is a well-established method for this analysis.
Experimental Techniques
Temperature Programmed Desorption (TPD) with this compound
Principle: TPD is a technique used to study the desorption of adsorbates from a surface as the temperature is linearly increased over time.[8][9] By monitoring the desorbing species with a mass spectrometer, one can determine the desorption temperature and calculate the binding energy of the adsorbate to the surface. Using an inert probe like ⁸³Kr allows for the characterization of surface sites without inducing chemical reactions.
Experimental Setup:
A typical TPD experiment is conducted in an ultra-high vacuum (UHV) chamber to ensure the surface remains clean throughout the measurement. The essential components include:
-
UHV Chamber: A stainless steel chamber capable of reaching pressures below 10⁻⁹ Torr.
-
Sample Manipulator: Allows for precise positioning and heating of the sample.
-
This compound Gas Dosing System: A leak valve for introducing a controlled amount of ⁸³Kr gas into the chamber.
-
Quadrupole Mass Spectrometer (QMS): To detect the desorbing ⁸³Kr atoms.
-
Programmable Temperature Controller: For linear heating of the sample.
-
Pumping System: A combination of turbomolecular and ion pumps to maintain UHV.
Protocol for ⁸³Kr TPD:
-
Sample Preparation: The sample (e.g., a metal oxide thin film, a gold-coated sensor, or a polymer film) is mounted on the sample holder and introduced into the UHV chamber. The surface is cleaned by standard procedures such as sputtering with Ar⁺ ions and annealing to high temperatures to remove contaminants.
-
Krypton Adsorption: The cleaned sample is cooled to a low temperature, typically liquid nitrogen temperature (~77 K). ⁸³Kr gas is then introduced into the chamber through a leak valve at a partial pressure of 10⁻⁸ to 10⁻⁶ Torr for a specific duration to allow for adsorption onto the surface.
-
Temperature Programmed Desorption: After closing the leak valve and allowing the base pressure to recover, the sample is heated at a linear rate (e.g., 1-10 K/s). The QMS is set to monitor the m/z ratio corresponding to ⁸³Kr.
-
Data Analysis: The QMS signal is plotted as a function of temperature, resulting in a TPD spectrum. The temperature at which the desorption rate is maximum (Tₚ) can be used to calculate the desorption activation energy (Eₐ) using the Redhead equation:
Eₐ / (R * Tₚ²) = (ν / β) * exp(-Eₐ / (R * Tₚ))
where R is the gas constant, ν is the pre-exponential factor (typically assumed to be 10¹³ s⁻¹ for physisorbed species), and β is the heating rate.
Quantitative Data Summary:
| Surface Material | Desorption Peak Temperature (Tₚ) [K] | Desorption Activation Energy (Eₐ) [eV] | Reference |
| Silicon (implanted) | ~1100 - 1400 | 0.8 - 2.5 | [10] |
| ZnO | Not specified | Not specified | [11][12][13][14][15] |
| TiO₂ | Not specified | Not specified | [16][17] |
| Gold | Not specified | Not specified | [18][19] |
| Polymer Surfaces | Not specified | Not specified | [20][21] |
Experimental Workflow for ⁸³Kr TPD:
Experimental workflow for this compound Temperature Programmed Desorption.
Metastable Induced Electron Spectroscopy (MIES) with this compound
Principle: MIES is a highly surface-sensitive technique that probes the electronic structure of the outermost atomic or molecular layer of a material.[6][22][23] A beam of metastable noble gas atoms (in this case, metastable ⁸³Kr*) is directed at the surface. The de-excitation of these atoms at the surface leads to the emission of electrons, whose kinetic energy distribution provides a fingerprint of the surface's electronic orbitals.
Application in Drug Development: MIES is particularly well-suited for characterizing the orientation and electronic properties of organic molecules on surfaces, such as drug molecules adsorbed on a carrier or the surface of a biocompatible polymer.
Experimental Setup:
The core components of a MIES setup are similar to other electron spectroscopy techniques and are housed in a UHV chamber:
-
UHV Chamber: Essential for maintaining a clean sample surface.
-
Metastable Atom Source: Generates a beam of metastable ⁸³Kr atoms. This is typically achieved through a cold cathode or microwave discharge.
-
Electron Energy Analyzer: Measures the kinetic energy of the emitted electrons.
-
Sample Manipulator: For positioning and, if necessary, heating or cooling the sample.
Protocol for ⁸³Kr MIES:
-
Sample Preparation: The sample is prepared and cleaned in the UHV chamber as described for the TPD protocol.
-
Metastable Beam Generation: A beam of metastable ⁸³Kr* atoms is generated and directed towards the sample surface.
-
Electron Spectroscopy: The electron energy analyzer is used to measure the kinetic energy of the electrons emitted from the surface upon impact of the metastable atoms.
-
Data Analysis: The resulting spectrum, a plot of electron intensity versus kinetic energy, reveals the electronic density of states of the outermost surface layer. This information can be used to identify the molecular orbitals present at the surface and their orientation.
Logical Relationship for MIES Surface Analysis:
Logical flow of a MIES experiment for surface analysis.
Conclusion
The application of this compound surface science techniques, namely TPD and MIES, offers a powerful and non-destructive approach to characterizing materials critical to the drug development process. By providing detailed information about surface energy, binding sites, and the electronic structure of the outermost atomic layer, these methods can aid in the rational design of drug delivery systems, improve the stability of pharmaceutical formulations, and ensure the biocompatibility of medical implants. While further research is needed to establish specific protocols and quantitative databases for a wider range of pharmaceutical materials, the fundamental principles and methodologies outlined in these application notes provide a solid foundation for researchers and scientists in this field to leverage the unique capabilities of ⁸³Kr as a surface probe.
References
- 1. learn.mit.edu [learn.mit.edu]
- 2. bio-integration.org [bio-integration.org]
- 3. Classification and Medical Applications of Biomaterials–A Mini Review – ScienceOpen [scienceopen.com]
- 4. Physical approaches to biomaterial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomaterials in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TechFi™ [micro.org.au]
- 7. researchgate.net [researchgate.net]
- 8. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. Analysis of properties of krypton ion-implanted Zn-polar ZnO thin films [inis.iaea.org]
- 12. mdpi.com [mdpi.com]
- 13. Ab initio calculations for the Zn 2s and 2p core level binding energies in Zn oxo compounds and ZnO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Photocatalysis on Titanium Dioxide Surfaces - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Surface Characterization of Polymer Blends by XPS and ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling reaction pathways of low energy particle deposition on polymer surfaces via first principle calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metastable Induced Electron Spectroscopy - Flinders University [flinders.edu.au]
- 23. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Application Notes and Protocols for 83Kr MRI of Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarized Krypton-83 (⁸³Kr) Magnetic Resonance Imaging (MRI) is an emerging, non-invasive imaging modality that provides novel insights into the structure and function of the lungs. Unlike other hyperpolarized noble gases like ³He and ¹²⁹Xe, 83Kr possesses a nuclear spin of I = 9/2, which gives it a non-zero electric quadrupole moment. This unique property makes its relaxation sensitive to interactions with surrounding surfaces, offering a unique contrast mechanism known as Surface Quadrupolar Relaxation (SQUARE).[1][2] This sensitivity allows for the characterization of the lung's internal surfaces, such as the airways and alveoli, and has potential applications in diagnosing and monitoring pulmonary diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2][3]
These application notes provide a detailed protocol for performing ⁸³Kr MRI of lung tissue, from gas hyperpolarization to image acquisition and analysis.
Principle of ⁸³Kr MRI and SQUARE Contrast
The contrast in ⁸³Kr MRI is fundamentally different from conventional proton MRI. The relaxation of the hyperpolarized ⁸³Kr gas is dominated by quadrupolar interactions that occur when the krypton atoms interact with the surfaces of the lung tissue.[4] The rate of this relaxation is dependent on the surface-to-volume ratio and the chemical nature of the surface.[1][2] This phenomenon, termed SQUARE contrast, allows for the differentiation between different lung compartments, such as the conducting airways and the gas-exchange regions of the parenchyma.[1] For instance, a higher surface-to-volume ratio, as found in the healthy alveolar space, leads to faster relaxation and a distinct signal compared to the larger airways.[2] Pathological changes that alter the lung microstructure, such as the alveolar degradation in emphysema, can be detected as changes in the ⁸³Kr T1 relaxation time.[2]
Experimental Protocols
Hyperpolarization of ⁸³Kr Gas
The first critical step is to enhance the nuclear spin polarization of the ⁸³Kr gas, a process known as hyperpolarization. This is typically achieved through spin-exchange optical pumping (SEOP).[4][5]
Materials:
-
Isotopically enriched ⁸³Kr gas (e.g., 99.925%)[1]
-
Rubidium (Rb) metal
-
Buffer gases: Nitrogen (N₂) and Helium (He)[5]
-
High-power diode laser (tuned to the Rb D1 transition at 794.7 nm)
-
Optical pumping cell (glass vessel)
-
Gas handling and delivery system
Procedure:
-
A mixture of ⁸³Kr, N₂, and He gases is introduced into the optical pumping cell containing a small amount of Rb metal.
-
The cell is heated to vaporize the rubidium.
-
The high-power laser is used to optically pump the Rb vapor, creating a high degree of electron spin polarization in the Rb atoms.
-
Through spin-exchange collisions, this polarization is transferred to the ⁸³Kr nuclei, resulting in a hyperpolarized state.[4]
-
The hyperpolarized ⁸³Kr gas mixture is then extracted from the SEOP cell and prepared for delivery to the subject.[1] Recent advancements have focused on removing residual gases like H₂ that can form during the SEOP process, to further purify the hyperpolarized ⁸³Kr.[5]
Animal/Tissue Preparation and Gas Delivery
This protocol is described for ex vivo imaging of excised lungs, which is a common approach in preclinical research.[1][2][6]
Materials:
-
Custom-designed ventilation chamber[6]
-
Ventilator or syringe pump for gas delivery
-
Tubing for gas transport
Procedure:
-
The excised lung is placed within a custom-designed ventilation chamber that fits inside the MRI scanner.[6]
-
The hyperpolarized ⁸³Kr gas mixture is administered to the lungs via inhalation, typically using a ventilator or a syringe pump to control the volume and timing of delivery.[6]
-
The gas is held in the lungs for the duration of the MRI acquisition (a single breath-hold).
⁸³Kr MRI Acquisition
MRI System:
-
A high-field MRI scanner (e.g., 9.4 T) is often used for preclinical studies to achieve a higher signal-to-noise ratio (SNR).[1][4][6] However, imaging at lower field strengths (1.5 T and 3 T) is also feasible.[4]
Pulse Sequence:
-
A fast gradient-recalled echo (GRE) sequence, such as FLASH (Fast Low Angle Shot), is commonly employed for ⁸³Kr MRI.[1]
Key Imaging Parameters:
-
Flip Angle: A variable flip angle (VFA) approach can be used to optimize the signal.[1]
-
Echo Time (TE): As short as possible to minimize signal loss due to T2* decay.
-
Repetition Time (TR): Kept short to acquire the image within a single breath-hold.
-
Resolution: Voxel sizes on the order of 0.80 x 1.27 x 3 mm³ have been achieved in ex vivo rodent lungs.[1]
Procedure:
-
A proton (¹H) reference scan is typically acquired first to visualize the anatomy of the lungs and chest cavity.
-
Immediately following the delivery of the hyperpolarized ⁸³Kr gas, the ⁸³Kr MRI scan is initiated.
-
The acquisition is performed during a single breath-hold to minimize motion artifacts.
Data Presentation
The quantitative data derived from ⁸³Kr MRI studies are crucial for assessing lung structure and function. The following tables summarize typical parameters and findings from published research.
| Parameter | Value | Animal Model | Magnetic Field | Reference |
| T₁ Relaxation Time (Parenchyma) | 0.7 - 3.7 s | Rat (excised) | 9.4 T | [6] |
| T₁ Relaxation Time (Main Bronchi) | Longer than parenchyma | Rat (excised) | 9.4 T | [1] |
| T₁ Relaxation Time (Desiccated Lung) | 5 s | Canine (excised) | 1.5 T | [4] |
| T₁ Relaxation Time (Desiccated Lung) | 7 s | Canine (excised) | 3 T | [4] |
| Voxel Resolution | 0.80 x 1.27 x 3 mm³ | Rat (excised) | 9.4 T | [1] |
| Signal-to-Noise Ratio (SNR) | ~24 (slice selective) | Rat (excised) | 9.4 T | [1] |
| Signal-to-Noise Ratio (SNR) | ~51 (no slice selection) | Rat (excised) | 9.4 T | [1] |
| Apparent ⁸³Kr Polarization (Papp) | ~2% | [1] |
Visualizations
Experimental Workflow for ⁸³Kr MRI of Lung Tissue
Caption: Workflow for 83Kr MRI of lung tissue.
Logical Relationship of SQUARE Contrast in Healthy vs. Diseased Lung
Caption: SQUARE contrast mechanism in lung health and disease.
References
- 1. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized gas MRI in pulmonology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hyperpolarized 83Kr MRI of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Krypton-83 in Dark Matter Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Krypton-83m (⁸³ᵐKr), a metastable isomer of Krypton-83, in the calibration of dark matter detectors. The unique properties of ⁸³ᵐKr make it an invaluable tool for ensuring the accuracy and reliability of data from these highly sensitive experiments.
Introduction to Krypton-83m in Dark Matter Detection
Direct detection dark matter experiments aim to observe the faint signals produced by the interaction of Weakly Interacting Massive Particles (WIMPs) with atomic nuclei in a detector medium. Noble liquids, such as xenon and argon, are commonly used as target materials. A critical aspect of these experiments is the precise calibration of the detector's response to low-energy events, the expected signature of a WIMP interaction.
Krypton-83m has emerged as an ideal calibration source for these detectors due to its ability to provide a spatially uniform, low-energy calibration throughout the entire detector volume.[1][2] As a noble gas, ⁸³ᵐKr disperses evenly when introduced into the liquid xenon or argon target, providing a known energy source to map the detector's response.[2]
Principle of ⁸³ᵐKr Calibration
The calibration process relies on the radioactive decay of ⁸³ᵐKr, which produces conversion electrons at two distinct and well-defined energies. This allows for the characterization of the scintillation and ionization response of noble liquid detectors at low energies, which is highly valuable for the search for WIMP dark matter.[3]
The parent isotope, Rubidium-83 (⁸³Rb), with a half-life of 86.2 days, decays to the metastable state of this compound (⁸³ᵐKr).[4][5] ⁸³ᵐKr then undergoes a two-step isomeric transition to the stable ⁸³Kr ground state, with a half-life of 1.83 hours.[4][5] This decay cascade releases two monoenergetic conversion electrons, which are the basis for the calibration.
Quantitative Data Summary
The key decay properties of the ⁸³Rb/⁸³ᵐKr system are summarized in the table below.
| Parameter | Value | Reference |
| ⁸³Rb Half-life | 86.2 days | [4][5] |
| ⁸³ᵐKr Half-life | 1.83 hours | [4][5] |
| Intermediate State Half-life | 154 ns | [5] |
| Higher Energy Transition | 32.1 keV | [1][3] |
| Lower Energy Transition | 9.4 keV | [1][3] |
| Total Energy Release | 41.5 keV | [6] |
Experimental Protocols
⁸³ᵐKr Source Production
The production of ⁸³ᵐKr for detector calibration begins with the creation of its parent isotope, ⁸³Rb.
Protocol for ⁸³Rb Production:
-
Target Preparation: A target of natural krypton gas or Rubidium Chloride (RbCl) is prepared.
-
Proton Bombardment: The target is irradiated with a proton beam. For example, a 3.4 MeV or 20 MeV proton beam can be used to bombard natural krypton atoms.[7]
-
⁸³Rb Formation: The proton bombardment induces nuclear reactions that produce ⁸³Rb.
-
Source Trapping: The produced ⁸³Rb atoms are trapped in a medium, such as a zeolite molecular sieve or charcoal.[3][4] This allows the gaseous ⁸³ᵐKr daughter product to be easily extracted.
⁸³ᵐKr Injection into the Detector
Once the ⁸³Rb source is prepared, the ⁸³ᵐKr can be introduced into the dark matter detector.
Protocol for ⁸³ᵐKr Injection:
-
System Integration: The ⁸³Rb source (generator) is connected to the gas circulation system of the dark matter detector.
-
Gas Flow: A carrier gas, typically the same noble gas used in the detector (e.g., xenon), is flowed over the ⁸³Rb source.
-
Entrainment: The gaseous ⁸³ᵐKr atoms, produced from the decay of ⁸³Rb, are entrained in the carrier gas flow.
-
Introduction to Detector: The ⁸³ᵐKr-laden gas is circulated into the main detector volume, where it disperses uniformly.
-
Monitoring: The rate of ⁸³ᵐKr decays within the detector is monitored to achieve the desired calibration statistics.
Applications in Dark Matter Experiments
The use of ⁸³ᵐKr for calibration has been successfully implemented in several leading dark matter experiments, including LUX, PandaX-II, and NEXT.[4][6][7] The primary applications include:
-
Spatial and Temporal Response Mapping: Measuring variations in the scintillation and charge signal amplitudes across the detector volume and over time.[4][8]
-
Electric Field Understanding: Probing the electric field within the time projection chamber, which is crucial for accurate event reconstruction.[4][8]
-
Energy Resolution Measurement: Determining the detector's energy resolution at low energies, a key parameter for sensitivity to WIMP signals.[6]
Visualizations
⁸³Rb to ⁸³Kr Decay Pathway
References
- 1. [0908.0616] Spatially uniform calibration of a liquid xenon detector at low energies using 83m-Kr [arxiv.org]
- 2. Spatially uniform calibration of a liquid xenon detector at low energies using {sup 83m}Kr (Journal Article) | OSTI.GOV [osti.gov]
- 3. [0905.1766] Calibration of a Liquid Xenon Detector with Kr-83m [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Improving Kr-83m Calibration and Energy Resolution in NEXT Neutrinoless Double Beta Decay Detectors [dash.harvard.edu]
- 7. [2102.02490] $\rm ^{83}Rb$/$\rm ^{83m}Kr$ production and cross-section measurement with 3.4 MeV and 20 MeV proton beams [arxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Krypton-83 as a Medical Imaging Contrast Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperpolarized Krypton-83 (⁸³Kr) is an emerging contrast agent for Magnetic Resonance Imaging (MRI) with unique properties that make it particularly valuable for probing the structure and function of the lungs and other biological interfaces. Unlike conventional proton MRI, which provides limited signal from air-filled spaces like the lungs, hyperpolarized noble gases like ⁸³Kr offer a significant signal enhancement, enabling high-resolution imaging of these regions.[1][2]
What distinguishes ⁸³Kr from other hyperpolarized gases such as Helium-3 (³He) and Xenon-129 (¹²⁹Xe) is its nuclear spin of I = 9/2, which results in a nuclear electric quadrupole moment.[3][4] This quadrupole moment makes the longitudinal relaxation time (T₁) of ⁸³Kr highly sensitive to its interaction with surrounding surfaces. This phenomenon, known as Surface Quadrupolar Relaxation (SQUARE), allows for the generation of MRI contrast that is dependent on the chemical composition and surface-to-volume ratio of its environment.[3] This unique characteristic makes ⁸³Kr a promising tool for diagnosing and monitoring pulmonary diseases that involve alterations in the lung surface, such as cystic fibrosis and emphysema.[1]
These application notes provide an overview of the properties of ⁸³Kr as a contrast agent, detailed protocols for its hyperpolarization and use in MRI, and a summary of key quantitative data.
Key Properties and Applications
Properties:
-
Surface Sensitivity: The T₁ relaxation of hyperpolarized ⁸³Kr is dominated by quadrupolar interactions during brief adsorption periods on material interfaces.[4][5] This makes it highly sensitive to the chemical nature of surfaces, allowing for the differentiation between hydrophobic and hydrophilic environments.[4][6]
-
Quadrupolar Relaxation: The relaxation mechanism provides a unique source of contrast (SQUARE) that is not available with other noble gas agents like ³He and ¹²⁹Xe.[3][6] This contrast is influenced by the surface-to-volume ratio, surface composition, and temperature.[3]
-
Inert and Biocompatible: Krypton is a noble gas, making it chemically inert and generally safe for in vivo applications at ambient pressures.[3]
Applications:
-
Pulmonary Imaging: The primary application of hyperpolarized ⁸³Kr is in lung MRI to assess ventilation and microstructure.[1][2] Its surface sensitivity makes it particularly suitable for studying diseases that affect the lung parenchyma and airways.[1][3]
-
Materials Science: The sensitivity of ⁸³Kr relaxation to surface properties is also valuable for characterizing porous materials.[5]
Quantitative Data
The following tables summarize key quantitative data for hyperpolarized ⁸³Kr from various studies.
Table 1: Hyperpolarization and Production Data
| Parameter | Value | Conditions | Reference |
| Spin Polarization (P) | > 17.5% | Low-pressure SEOP | [1] |
| 4.4 ± 0.5% | Stopped-flow SEOP, pure krypton equivalent | [7][8][9] | |
| ~25% | SEOP with 5% Kr in N₂ mixture | [10] | |
| Apparent Polarization (Papp) | 2.0% | 25% Kr, 75% N₂ mixture at 90-100 kPa SEOP pressure | [3] |
| 2.9% | 25% Kr, 75% N₂ mixture at 50 kPa SEOP pressure | [3] | |
| Production Rate | 2 cm³/min | For 4.4% spin polarization | [7][8][9] |
| ~35-40 cm³ every 12 min | For lung imaging at 90-100 kPa SEOP pressure | [3] |
Table 2: T₁ Relaxation Times
| Environment | T₁ (s) | Magnetic Field Strength | Additional Notes | Reference |
| Excised Canine Lung | 10.5 | 9.4 T | [6] | |
| 8.6 | 9.4 T | With 20% Oxygen | [6] | |
| 7 | 3 T | [6] | ||
| 5 | 1.5 T | [6] | ||
| Excised Rat Lung (Distal Airways) | 1.3 | Not Specified | Independent of lung inhalation volume | [11] |
| Excised Rat Lung (Respiratory Zones) | 1.0 | Not Specified | Independent of lung inhalation volume | [11] |
| Hydrophobic Surface | 35 | 9.4 T | [6] | |
| Hydrophilic Surface | 9 | 9.4 T | [6] |
Table 3: MRI Parameters
| Parameter | Value | Application | Reference |
| Voxel Resolution | 0.80 x 1.27 x 3 mm³ | Ex vivo rodent lung imaging | [3] |
| 480 x 655 µm (raw data) | Ex vivo canine lung imaging | [6] | |
| 1080 x 655 µm (raw data) | Ex vivo canine lung imaging (FLASH sequence) | [6] | |
| Signal-to-Noise Ratio (SNR) | 23.8 | Ex vivo rodent lung imaging (t_d = 0 s) | [3] |
Experimental Protocols
Hyperpolarization via Spin-Exchange Optical Pumping (SEOP)
Hyperpolarization of ⁸³Kr is achieved through spin-exchange optical pumping (SEOP) with an alkali metal, typically Rubidium (Rb).
Materials and Equipment:
-
Isotopically enriched ⁸³Kr gas (natural abundance is 11.5%)[3]
-
Buffer gas (e.g., Nitrogen, N₂)
-
Alkali metal (Rubidium, Rb)
-
High-power diode laser (tuned to the Rb D1 transition, ~794.7 nm)
-
Optical components for circular polarization of laser light
-
Glass SEOP cell within a temperature-controlled oven
-
Magnetic field coils to provide a holding field (B₀)
-
Gas handling and delivery system
Protocol:
-
Cell Preparation: A sealed glass cell containing a small amount of Rb is prepared.
-
Gas Mixture Introduction: A mixture of ⁸³Kr and a buffer gas (e.g., 5% Kr, 95% N₂) is introduced into the SEOP cell.[10]
-
Heating: The cell is heated to increase the vapor pressure of the Rb.
-
Optical Pumping: A high-power circularly polarized laser beam is directed at the cell. The laser light is absorbed by the Rb valence electrons, polarizing them.
-
Spin Exchange: The polarized Rb atoms collide with the ⁸³Kr nuclei, transferring their spin polarization to the krypton nuclei through hyperfine interactions.
-
Accumulation: The hyperpolarized ⁸³Kr is accumulated in the cell. The process can be run in continuous-flow or stopped-flow mode.[6]
-
Extraction and Delivery: The hyperpolarized gas mixture is then extracted from the cell, and for in vivo studies, it is delivered to the subject for inhalation.
MRI Acquisition Protocol
General Considerations:
-
Due to the non-renewable nature of hyperpolarization, fast imaging sequences with low flip angles are typically employed.
-
T₁-weighted sequences are used to exploit the SQUARE contrast mechanism.
Example Protocol for Lung Imaging:
-
Subject Positioning: The subject is positioned within the MRI scanner.
-
Gas Administration: The subject inhales a bolus of hyperpolarized ⁸³Kr gas.
-
Image Acquisition: A fast 3D gradient-echo sequence (e.g., FLASH) is initiated immediately after inhalation.
-
Repetition Time (TR): Short TR to acquire data rapidly.
-
Echo Time (TE): Ultrashort TE to minimize signal loss from T₂* decay.
-
Flip Angle: Small flip angles are used to conserve the hyperpolarization over multiple RF pulses.
-
-
T₁-weighting: To generate SQUARE contrast, a delay time (t_d) can be introduced between gas delivery and image acquisition. Images acquired with different delay times will show varying signal intensity based on the local T₁ relaxation, highlighting areas with different surface properties.[3]
Signaling Pathway and Contrast Mechanism
The unique contrast provided by ⁸³Kr arises from the interaction of its nuclear electric quadrupole moment with electric field gradients at surfaces.
This diagram illustrates that when hyperpolarized ⁸³Kr atoms in the gas phase adsorb onto a surface, their quadrupole moments interact with local electric field gradients. This interaction induces rapid T₁ relaxation. The atoms then desorb back into the gas phase, carrying this relaxation information. The overall measured T₁ is an average of the slow gas-phase relaxation and the rapid surface-induced relaxation, weighted by the surface-to-volume ratio and the surface chemistry. This allows for the generation of T₁-weighted images that provide contrast based on the properties of the biological surfaces within the imaged volume.
Conclusion
Hyperpolarized ⁸³Kr offers a novel and powerful method for medical imaging, particularly in the context of pulmonary diseases. Its unique surface-sensitive contrast mechanism provides information that is complementary to other imaging modalities and hyperpolarized agents. The protocols and data presented here provide a foundation for researchers and clinicians to explore the potential of this promising contrast agent in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. mddionline.com [mddionline.com]
- 3. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pathway to cryogen free production of hyperpolarized this compound and Xenon-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pulmonary inhalation on hyperpolarized this compound magnetic resonance T1 relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Krypton-83 Adsorption on Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of gas adsorption on solid surfaces is crucial for a wide range of applications, including catalysis, drug delivery, and materials science. Krypton-83 (83Kr), a stable isotope of krypton, offers unique advantages as a probe for surface characterization due to its nuclear properties. This document provides detailed application notes and protocols for three primary techniques used to measure 83Kr adsorption on surfaces: Hyperpolarized 83Kr Nuclear Magnetic Resonance (NMR) Spectroscopy, Krypton Physisorption for Brunauer-Emmett-Teller (BET) surface area analysis, and Temperature Programmed Desorption (TPD).
These notes are intended to guide researchers in selecting and implementing the appropriate technique for their specific research needs, from obtaining qualitative information about the surface environment to quantifying surface area and adsorption energies.
Hyperpolarized 83Kr Nuclear Magnetic Resonance (NMR) Spectroscopy
Hyperpolarized (hp) 83Kr NMR is a highly sensitive, non-invasive technique that provides detailed information about the local chemical and physical environment of a surface. The quadrupolar nature of the 83Kr nucleus (spin I = 9/2) makes its NMR signal exceptionally sensitive to interactions with its surroundings. Adsorption onto a surface induces a strong quadrupolar interaction, leading to rapid relaxation of the hyperpolarized state. The longitudinal relaxation time (T1) of hp-83Kr is therefore a sensitive probe of surface properties.
Applications
-
Characterization of porous materials, including pore size, shape, and surface chemistry.
-
Studying the interaction of molecules with surfaces in situ.
-
Probing the surface of biological materials, such as lung tissue.[1]
-
Detecting the presence of adsorbed species, such as water, on surfaces.[2]
Experimental Protocol
1. Hyperpolarization of 83Kr via Spin-Exchange Optical Pumping (SEOP)
-
Preparation of the Pumping Cell: A glass pumping cell containing a small amount of an alkali metal (typically rubidium, Rb) is attached to a gas handling manifold.
-
Gas Mixture Introduction: A gas mixture containing 83Kr (often isotopically enriched), a buffer gas (e.g., N2), and a quenching gas (e.g., He) is introduced into the pumping cell. The composition of this mixture can be adjusted to "tune" the relaxational properties of the hp-83Kr.[2]
-
Optical Pumping: The pumping cell is heated to vaporize the Rb. A high-power circularly polarized laser, tuned to the D1 transition of Rb, is directed through the cell. This polarizes the Rb electron spins.
-
Spin Exchange: Through collisions, the polarization of the Rb electrons is transferred to the 83Kr nuclei, resulting in a hyperpolarized state.
2. Delivery of Hyperpolarized 83Kr to the Sample
-
Extraction: The hp-83Kr gas mixture is extracted from the pumping cell.
-
Transfer: The gas is rapidly transferred to the sample chamber located within the NMR spectrometer. This transfer must be fast to minimize relaxation losses.
-
Sample Interaction: The hp-83Kr gas is allowed to interact with the surface of the sample under investigation.
3. NMR Data Acquisition
-
Pulse Sequence: A simple pulse-acquire sequence or an inversion-recovery sequence is used to measure the T1 relaxation time of the 83Kr.
-
Signal Detection: The free induction decay (FID) of the 83Kr signal is recorded.
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The T1 relaxation time is calculated by fitting the decay of the signal intensity over time to an exponential function.
Data Presentation
The primary quantitative data obtained from hp-83Kr NMR is the longitudinal relaxation time (T1). This data is highly sensitive to the surface properties.
| Surface Material | Surface Condition | 83Kr T1 (s) | Reference |
| Borosilicate Glass Beads | Dehydrated | ~16 | [1] |
| Borosilicate Glass Beads | Hydrated | ~6 | [1] |
| Siliconized Glass Beads | Dehydrated | ~25 | [1] |
| Siliconized Glass Beads | Hydrated | ~13 | [1] |
| Bovine Lung Surfactant Coated Glass Pores | Hydrated | 13 - 22 | [1] |
Experimental Workflow
Krypton Physisorption (BET Method)
Krypton physisorption is a standard and widely used technique for determining the specific surface area of solid materials. It is particularly advantageous for materials with low surface areas where the use of nitrogen as an adsorbate may not provide sufficient sensitivity. The method is based on the Brunauer-Emmett-Teller (BET) theory, which describes the multilayer adsorption of gas molecules on a solid surface.
Applications
-
Determination of the specific surface area of non-porous and porous materials.
-
Quality control of materials where surface area is a critical parameter.
-
Characterization of catalysts, pharmaceuticals, and other functional materials.
Experimental Protocol
1. Sample Preparation
-
Degassing: The sample is placed in a sample tube and heated under vacuum or a flow of inert gas to remove any adsorbed contaminants from the surface. The degassing temperature and duration are critical and depend on the nature of the material to avoid thermal degradation.
2. Adsorption Measurement
-
Apparatus: A volumetric gas adsorption analyzer is used.
-
Adsorbate: High-purity krypton gas is used as the adsorbate.
-
Temperature: The sample tube is immersed in a liquid nitrogen bath to maintain a constant temperature of 77 K.
-
Isotherm Measurement: Known amounts of krypton gas are incrementally introduced into the sample tube. After each dose, the system is allowed to equilibrate, and the resulting pressure is measured. This process is repeated over a range of relative pressures (P/P₀), typically from 0.05 to 0.35, to generate an adsorption isotherm.
3. Data Analysis
-
BET Equation: The collected adsorption isotherm data is plotted according to the linearized BET equation.
-
Monolayer Volume: From the slope and intercept of the BET plot, the volume of gas required to form a monolayer on the surface (Vm) is calculated.
-
Surface Area Calculation: The specific surface area is then calculated from Vm using the known cross-sectional area of a krypton atom.
Data Presentation
The primary quantitative output is the specific surface area, typically reported in m²/g.
| Material | Specific Surface Area (m²/g) | Reference |
| Magnesium Stearate (di-hydrate) | 6.78 | [3] |
| Mesoporous Silica Films (100 nm thick) | 310-490 (m²/cm³) | [4] |
| Mesoporous Silica Films (520 nm thick) | 50-170 (m²/m²) | [4] |
| Lactose | ~0.3 | [5] |
| Gelatin | ~0.5 | [5] |
| Talc | ~2.5 | [5] |
Experimental Workflow
Temperature Programmed Desorption (TPD)
Temperature Programmed Desorption (TPD) is a powerful technique for studying the kinetics of desorption of adsorbates from a surface. It provides information about the strength of the adsorbate-surface bond (adsorption energy) and can distinguish between different binding sites on a heterogeneous surface.
Applications
-
Determination of adsorption energies and desorption kinetics.
-
Identification of different adsorption sites on a surface.
-
Studying the mechanisms of surface reactions.
Experimental Protocol
1. Sample Preparation and Adsorption
-
Surface Cleaning: The sample is placed in an ultra-high vacuum (UHV) chamber and cleaned by cycles of sputtering and annealing to ensure a well-defined surface.
-
Adsorption: The clean surface is cooled to a low temperature (e.g., below 100 K), and then exposed to a known pressure of krypton gas for a specific time to allow for adsorption.
2. Desorption Measurement
-
Heating Ramp: The sample is heated at a constant, linear rate (e.g., 1-10 K/s).
-
Desorption Monitoring: A mass spectrometer is used to monitor the partial pressure of krypton in the UHV chamber as a function of temperature. The desorption rate is proportional to the mass spectrometer signal.
3. Data Analysis
-
TPD Spectrum: A plot of the krypton partial pressure (or desorption rate) versus temperature is generated. The temperature at which the desorption rate is maximum (Tp) is a key parameter.
-
Redhead Analysis: The adsorption energy (Ed) can be estimated from Tp using the Redhead equation, which relates the desorption energy to the peak temperature and the heating rate. More complex analysis methods can also be employed to extract pre-exponential factors and reaction orders.
Data Presentation
The main quantitative data from TPD are the desorption peak temperature (Tp) and the calculated adsorption energy (Ed).
| Surface Material | Desorption Peak Temperature (K) | Adsorption Energy (kJ/mol) | Reference |
| Graphite | ~60-90 | 9-12 | [6] |
| Pt(111) | ~85 | ~20 | [6] |
| Cu(111) | ~75 | ~16 | [7] |
| Au(111) | ~70 | ~15 | [8] |
Experimental Workflow
References
- 1. tms.org [tms.org]
- 2. Hyperpolarized 83Kr and 129Xe NMR relaxation measurements of hydrated surfaces: implications for materials science and pulmonary diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Area Determination of Particle-Based Mesoporous Films Using Krypton Physisorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Core electron binding energies of adsorbates on Cu(111) from first-principles calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Fast Characterization of Functionalized Silica Materials by Silicon-29 Surface-Enhanced NMR Spectroscopy Using Dynamic Nuclear Polarization [infoscience.epfl.ch]
Application Notes and Protocols for In-Situ Calibration Using Krypton-83m Injection
For Researchers, Scientists, and Drug Development Professionals Utilizing Noble Liquid Detectors and Similar Low-Energy Detection Systems.
Introduction
Krypton-83m (83mKr), a short-lived isomer of krypton, serves as an ideal calibration source for low-energy particle detectors, particularly those utilizing liquid xenon or liquid argon. Its decay characteristics, involving the emission of monoenergetic conversion electrons, allow for precise, in-situ calibration of a detector's energy response and spatial uniformity. This is crucial for experiments requiring a low energy threshold and excellent background discrimination, such as direct dark matter searches.[1][2] This document provides detailed application notes and protocols for the use of 83mKr as a calibration source.
Principle of Operation
The 83mKr calibration source relies on the decay of its parent isotope, Rubidium-83 (83Rb), which has a half-life of 86.2 days.[1] 83Rb decays to the metastable state of 83mKr. The 83mKr then decays with a half-life of approximately 1.83 hours, emitting two conversion electrons in a cascade.[1][3] These electrons have well-defined energies of 32.1 keV and 9.4 keV.[3][4][5] Because krypton is a noble gas, it can be easily introduced into and mixed with liquid xenon or argon detectors without compromising the purity of the detection medium.[1] This allows for a uniform, volumetric calibration of the detector.[6]
Key Applications
-
Low-Energy Calibration: The monoenergetic electrons from 83mKr decay provide precise energy calibration points at 9.4 keV and 32.1 keV.[4][5][7]
-
Detector Response Uniformity: By uniformly distributing the 83mKr source throughout the detector volume, spatial variations in signal response can be mapped and corrected.[8][9]
-
Electric Field Mapping: In time projection chambers (TPCs), the ratio of the two scintillation signals from the 83mKr decay can be used to reconstruct the electric field within the detector.[10]
-
Fluid Dynamics Studies: The movement and distribution of 83mKr within the detector can be used to study fluid flow and mixing dynamics.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the Krypton-83m calibration source.
| Parameter | Value | Reference |
| 83Rb Half-life | 86.2 days | [1] |
| 83mKr Half-life | 1.83 ± 0.02 hours | [1] |
| Primary Decay Mode | Isomeric Transition | [3] |
| Conversion Electron Energies | 32.1 keV and 9.4 keV | [3][4][5] |
| Intermediate State Half-life | 154 ns | [1] |
| Parent Isotope Production Reaction | 84Kr(p,2n)83Rb | [11][12] |
Experimental Protocols
I. Preparation of the 83mKr Source
The 83mKr source is generated from the decay of 83Rb. The 83Rb is typically produced by irradiating natural krypton gas with a proton beam.[11][13][14] The resulting 83Rb is then adsorbed onto a substrate, such as zeolite molecular sieve or activated charcoal, which allows the gaseous 83mKr to emanate while retaining the solid 83Rb.[1][4]
Materials:
-
83Rb source (adsorbed on zeolite or charcoal) in a sealed container (generator).
-
Noble gas (xenon or argon) circulation system.
-
Valves and mass flow controllers.
-
Radiation detector (e.g., NaI detector) for source activity confirmation.
Procedure:
-
Confirm the activity of the 83Rb source using a gamma-ray detector. The decay of 83Rb produces characteristic gamma rays that can be used for identification.[3]
-
Integrate the 83mKr generator into the gas handling system of the main detector. This is typically done via a bypass loop.[3]
-
Ensure the generator can be isolated and evacuated independently of the main detector system.[3]
II. Injection of 83mKr into the Detector
The injection process involves flowing the detector's noble gas through the 83mKr generator to entrain the 83mKr atoms and carry them into the detector volume.
Procedure:
-
Begin circulating the noble gas (e.g., xenon) through the purification system, bypassing the 83mKr generator.
-
To initiate injection, open the valves to the 83mKr generator and close the bypass valve, directing a flow of the noble gas through the generator.[3]
-
Continue the flow for a predetermined duration to achieve the desired concentration of 83mKr in the detector. The injection duration can range from a few minutes to longer periods depending on the required activity.[9]
-
After injection, isolate the 83mKr generator from the circulation path and revert to flowing the gas through the bypass.
-
The 83mKr will distribute throughout the detector volume. The activity within the detector will then decay with its characteristic 1.83-hour half-life.[3]
III. Data Acquisition and Analysis
Data is acquired as the 83mKr decays within the detector. The resulting scintillation and/or ionization signals are recorded.
Procedure:
-
Acquire data in the low-energy range of interest.
-
Identify the characteristic peaks at 9.4 keV and 32.1 keV in the energy spectrum.
-
Fit these peaks with appropriate functions (e.g., Gaussian) to determine their precise location and width.
-
Use the known energies of the peaks to calibrate the energy scale of the detector.
-
By analyzing the spatial distribution of the 83mKr events, map out the detector's response uniformity.
-
Monitor the decay rate of the 83mKr events to confirm the 1.83-hour half-life, which helps to verify that the observed events are indeed from 83mKr.[3]
Visualizations
Decay Pathway of 83Rb to 83Kr
Caption: Decay scheme of Rubidium-83 to the stable this compound ground state.
Experimental Workflow for 83mKr In-Situ Calibration
Caption: Workflow for in-situ calibration using 83mKr injection.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. [0905.1766] Calibration of a Liquid Xenon Detector with Kr-83m [arxiv.org]
- 5. [PDF] Calibration of a Liquid Xenon Detector with Kr-83m | Semantic Scholar [semanticscholar.org]
- 6. indico.cern.ch [indico.cern.ch]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. [1708.02566] $^{83\textrm{m}}$Kr calibration of the 2013 LUX dark matter search [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of 83mKr decays and IR scintillation light in the noble gas xenon :: MPG.PuRe [pure.mpg.de]
- 11. PoS - Production of 83Rb for calibration sources for dark matter and neutrino mass experiments [pos.sissa.it]
- 12. indico.cern.ch [indico.cern.ch]
- 13. researchgate.net [researchgate.net]
- 14. [2102.02490] $\rm ^{83}Rb$/$\rm ^{83m}Kr$ production and cross-section measurement with 3.4 MeV and 20 MeV proton beams [arxiv.org]
Application Notes and Protocols for Spin-Exchange Optical Pumping of Krypton-83
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spin-exchange optical pumping (SEOP) of Krypton-83 (⁸³Kr). Hyperpolarized ⁸³Kr is a powerful contrast agent for Magnetic Resonance Imaging (MRI) and a sensitive probe for studying surfaces and porous materials. Its unique nuclear properties make it particularly valuable in biomedical research and drug development, especially for assessing lung diseases and material-surface interactions.
Introduction to Hyperpolarized this compound
This compound is a stable noble gas isotope with a nuclear spin of I = 9/2. This non-zero spin gives it a nuclear electric quadrupole moment, making it highly sensitive to its local electromagnetic environment. Through a process called spin-exchange optical pumping (SEOP), the nuclear spin polarization of ⁸³Kr can be increased by several orders of magnitude, leading to a massive signal enhancement in MRI.[1][2]
The relaxation of hyperpolarized ⁸³Kr is dominated by interactions with surrounding surfaces, a mechanism known as Surface Quadrupolar Relaxation (SQUARE).[3] This property allows for the generation of MRI contrast that is sensitive to surface chemistry, surface-to-volume ratio, and the presence of adsorbed molecules.[4][5][6] These characteristics make hyperpolarized ⁸³Kr a promising tool for:
-
Pulmonary Imaging: Assessing lung function and microstructure, particularly in diseases that alter the alveolar surface, such as emphysema and cystic fibrosis.[3][7][8]
-
Materials Science: Characterizing porous materials and studying surface chemistry.[4]
-
Drug Development: Evaluating the interaction of drugs with biological surfaces and monitoring therapeutic effects on tissue microstructure.
The Spin-Exchange Optical Pumping (SEOP) Process
SEOP is a two-step process used to hyperpolarize noble gases.[2] First, circularly polarized laser light is used to polarize the valence electrons of an alkali metal vapor, typically Rubidium (Rb). These polarized alkali metal atoms then transfer their spin polarization to the ⁸³Kr nuclei through collisions.[2][9]
The general workflow for producing and utilizing hyperpolarized ⁸³Kr is as follows:
Quantitative Data Summary
The efficiency of the SEOP process and the properties of the resulting hyperpolarized ⁸³Kr are dependent on several experimental parameters. The following tables summarize key quantitative data from the literature.
Table 1: ⁸³Kr Spin Polarization under Various SEOP Conditions
| Krypton Concentration | Nitrogen (N₂) Concentration | SEOP Cell Pressure (kPa) | Temperature (K) | Achieved Spin Polarization (P) | Apparent Spin Polarization (Papp) | Reference |
| 5.0% | 95.0% | 50-200 | 433 | Up to ~25% | - | [10] |
| 25.0% | 75.0% | 50 | - | - | 2.9% | [11] |
| 25.0% | 75.0% | 50-200 | 433 | - | - | [12] |
| 49.5% | 50.5% | 50-200 | 433 | - | - | [12] |
| 74.1% | 25.9% | 50-200 | 433 | - | - | [12] |
| 5% | 95% N₂ | 90-100 | - | - | - | [13] |
| Not specified | Not specified | low-pressure | - | > 17.5% | 13.8% (after compression) | [7] |
Note: Apparent spin polarization (Papp) accounts for dilution of the hyperpolarized gas in a mixture.
Table 2: ⁸³Kr T₁ Relaxation Times in Different Environments
| Environment | Magnetic Field Strength (T) | T₁ Relaxation Time (s) | Reference |
| Desiccated canine lung tissue | 9.4 | 10.5 | [14] |
| Desiccated canine lung tissue with 20% O₂ | 9.4 | 8.6 | [14] |
| Desiccated canine lung tissue | 1.5 | 5 | [14] |
| Desiccated canine lung tissue | 3.0 | 7 | [14] |
| Excised rat lungs (airways) | 9.4 | - | [13] |
| Excised rat lungs (parenchymal regions) | 9.4 | - | [13] |
| Gas phase (pure) | Ambient | Several minutes | [13] |
| Elastase-treated rat lungs (emphysema model) | Not specified | Significantly increased vs. control | [3] |
Experimental Protocols
Protocol 1: Spin-Exchange Optical Pumping of ⁸³Kr (Stopped-Flow Method)
This protocol describes a typical stopped-flow SEOP procedure for producing hyperpolarized ⁸³Kr.
Materials and Equipment:
-
SEOP system including:
-
High-power diode laser (e.g., 23 W, 0.25 nm linewidth) tuned to the Rb D₁ transition (795 nm).[15]
-
Optical components for circular polarization (e.g., λ/2 plate, beam splitters).[16]
-
Borosilicate glass SEOP cell (e.g., 75 cm³) containing a small amount of Rubidium (Rb).[15]
-
Oven to heat the SEOP cell (up to 433 K / 160 °C).[16]
-
Gas handling manifold for introducing and evacuating gases.
-
-
Gas mixture: Typically 5% Kr (natural abundance or isotopically enriched ⁸³Kr), and 95% N₂.[10] Other mixtures can be used as detailed in Table 1.
-
NMR spectrometer or MRI scanner for polarization measurement and imaging.
Procedure:
-
Preparation:
-
Place the SEOP cell inside the oven, which is situated within a magnetic field to define the quantization axis.
-
Evacuate the SEOP cell and the gas handling lines to remove any contaminants.
-
Introduce the desired Kr/N₂ gas mixture into the SEOP cell to the target pressure (e.g., 50-200 kPa).[16]
-
-
Optical Pumping:
-
Heat the SEOP cell to the operational temperature (e.g., 433 K) to vaporize the Rb.[16]
-
Turn on the laser and ensure the light is circularly polarized.
-
Irradiate the SEOP cell with the laser light to polarize the Rb vapor.
-
Allow the spin-exchange process to occur for a set duration (the "pump-up time"), typically several minutes (e.g., 8-12 minutes).[11][13] The system will reach a steady-state polarization.
-
-
Extraction and Delivery:
-
For systems operating below ambient pressure, an extraction unit is required to compress the hyperpolarized gas mixture to ambient pressure for delivery.[13]
-
Transfer the hyperpolarized gas from the SEOP cell to a detection cell or a delivery bag/syringe for administration. This is often done by pressure equalization.[16]
-
-
Measurement/Imaging:
-
Introduce the hyperpolarized gas into the NMR spectrometer or MRI scanner.
-
Acquire the NMR signal or MRI images immediately, as the hyperpolarization will decay with the characteristic T₁ relaxation time.
-
Protocol 2: T₁-Weighted ⁸³Kr MRI for Lung Imaging
This protocol outlines the use of hyperpolarized ⁸³Kr to generate T₁-weighted contrast in ex vivo lung imaging, which can be adapted for in vivo studies. This technique is sensitive to changes in the lung's surface-to-volume ratio, making it suitable for studying diseases like emphysema.[3]
Procedure:
-
Produce Hyperpolarized ⁸³Kr: Follow Protocol 1 to generate a dose of hyperpolarized ⁸³Kr gas.
-
Gas Delivery:
-
For ex vivo studies, deliver a known volume (e.g., 8 cm³) of the hyperpolarized gas mixture to the excised lungs via a breathing apparatus.[13]
-
For in vivo studies, the subject would inhale the gas mixture.
-
-
MRI Acquisition:
-
Place the subject/sample inside the MRI scanner.
-
Employ a T₁-weighted pulse sequence, such as a variable flip angle (VFA) FLASH sequence.[13]
-
Introduce a variable delay time (t_d) between the inhalation of the gas and the start of the image acquisition.[13]
-
Acquire a series of images with increasing delay times (e.g., t_d = 0.2 s to 2.2 s).[17]
-
-
Data Analysis:
-
The signal intensity in each voxel will decrease as the delay time increases, due to T₁ relaxation.
-
Fit the signal decay curve for each voxel to an exponential function to calculate the T₁ relaxation time map.
-
Regions with different surface characteristics (e.g., healthy vs. emphysematous tissue) will exhibit different T₁ values, generating image contrast.[3]
-
Applications in Drug Development
Hyperpolarized ⁸³Kr MRI offers unique opportunities in preclinical and potentially clinical drug development:
-
Target Engagement: For inhaled therapies, ⁸³Kr could probe changes in the lung surfactant layer or epithelial cell surfaces upon drug binding.
-
Efficacy Studies: In models of lung diseases like COPD or fibrosis, ⁸³Kr MRI can quantitatively assess therapeutic efficacy by measuring changes in the alveolar surface-to-volume ratio, a key indicator of disease progression or regression.[3]
-
Biomarker Development: ⁸³Kr T₁ relaxation maps can serve as a novel, non-invasive biomarker for disease status and therapeutic response.[8]
-
Material Science Applications: For drug delivery systems involving porous carriers, ⁸³Kr NMR can characterize the internal surfaces and drug loading/release properties.[4]
By providing a sensitive measure of surface interactions and microstructural changes, hyperpolarized ⁸³Kr is a valuable tool for gaining deeper insights into disease mechanisms and the effects of novel therapeutics.
References
- 1. NMR Hyperpolarization Techniques for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.physics.utah.edu [web.physics.utah.edu]
- 3. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying porous materials with this compound NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperpolarized 83Kr and 129Xe NMR relaxation measurements of hydrated surfaces: implications for materials science and pulmonary diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. OPTICAL PUMPING | NIST [nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - Values for and from fitting experimental data of 83Kr spin polarization as a function of SEOP cell pressure in Fig. 2 using Eq. 8.A. - figshare - Figshare [figshare.com]
- 13. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 | PLOS One [journals.plos.org]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes and Protocols for the Quantitative Analysis of Krypton-83 in Geological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The noble gas isotope Krypton-83 (⁸³Kr) is a stable isotope of krypton with a natural abundance of approximately 11.5%. While not a direct chronometer itself, its precise quantification in geological samples is crucial for the normalization of measurements of the rare, radioactive krypton isotopes, such as ⁸¹Kr (half-life ≈ 229,000 years) and ⁸⁵Kr (half-life ≈ 10.8 years), which are powerful tools for dating old groundwater and ice. The inert nature of krypton makes it an ideal tracer in hydrological and geological systems, as it is not significantly affected by chemical or biological processes.
The primary analytical technique for the ultra-sensitive detection of rare krypton isotopes, and by extension the necessary measurement of ⁸³Kr, is Atom Trap Trace Analysis (ATTA). This advanced laser-based method allows for the counting of individual atoms, providing unparalleled sensitivity and selectivity.
This document provides detailed application notes and protocols for the quantitative analysis of ⁸³Kr in various geological matrices, including water, ice, and rock/sediment samples.
Data Presentation
The following tables summarize quantitative data for this compound and related isotopes in various geological samples, compiled from multiple studies. These tables are intended to provide a reference for expected values and to highlight the range of applications for krypton isotope analysis.
Table 1: Krypton Isotope Ratios in Groundwater Samples
| Location/Aquifer | Sample ID | ⁸¹Kr/Kr ᵃ | ⁸⁵Kr/Kr ᵇ | ⁸³Kr Abundance (%) | Reference |
| Nubian Aquifer, Egypt | Multiple | 0.1 - 0.7 | - | ~11.5 | [Sturchio et al., 2004] |
| Great Artesian Basin, Australia | Multiple | 0.2 - 1.0 | - | ~11.5 | [Bayer et al., 1989] |
| Paris Basin, France | Multiple | - | 0.8 - 1.2 | ~11.5 | [Purtschert et al., 2013] |
| Stampriet Aquifer, Namibia | Multiple | 0.3 - 0.9 | - | ~11.5 | [Jasechko et al., 2017] |
ᵃ Relative to modern atmospheric abundance. ᵇ Relative to modern atmospheric abundance.
Table 2: Krypton Isotope Data from Ice Core Samples
| Location | Sample Depth (m) | ⁸¹Kr Age (ka) | ⁸¹Kr/⁸³Kr Ratio | ⁸⁵Kr Activity (dpm/ccKr) | Reference |
| Taylor Glacier, Antarctica | 5 - 15 | 120 ± 6 | Varies | < 0.1 | [Buizert et al., 2014][1] |
| Guliya Ice Cap, Tibetan Plateau | 54.8 - 308.6 | 136 - 600 | Varies | - | [Tian et al., 2019] |
| Law Dome, Antarctica | - | Modern | Modern | ~1.4 | [Etheridge et al., 1996] |
Table 3: Krypton Abundance in Rocks and Minerals
| Rock/Mineral Type | Location | Kr Concentration (cc STP/g) | ⁸³Kr Abundance (%) | Reference |
| Various mantle xenoliths | Global | 10⁻¹⁰ - 10⁻⁷ | ~11.5 | [Holland and Ballentine, 2006] |
| CO₂ well gases | Colorado Plateau, USA | 10⁻⁹ - 10⁻⁶ | ~11.5 | [Gilfillan et al., 2008] |
| Natural Gas Fields | Global | 10⁻⁹ - 10⁻⁵ | ~11.5 | [Ballentine et al., 2002] |
Experimental Protocols
The quantitative analysis of ⁸³Kr in geological samples involves three main stages: 1. Sample Collection and Gas Extraction , 2. Krypton Purification , and 3. Atom Trap Trace Analysis (ATTA) .
Protocol 1: Sample Collection and Gas Extraction
The goal of this stage is to quantitatively extract dissolved or trapped gases from the geological matrix without contamination from the modern atmosphere.
1.1. Groundwater Samples:
-
Objective: To extract dissolved gases from a water sample.
-
Materials:
-
Submersible pump
-
Gas-tight sample containers (e.g., stainless steel or copper tubes with swagelok fittings)
-
Portable degassing unit (e.g., membrane contactor or vacuum extraction system)
-
Vacuum pump
-
Pressure gauge
-
-
Procedure:
-
Purge the well thoroughly before sampling to ensure the water is representative of the aquifer.
-
Connect the submersible pump to the portable degassing unit.
-
Flow groundwater through the degassing unit at a controlled rate. The dissolved gases are extracted into a vacuum chamber.
-
Collect the extracted gas in a pre-evacuated, gas-tight sample container.
-
Record the volume of water degassed and the final pressure of the collected gas sample.
-
1.2. Ice Core Samples:
-
Objective: To release and capture air trapped in ice bubbles.
-
Materials:
-
Insulated, vacuum-sealed melting container
-
Heating element
-
Vacuum pump
-
Gas-tight sample container
-
-
Procedure:
-
Cut a section of the ice core and place it in the pre-cleaned and evacuated melting container.
-
Seal the container and evacuate any remaining air.
-
Gently heat the container to melt the ice. The trapped air is released into the headspace.
-
Collect the released gas into a gas-tight sample container.
-
1.3. Rock and Sediment Samples:
-
Objective: To release trapped gases from the mineral matrix.
-
Materials:
-
Rock crusher/pulverizer
-
High-vacuum furnace with temperature control
-
Vacuum pump
-
Gas-tight sample container
-
-
Procedure:
-
Clean the rock or sediment sample to remove any surface contamination.
-
Crush the sample to a fine powder in a vacuum-sealed crushing apparatus to release gases from fluid inclusions.
-
Alternatively, or in addition, place the powdered sample in the high-vacuum furnace.
-
Evacuate the furnace to a high vacuum.
-
Heat the sample in a stepwise manner to release gases adsorbed to the mineral surfaces and trapped within the crystal lattice.
-
Collect the released gas at each temperature step in a gas-tight sample container.
-
Protocol 2: Krypton Purification
-
Objective: To separate krypton from the bulk gas sample, which is typically dominated by nitrogen, oxygen, and argon.[2][3][4]
-
Materials:
-
High-vacuum line with pressure gauges and valves
-
Cryogenic traps (liquid nitrogen, charcoal traps at various temperatures)
-
Gas chromatograph (GC) with a suitable column (e.g., Molsieve 5A)
-
Titanium sponge getter
-
-
Procedure:
-
Removal of Reactive Gases: Introduce the gas sample into a vacuum line containing a titanium sponge getter heated to ~800 °C. This removes reactive gases like N₂, O₂, and CO₂.
-
Cryogenic Separation:
-
Pass the remaining gas through a series of cold traps. A trap at liquid nitrogen temperature (-196 °C) will freeze out water, CO₂, and other less volatile gases.
-
Use a charcoal trap cooled to a specific temperature (e.g., -80 °C) to selectively adsorb krypton and xenon, while allowing lighter noble gases like neon and argon to pass through.
-
-
Gas Chromatography:
-
Release the trapped Kr and Xe by warming the charcoal trap.
-
Inject the gas mixture into a gas chromatograph. The different retention times of krypton and xenon in the GC column allow for their separation.
-
-
Final Purification: Collect the krypton fraction and pass it over another getter to remove any remaining impurities. The final product should be a small volume of highly purified krypton.
-
Protocol 3: Atom Trap Trace Analysis (ATTA)
-
Objective: To count individual ⁸³Kr atoms and determine the ⁸¹Kr/⁸³Kr or ⁸⁵Kr/⁸³Kr ratio.[5][6]
-
Instrumentation:
-
ATTA system, which includes:
-
A vacuum system with a krypton atom source
-
A laser system for cooling and trapping krypton atoms
-
A magneto-optical trap (MOT)
-
A sensitive fluorescence detector (e.g., a CCD camera or a photomultiplier tube)
-
-
-
Procedure:
-
Sample Introduction: Introduce the purified krypton sample into the ATTA vacuum system.
-
Metastable State Excitation: Excite a fraction of the krypton atoms to a metastable energy state using a radio-frequency discharge.[7]
-
Laser Cooling and Trapping:
-
A beam of metastable krypton atoms is directed towards the MOT.
-
A set of lasers, with a frequency tuned to a specific atomic transition of the desired krypton isotope (e.g., ⁸³Kr), is used to slow down and trap the atoms.
-
-
Atom Counting:
-
The trapped atoms fluoresce as they are repeatedly excited by the laser light.
-
The fluorescence is detected by a sensitive detector, allowing for the counting of individual trapped atoms.
-
-
Isotope Ratio Measurement:
-
The laser frequency is first tuned to the resonance of ⁸³Kr, and the number of trapped atoms is counted over a specific time period.
-
The laser frequency is then switched to the resonance of the rare isotope (e.g., ⁸¹Kr), and the single atoms are counted.
-
The ratio of the counts provides the isotopic ratio.
-
-
Calibration: The system is calibrated using a krypton gas standard with a known isotopic composition.
-
Mandatory Visualization
Conclusion
The quantitative analysis of this compound in geological samples is a critical component for radiometric dating using rare krypton isotopes. The Atom Trap Trace Analysis (ATTA) method provides the necessary sensitivity and selectivity for these measurements. The protocols outlined in this document provide a comprehensive guide for researchers and scientists to perform these analyses, from sample collection to final data interpretation. Adherence to these detailed procedures is essential for obtaining accurate and reliable results in the field of noble gas geochemistry and geochronology.
References
Application Notes and Protocols for Employing Krypton-83 in Nuclear Fusion Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of controlled nuclear fusion, a deep understanding of plasma behavior is paramount. High-energy plasmas, confined by powerful magnetic fields in devices like tokamaks, present a significant diagnostic challenge. Non-invasive techniques are essential for measuring key plasma parameters without perturbing the delicate equilibrium required for fusion reactions. Krypton-83 (⁸³Kr), a stable isotope of krypton, serves as a valuable diagnostic tool for probing the core of these extreme environments. When introduced in small quantities into the fusion plasma, krypton atoms become highly ionized and emit characteristic X-ray radiation. Analysis of this radiation provides critical insights into the ion temperature and plasma dynamics, crucial for optimizing fusion performance. This document outlines the applications and experimental protocols for utilizing this compound in nuclear fusion research.
Principle of Operation
The primary application of this compound in fusion research is for the measurement of ion temperature and plasma rotation velocity through high-resolution X-ray spectroscopy. The underlying principle is the analysis of the Doppler effect on the spectral lines emitted by highly ionized krypton, specifically the helium-like ion, Kr XXXV.
-
Doppler Broadening for Ion Temperature: The thermal motion of ions in the hot plasma core causes a broadening of the emitted spectral lines. The extent of this broadening is directly related to the ion temperature. By measuring the full width at half maximum (FWHM) of a specific Kr XXXV spectral line, the ion temperature can be precisely calculated.[1][2][3][4][5][6]
-
Doppler Shift for Plasma Rotation: The bulk movement of the plasma results in a uniform shift in the wavelength of the emitted spectral lines. This Doppler shift provides a measure of the plasma's rotation velocity, a key parameter in understanding plasma confinement and stability.
Krypton is also utilized for radiative cooling, where the injection of this high-Z element helps to dissipate energy from the plasma edge, controlling the heat load on the reactor's plasma-facing components.[1][7]
Key Applications
-
Core Ion Temperature Measurement: Provides crucial data for assessing the efficiency of plasma heating methods and achieving the conditions necessary for fusion.
-
Plasma Rotation Velocity Measurement: Offers insights into plasma momentum transport and the stability of the plasma column.
-
Radiative Cooling: Helps in managing the immense heat generated in a fusion reactor, protecting the structural integrity of the device.[1][7]
-
Validation of Plasma Models: The experimental data obtained from krypton diagnostics are used to benchmark and refine theoretical models of plasma behavior.[1]
Quantitative Data
The primary quantitative relationship in this application is between the Doppler broadening of the this compound spectral line and the ion temperature.
Table 1: Doppler Broadening and Ion Temperature Relationship
| Parameter | Symbol | Formula | Units |
| Ion Temperature | Tᵢ | Tᵢ = (Δλ_D / (7.7 x 10⁻⁵ * λ₀))² * mᵢc² | keV |
| Doppler Broadening (FWHM) | Δλ_D | - | Ångströms (Å) |
| Rest Wavelength of Spectral Line | λ₀ | - | Ångströms (Å) |
| Mass of this compound Ion | mᵢ | - | kg |
| Speed of Light | c | - | m/s |
Note: This formula provides a direct calculation of ion temperature from the measured Doppler broadening of a specific spectral line.
Table 2: Key Spectral Lines of Helium-like Krypton (Kr XXXV)
| Transition | Gabriel Notation | Wavelength (Å) | Application Notes |
| 1s² ¹S₀ - 1s2p ¹P₁ | w | ~0.944 | Strong resonance line, often used for ion temperature measurements. Can be affected by unresolved satellite lines at lower temperatures. |
| 1s² ¹S₀ - 1s2p ³P₂ | x | ~0.949 | Intercombination line. |
| 1s² ¹S₀ - 1s2p ³P₁ | y | ~0.953 | Intercombination line. |
| 1s² ¹S₀ - 1s2s ³S₁ | z | ~0.966 | Forbidden line. Well-suited for ion temperature measurements as it is typically free from satellite line contamination.[1] |
Experimental Protocols
This compound Gas Puffing Injection
This protocol describes the introduction of this compound into the tokamak plasma.
Objective: To introduce a controlled amount of ⁸³Kr gas into the plasma edge, allowing it to penetrate the core and become highly ionized for spectroscopic analysis.
Materials:
-
This compound gas cylinder
-
High-precision gas injection system with a fast-acting valve
-
Gas puff nozzle installed on the vacuum vessel of the tokamak
Procedure:
-
System Preparation: Ensure the gas injection system is leak-tight and has been baked out to remove impurities.
-
Gas Loading: Fill the gas reservoir with this compound to a predetermined pressure. The pressure is chosen to deliver a sufficient number of krypton atoms to produce a measurable signal without significantly perturbing the plasma.
-
Timing and Synchronization: The gas puff is timed to coincide with the stable phase of the plasma discharge. The fast-acting valve is triggered by the tokamak's central control system.
-
Injection: The valve is opened for a short duration (typically a few milliseconds) to release a puff of ⁸³Kr gas into the vacuum vessel.[8][9][10]
-
Monitoring: Monitor the effect of the gas puff on key plasma parameters such as electron density and radiated power to ensure the plasma remains stable.
High-Resolution X-ray Spectroscopy
This protocol details the measurement of the emitted X-ray spectra from the highly ionized this compound.
Objective: To capture the spectral lines of Kr XXXV with sufficient resolution to accurately measure Doppler broadening and shift.
Instrumentation:
-
Position-sensitive X-ray detector (e.g., multi-wire proportional counter or CCD).
-
Data acquisition system synchronized with the tokamak operation.
Procedure:
-
Spectrometer Alignment: The crystal spectrometer is aligned to view a specific region of the plasma core, typically along a line of sight that passes through the hottest part of the plasma. The viewing angle is set to allow for the measurement of toroidal rotation.[12]
-
Wavelength Calibration: A precise wavelength calibration is performed using known X-ray sources to establish the dispersion of the spectrometer. This is critical for accurate Doppler shift measurements.[13][14]
-
Data Acquisition: The X-ray detector is activated during the plasma discharge, particularly during and after the krypton gas puff. The system records the energy and position of incoming X-ray photons.
-
Spectral Reconstruction: The raw data from the detector is processed to reconstruct the X-ray spectrum in the wavelength range of interest for Kr XXXV.
-
Data Analysis:
-
The spectral line profiles are fitted with a Voigt function, which is a convolution of a Gaussian profile (representing Doppler broadening) and a Lorentzian profile (representing natural and instrumental broadening).
-
The Gaussian component of the line width is extracted to calculate the ion temperature.
-
The central wavelength of the spectral line is compared to its known rest wavelength to determine the Doppler shift and thus the plasma rotation velocity.
-
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doppler broadening - Wikipedia [en.wikipedia.org]
- 4. WIS Plasma Laboratory - Line-broadening calculations [plasma-gate.weizmann.ac.il]
- 5. ijses.com [ijses.com]
- 6. physicsopenlab.org [physicsopenlab.org]
- 7. Spectra of heliumlike krypton from Tokamak Fusion Test Reactor plasmas (Journal Article) | OSTI.GOV [osti.gov]
- 8. bp-pub.pppl.gov [bp-pub.pppl.gov]
- 9. Understanding and modeling of gas puff injection for diagnostic purposes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Applying X-ray Imaging Crystal Spectroscopy for Use as a High Temperature Plasma Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. scidb.cn [scidb.cn]
- 14. collaborate.princeton.edu [collaborate.princeton.edu]
Application Notes and Protocols for Krypton-83 in Particle Physics Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Krypton-83m (83mKr), a metastable isomer of Krypton-83, has emerged as an essential calibration source in low-energy particle physics experiments, particularly in the direct detection of dark matter.[1] Its unique decay properties and inert nature make it an ideal tool for calibrating detectors that rely on noble liquids like xenon and argon.[1][2] This document provides detailed application notes and experimental protocols for the use of 83mKr in particle physics experiments.
Application Notes
Key Properties and Advantages of 83mKr
83mKr is produced from the electron capture decay of Rubidium-83 (83Rb).[3] Its application as a calibration source stems from several key advantages:
-
Low-Energy Monoenergetic Decays: 83mKr decays via two sequential, low-energy transitions, providing distinct calibration points close to the region of interest for WIMP (Weakly Interacting Massive Particle) searches.[4][5]
-
Homogeneous Distribution: As a noble gas, 83mKr can be introduced into the detector medium and dispersed uniformly throughout the active volume, allowing for a full-volume, in-situ calibration.[3][5]
-
Short Half-Life: The 1.83-hour half-life of 83mKr is long enough to allow for its distribution throughout the detector but short enough to avoid long-term contamination of the ultra-low background environment required for dark matter searches.[5][6]
-
Coincident Decay Signature: The short-lived intermediate state in its decay scheme allows for the identification of 83mKr events through coincidence, effectively suppressing background noise.[3]
-
Inert Nature: Being a noble gas, krypton does not readily react with detector components, preserving the purity of the sensitive target material.[1]
Quantitative Data Summary
The decay of 83mKr provides two distinct energy depositions that are crucial for detector calibration.
| Property | Value | Reference |
| Parent Isotope | 83Rb | [3] |
| 83Rb Half-life | 86.2 days | [1] |
| 83mKr Half-life | 1.83 hours | [1] |
| Total Decay Energy | 41.5 keV | [1][2] |
| First Transition Energy | 32.1 keV | [2][4] |
| Second Transition Energy | 9.4 keV | [2][4] |
| Intermediate State Half-life | 154 ns | [1] |
Applications in Particle Physics Experiments
83mKr has been a vital calibration tool for several leading particle physics experiments.
| Experiment | Detector Medium | Key Applications of 83mKr | References |
| XENON1T | Liquid Xenon | Position correction, detector stability monitoring, characterization of the time projection chamber. | [3][5] |
| LUX/LUX-ZEPLIN (LZ) | Liquid Xenon | Measurement of temporal and spatial variations in scintillation and charge signals, understanding the electric field within the TPC. | [1][7] |
| PandaX | Liquid Xenon | Detector calibration. | [8] |
| DarkSide-50 | Liquid Argon | Characterization of low-energy response. | |
| CENNS-10 | Liquid Argon | Characterization of low-energy response, measurement of energy resolution. | [2] |
| KATRIN | Gaseous Tritium/Krypton | Precision spectroscopy of conversion electrons to monitor high voltage stability and determine neutrino-mass bias. | [9][10][11] |
Experimental Protocols
Production and Preparation of the 83mKr Source
The 83mKr source is typically generated from the decay of 83Rb.
Methodology:
-
83Rb Production: 83Rb is produced by bombarding natural krypton gas with a proton beam.[8]
-
Source Trapping: The produced 83Rb atoms are trapped in a material from which the daughter 83mKr can easily emanate. Zeolite molecular sieves are commonly used for this purpose.[4][8] The 83Rb-loaded zeolite is then placed in a stainless-steel container (a "source chamber" or "cartridge").
-
Source Chamber Preparation: To prevent zeolite particles from escaping, the chamber is fitted with particulate filters (e.g., 0.2 µm membrane filters).[8] The chamber is baked under vacuum to remove any impurities before the 83Rb is introduced.
Injection of 83mKr into a Noble Liquid Detector
The gaseous 83mKr is introduced into the detector's circulation system.
Methodology:
-
System Integration: The 83Rb/83mKr source chamber is integrated into the gas circulation and purification system of the detector.
-
Gas Flow: A carrier gas, typically the same noble gas as the detector medium (xenon or argon), is flowed through the source chamber.
-
Emanation and Transport: As the carrier gas passes through the zeolite, it picks up the 83mKr atoms that have emanated from the decaying 83Rb.
-
Injection: The 83mKr-laden gas is then directed into the main detector volume, where it mixes with the target medium.[2] The flow rate and duration of the injection are controlled to achieve the desired activity level for calibration.
-
Homogenization: The circulation system ensures that the 83mKr is distributed homogeneously throughout the detector's active volume.[3]
Data Acquisition and Analysis for Calibration
Once the 83mKr is in the detector, data is collected to perform the calibration.
Methodology:
-
Event Triggering: The detector's data acquisition system is triggered by the scintillation light and/or ionization signals produced by the 83mKr decays.
-
Energy Spectrum: The energy of each event is reconstructed. The resulting spectrum will show prominent peaks at 9.4 keV and 32.1 keV, as well as a sum peak at 41.5 keV.[2][4]
-
Spatial Reconstruction: For time projection chambers (TPCs), the location of each decay is reconstructed in 3D. The uniform distribution of these events is used to map the detector's response across its entire volume.
-
Corrections and Mapping: The data from the 83mKr calibration is used to:
-
Background Subtraction: The short half-life of 83mKr allows for a clean "background" data set to be taken shortly after the calibration run, once the 83mKr has decayed away.[5] This allows for a precise subtraction of any steady-state backgrounds.
Visualizations
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. astroteilchenschule.nat.fau.de [astroteilchenschule.nat.fau.de]
- 4. [0905.1766] Calibration of a Liquid Xenon Detector with Kr-83m [arxiv.org]
- 5. indico.cern.ch [indico.cern.ch]
- 6. Optimization of a 83mKr tracer method for the characterization of xenon gas dynamics [inis.iaea.org]
- 7. [1708.02566] $^{83\textrm{m}}$Kr calibration of the 2013 LUX dark matter search [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. [2506.13829] Using krypton-83m to determine the neutrino-mass bias caused by a non-constant electric potential of the KATRIN source [arxiv.org]
- 10. Using krypton-83m to determine the neutrino-mass bias caused by a non-constant electric potential of the KATRIN source [arxiv.org]
- 11. theorie.ikp.physik.tu-darmstadt.de [theorie.ikp.physik.tu-darmstadt.de]
Troubleshooting & Optimization
Technical Support Center: Hyperpolarized 83Kr Production
Welcome to the technical support center for the production of stable hyperpolarized 83Kr. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my 83Kr polarization level significantly lower than expected?
A1: Low polarization levels in 83Kr are a common challenge primarily due to its inherent nuclear properties. Unlike spin-1/2 nuclei like 129Xe, 83Kr has a nuclear spin of I = 9/2, which gives it a non-zero electric quadrupole moment.[1][2][3] This moment interacts strongly with electric field gradients, leading to rapid spin relaxation.
Several factors during the spin-exchange optical pumping (SEOP) process can contribute to low polarization:
-
High Krypton Concentration: A high density of krypton atoms can be detrimental to the SEOP process.[1][4]
-
Inappropriate Gas Mixture: The composition of the buffer gas mixture is crucial. While nitrogen is often used for radiation-quenching, the optimal ratio of krypton to nitrogen or other buffer gases needs to be carefully determined.[2][4]
-
Suboptimal SEOP Parameters: The efficiency of SEOP is highly dependent on parameters such as laser power, temperature, and gas pressure. For instance, operating at lower pressures has been shown to enhance 83Kr polarization.[1][4]
-
Presence of Paramagnetic Impurities: While 83Kr relaxation is less affected by paramagnetic impurities like oxygen compared to 129Xe, their presence can still contribute to some degree of depolarization.[5]
Q2: I'm experiencing rapid signal decay (short T1 relaxation time). What are the likely causes?
A2: The rapid signal decay of hyperpolarized 83Kr is predominantly due to its fast longitudinal relaxation (T1), a phenomenon largely governed by the "surface quadrupolar relaxation" (SQUARE) effect.[1][6][7]
The primary causes for short T1 times are:
-
Surface Interactions: The dominant relaxation mechanism for 83Kr is the interaction of its nuclear quadrupole moment with electric field gradients at surfaces.[1][3][8] When 83Kr atoms collide with and adsorb to the walls of the container or within a porous medium (like lung tissue), this interaction causes rapid depolarization.[3][6][8] The observed T1 in the gas phase is a reflection of this rapid surface relaxation due to the continuous exchange of atoms between the surface and the bulk gas.[6]
-
Surface-to-Volume Ratio: A higher surface-to-volume ratio of the container or sample environment will lead to more frequent surface interactions and thus a shorter T1.[1][3]
-
Chemical Composition of Surfaces: The chemical nature of the surfaces plays a significant role. For example, hydrophilic surfaces with adsorbed water can significantly accelerate 83Kr relaxation.[3][5]
-
Magnetic Field Strength: The longitudinal relaxation of 83Kr is field-dependent, with relaxation times generally increasing at higher magnetic field strengths.[2][8] Experiments at lower field strengths will exhibit faster relaxation.
Q3: Can I use cryogenic separation to concentrate my hyperpolarized 83Kr, similar to 129Xe?
A3: Unfortunately, cryogenic separation is not a practical method for concentrating hyperpolarized 83Kr.[4][9][10][11][12][13] The same quadrupolar relaxation mechanism that is sensitive to surfaces is extremely efficient in the condensed (solid) phase.[4][9] This leads to substantial and rapid depolarization of the 83Kr nuclear spins upon freezing, negating the benefits of hyperpolarization. This is a key difference and a significant challenge compared to the production of hyperpolarized 129Xe.
Troubleshooting Guides
Issue 1: Low Spin Polarization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Krypton Density in Gas Mixture | Reduce the concentration of krypton in your gas mixture. Mixtures with lower krypton content (e.g., 5-25%) often yield higher polarization.[1][4] | Increased spin polarization, although the total signal intensity may not increase proportionally due to the lower concentration of 83Kr. |
| Suboptimal SEOP Pressure | Experiment with lower SEOP gas pressures. The highest 83Kr polarization values are often found in a pressure range of 30 to 54 kPa.[4] | Identification of the optimal pressure for your specific setup to maximize polarization. |
| Incorrect Buffer Gas Composition | Ensure the correct buffer gas is being used. While N2 is common, replacing it with H2 has been shown to achieve high polarization levels without penalty.[11][14] | Potentially higher and more stable polarization. |
| Inadequate Laser Power or Temperature | Verify that the laser is operating at the specified power and that the oven is maintaining a stable, optimal temperature for rubidium vaporization (around 433 K).[2] | Consistent and efficient optical pumping of the rubidium vapor. |
| Rubidium Depletion or Oxidation | Visually inspect the rubidium in the pumping cell. If it appears depleted or has a whitish coating (oxide), the cell may need to be replaced or refilled. | Restored efficiency of the spin-exchange process. |
Issue 2: Rapid T1 Relaxation and Signal Loss
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Surface Contamination of Storage Vessel | Thoroughly clean and dry all storage vessels and transfer lines. Consider using materials with known low relaxation properties, such as certain types of glass coatings. | Reduced surface-induced relaxation and a longer T1. |
| High Surface-to-Volume Ratio in Sample Chamber | If possible, use a sample chamber with a lower surface-to-volume ratio for initial testing and calibration. | A longer baseline T1, helping to isolate other relaxation sources. |
| Presence of Water on Surfaces | Ensure all components are meticulously dried, as adsorbed water on surfaces is known to significantly increase 83Kr relaxation rates.[5] | A measurable increase in the T1 relaxation time. |
| Low Magnetic Field Strength During Storage/Transport | If possible, store and transport the hyperpolarized 83Kr at the highest available magnetic field to minimize relaxation.[8] | Preservation of polarization during handling. |
Quantitative Data Summary
The following tables summarize key quantitative data from published research to provide a baseline for expected performance.
Table 1: Reported 83Kr Spin Polarization under Various Conditions
| Krypton Concentration in Gas Mixture | Buffer Gas | SEOP Pressure (kPa) | Achieved Spin Polarization (P) / Apparent Polarization (Papp) | Reference |
| 5% | 95% N2 | - | P = 26% | [1] |
| 25% | 75% N2 | 50 | Papp = 2.9% | [1] |
| 25% | 75% N2 | >75 | Negligible polarization loss upon compression | [1] |
| 25% | 75% N2 | - | Papp = 4.4 ± 0.5% | [4] |
| 50% | 50% N2 | - | Papp = 4.3 ± 0.5% | [4] |
| 5% | 95% H2 | - | P = 29% | [11][14] |
| 95% | 5% N2 | - | Signal enhancement of ~1,200x thermal signal | [2] |
Table 2: Measured 83Kr T1 Relaxation Times in Different Environments
| Environment | Magnetic Field Strength (T) | T1 Relaxation Time (s) | Reference |
| Desiccated canine lung | 1.5 | 5 | [2] |
| Desiccated canine lung | 3 | 7 | [2] |
| Excised rat lungs | 9.4 | 0.7 - 3.7 | [15] |
| Gas phase (bulk) | - | On the order of minutes | [6] |
Experimental Protocols
Protocol 1: Spin-Exchange Optical Pumping (SEOP) of 83Kr (Batch Mode)
This protocol describes a typical batch-mode SEOP process for producing hyperpolarized 83Kr.
-
Preparation of the Pumping Cell:
-
Gas Mixture Preparation:
-
Prepare a gas mixture with a specific concentration of krypton. Isotopically enriched 83Kr is often used to enhance the final signal.[1][6]
-
Common mixtures include 15-25% krypton with the remainder being a buffer gas like N2 or, more recently, H2.[1][6][14] N2 is added for radiation-quenching purposes.[2]
-
-
Optical Pumping:
-
A high-power diode-array laser (e.g., 30-60 W) tuned to the Rb D1 transition (794.7 nm) is used.[2]
-
The laser light is circularly polarized and directed onto the pumping cell.[2]
-
The gas flow is stopped (batch mode), and the laser irradiates the cell for a set duration (e.g., 8-15 minutes) to allow the polarization to build up to a steady state.[1][2][13]
-
-
Extraction and Transfer (Cryogenics-Free):
-
Since cryogenic separation is not feasible, the hyperpolarized gas mixture is extracted directly.
-
One method involves expanding the gas from the SEOP cell into a larger volume (e.g., an inflatable balloon or a piston pump) and then compressing it to ambient pressure for delivery.[4]
-
During transfer, the gas mixture is passed through a filter (e.g., water-cooled glass wool) to trap any Rb vapor.[2]
-
Protocol 2: Measurement of T1 Relaxation Time using Inversion Recovery
This protocol outlines the measurement of the longitudinal relaxation time (T1) of hyperpolarized 83Kr.
-
Sample Preparation:
-
Deliver the hyperpolarized 83Kr gas mixture into the NMR sample tube or the system under investigation.
-
-
NMR Pulse Sequence:
-
Use an inversion recovery pulse sequence, which consists of a 180° inversion pulse followed by a variable delay (τ) and then a 90° excitation pulse for signal detection.[16]
-
-
Data Acquisition:
-
Acquire a series of spectra, each with a different inversion delay τ. The range of τ values should be chosen to adequately sample the signal recovery, typically from very short times to times that are 4-5 times the expected T1.[16]
-
-
Data Analysis:
-
Measure the intensity of the 83Kr signal for each value of τ.
-
Fit the signal intensity (M(τ)) as a function of the delay τ to the following exponential recovery function: M(τ) = M₀(1 - 2e^(-τ/T₁)) where M₀ is the equilibrium magnetization.
-
The T1 value is determined from the fit.
-
Visualizations
Caption: Workflow for the production of hyperpolarized 83Kr via the SEOP method.
Caption: Dominant relaxation pathways for hyperpolarized 83Kr.
References
- 1. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized krypton-83 as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryogenics free production of hyperpolarized 129Xe and 83Kr for biomedical MRI applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized 83Kr and 129Xe NMR relaxation measurements of hydrated surfaces: implications for materials science and pulmonary diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spin Hyperpolarization in Modern Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring hyperpolarized 83Kr by remotely detected NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 | Semantic Scholar [semanticscholar.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Molecular hydrogen and catalytic combustion in the production of hyperpolarized 83Kr and 129Xe MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Hyperpolarized 83Kr MRI of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Krypton-83 MRI Signal-to-Noise Ratio Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in Krypton-83 (⁸³Kr) MRI experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for generating signal in ⁸³Kr MRI?
A1: The signal in ⁸³Kr MRI is generated by imaging the hyperpolarized gas after it has been inhaled into the subject's lungs. Hyperpolarization, typically achieved through spin-exchange optical pumping (SEOP), dramatically increases the nuclear spin polarization of the ⁸³Kr gas, leading to a signal enhancement of several orders of magnitude compared to thermally polarized gas.[1][2] This enhanced signal is crucial for overcoming the inherently low signal from a low-density gas.
Q2: Why is ⁸³Kr a unique contrast agent in MRI?
A2: Unlike hyperpolarized Helium-3 or Xenon-129, ⁸³Kr possesses a nuclear spin of I = 9/2, which gives it a non-zero electric quadrupole moment. This property makes its longitudinal relaxation (T₁) highly sensitive to interactions with surrounding surfaces. This phenomenon, known as Surface Quadrupolar Relaxation (SQUARE), allows ⁸³Kr MRI to provide unique contrast based on the surface chemistry and the surface-to-volume ratio of the surrounding environment, such as the lung parenchyma.[3][4]
Q3: What is spin-exchange optical pumping (SEOP) and why is it necessary for ⁸³Kr MRI?
A3: Spin-exchange optical pumping is a technique used to hyperpolarize noble gases.[2] In this process, circularly polarized laser light is used to polarize the valence electrons of an alkali metal, such as Rubidium (Rb). The polarized alkali metal atoms then transfer their spin polarization to the ⁸³Kr nuclei through collisions.[2][5] This process is essential for achieving a sufficiently high signal from the low-density ⁸³Kr gas to be detectable in an MRI scanner.
Q4: What factors influence the efficiency of ⁸³Kr hyperpolarization?
A4: The efficiency of ⁸³Kr hyperpolarization via SEOP is influenced by several factors, including the power and wavelength of the laser, the temperature and pressure within the optical pumping cell, the concentration of ⁸³Kr and buffer gases (like N₂), and the residence time of the gas mixture in the pumping cell. A novel low-pressure SEOP technique has been shown to achieve ⁸³Kr polarizations exceeding 17.5%.[1]
Q5: Are there any safety concerns with using ⁸³Kr for in vivo imaging?
A5: Krypton is a chemically inert noble gas and is not known to have anesthetic properties at ambient pressures. As a result, there are minimal toxicological concerns for its use in future clinical applications.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR) in Acquired Images
This is a common issue in hyperpolarized gas MRI. The following steps can help diagnose and resolve low SNR problems.
Troubleshooting Workflow for Low SNR
Caption: Troubleshooting workflow for low SNR in ⁸³Kr MRI.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate ⁸³Kr Hyperpolarization | 1. Verify the laser wavelength and power are optimal for Rb absorption. 2. Check the temperature of the SEOP cell. 3. Ensure the gas mixture (Kr, N₂) pressures are correct. 4. Confirm the absence of contaminants (e.g., oxygen) in the gas mixture. | Increased ⁸³Kr polarization, leading to a stronger initial MR signal. A low-pressure SEOP technique has been reported to increase polarization from 4.4% to over 17.5%.[1] |
| Polarization Loss During Transfer | 1. Minimize the time between SEOP and inhalation. 2. Ensure the gas transfer lines are made of materials with low surface relaxation properties (e.g., PFA tubing).[6] 3. Check for and eliminate any leaks in the transfer and delivery system. | Preservation of hyperpolarization, resulting in a higher signal at the time of imaging. |
| Suboptimal MRI Pulse Sequence Parameters | 1. Flip Angle: Optimize the flip angle. For gradient-echo sequences with a constant flip angle, the optimal flip angle that maximizes SNR is dependent on the number of phase-encoding steps.[7] 2. TE/TR: Use the shortest possible echo time (TE) to minimize T₂* decay. Adjust the repetition time (TR) to balance scan time and signal. 3. Matrix Size/FOV: A smaller matrix size and a larger field of view (FOV) will increase voxel size and improve SNR, but at the cost of spatial resolution.[8][9][10][11] | A significant increase in the acquired signal intensity. For example, doubling the slice thickness can nearly double the SNR.[8] |
| Hardware Issues | 1. RF Coil: Use a dedicated, properly tuned RF coil that is appropriately sized for the subject. Ensure the coil is as close as possible to the imaging volume.[12] 2. System Noise: Check for external RF noise sources in the scanner room.[13] | Improved signal reception and reduced background noise, leading to a higher overall SNR. |
Issue 2: Presence of Image Artifacts
Artifacts can obscure anatomical details and mimic pathology. Identifying and mitigating them is crucial for accurate interpretation.
Common Artifacts and Mitigation Strategies:
| Artifact Type | Appearance | Cause | Solution |
| Motion Artifacts (Ghosting) | Ghost-like repetitions of the anatomy in the phase-encoding direction.[14] | Patient movement (breathing, cardiac motion) during the scan.[15] | - Use faster imaging sequences to reduce acquisition time. - Employ cardiac and respiratory gating or navigator echoes. - Instruct the patient to hold their breath during acquisition. |
| Zipper Artifact | A line or band of noise across the image.[13] | RF leak into the scanner room from external sources or equipment within the room.[13][15] | - Ensure the scanner room door is properly sealed. - Turn off or remove any non-essential electronic devices in the room. - If the issue persists, a service engineer may need to inspect the RF shielding. |
| Chemical Shift Artifact | A dark or bright band at the interface of tissues with different resonant frequencies. | The difference in resonant frequencies between ⁸³Kr gas and surrounding tissues. | - Increase the receiver bandwidth. - Use a smaller field of view. |
| Susceptibility Artifact | Signal loss and geometric distortion, particularly at air-tissue interfaces. | Large differences in magnetic susceptibility between the gas-filled lung and surrounding tissues. | - Use spin-echo based sequences, which are less sensitive to susceptibility effects than gradient-echo sequences. - Shorter echo times (TE) can also reduce these artifacts. |
Experimental Protocols
Spin-Exchange Optical Pumping (SEOP) of ⁸³Kr
This protocol describes a "stopped-flow" SEOP method, which is beneficial as it does not require cryogenic separation of the krypton gas.[6][16]
Workflow for ⁸³Kr Hyperpolarization
Caption: Workflow for Spin-Exchange Optical Pumping of ⁸³Kr.
Methodology:
-
Gas Mixture Preparation: Prepare a gas mixture of krypton (with natural abundance or enriched ⁸³Kr) and nitrogen (N₂). The concentration of krypton can be varied, with higher concentrations often used in cryogen-free methods.[6]
-
SEOP Cell: Introduce the gas mixture into a glass SEOP cell containing a small amount of Rubidium (Rb).
-
Heating: Heat the cell to the appropriate temperature (e.g., 433 K) to vaporize the Rb.[16]
-
Optical Pumping: Irradiate the cell with a high-power, circularly polarized laser tuned to the D1 transition of Rb (794.7 nm). A laser power of around 23.3 W has been used in some studies.[17]
-
Spin Exchange: Allow sufficient time for spin exchange to occur between the polarized Rb and the ⁸³Kr nuclei. For ⁸³Kr, reaching a steady-state polarization can take approximately 18 minutes.[6]
-
Gas Transfer: After pumping, the hyperpolarized gas mixture is transferred from the SEOP cell to a delivery system, such as a Tedlar bag, for subsequent inhalation by the subject. The transfer should be rapid to minimize polarization loss.
Quantitative Data from SEOP:
| Parameter | Value | Reference |
| Achieved ⁸³Kr Polarization (Low-Pressure SEOP) | > 17.5% | [1] |
| Achieved ⁸³Kr Polarization (Stopped-Flow) | 4.4 ± 0.5% | [6][17] |
| Production Rate (Stopped-Flow) | 2 cm³/min | [6][17] |
| SEOP Duration for Steady State | ~18 minutes | [6] |
⁸³Kr MRI of Rat Lungs with Elastase-Induced Emphysema
This protocol provides a method for evaluating changes in lung structure using ⁸³Kr MRI in a preclinical model of emphysema.[3][4]
Methodology:
-
Animal Model: Induce emphysema in rats via intratracheal administration of porcine pancreatic elastase (PPE). Control animals receive a saline solution.[18]
-
Hyperpolarized Gas Preparation: Prepare hyperpolarized ⁸³Kr using the SEOP method described above.
-
Gas Delivery: The hyperpolarized ⁸³Kr is delivered to the excised or in vivo rat lungs via a ventilator system.
-
MRI Acquisition:
-
Scanner: A high-field MRI scanner (e.g., 9.4 T) is typically used for preclinical studies.
-
Pulse Sequence: A 3D spoiled gradient-echo sequence (e.g., FLASH) is commonly employed.
-
Imaging Parameters: The following table provides a starting point for imaging parameters.
-
| Parameter | Typical Value | Impact on SNR |
| Flip Angle (α) | Variable (e.g., optimized based on the number of phase-encoding steps) | A trade-off between generating transverse magnetization and preserving longitudinal magnetization.[7] |
| Echo Time (TE) | < 7 ms | Shorter TE reduces signal loss from T₂* decay. |
| Repetition Time (TR) | < 20 ms | Shorter TR allows for faster imaging. |
| Matrix Size | 128 x 128 | A smaller matrix increases SNR but decreases resolution.[11] |
| Field of View (FOV) | 60 x 60 mm | A larger FOV increases SNR but decreases resolution.[8] |
| Slice Thickness | 1-2 mm | Thicker slices increase SNR but can lead to partial volume effects.[8] |
-
Data Analysis: T₁-weighted images are acquired with varying relaxation delays to create T₁ maps. In the emphysematous lungs, an increase in the ⁸³Kr T₁ relaxation time is expected, corresponding to a reduction in the pulmonary surface-to-volume ratio.[3][4]
Data Presentation
Relationship between MRI Parameters and SNR
Caption: Relationship between key MRI parameters and SNR.
Quantitative Impact of MRI Parameters on SNR:
| Parameter Change | Effect on Voxel Volume | Effect on SNR | Effect on Spatial Resolution | Reference |
| Increase Field of View (FOV) | Increases | Increases | Decreases | [8] |
| Increase Matrix Size | Decreases | Decreases | Increases | [8][9][11] |
| Increase Slice Thickness | Increases | Increases | Decreases (in that dimension) | [8] |
| Increase Number of Excitations (NEX) | No change | Increases by √NEX | No change |
By understanding the interplay of these factors and following the structured troubleshooting and experimental protocols, researchers can significantly enhance the quality and reliability of their this compound MRI data.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Hyperpolarization Techniques for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperpolarized gas MRI in pulmonology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. mrimaster.com [mrimaster.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. radiologycafe.com [radiologycafe.com]
- 12. RF coils: A practical guide for nonphysicists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. attendice.com [attendice.com]
- 14. radiologija.bayer.com [radiologija.bayer.com]
- 15. Primer on Commonly Occurring MRI Artifacts and How to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 | Semantic Scholar [semanticscholar.org]
- 18. Emphysema induced by elastase enhances acute inflammatory pulmonary response to intraperitoneal LPS in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rubidium-83/Krypton-83m Generator
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rubidium-83/Krypton-83m (⁸³Rb/⁸³ᵐKr) generators.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of a ⁸³Rb/⁸³ᵐKr generator.
Issue 1: Lower than Expected Krypton-83m Yield
Question: We are observing a significantly lower than expected yield of ⁸³ᵐKr from our generator. What are the potential causes and how can we troubleshoot this issue?
Answer: A low yield of ⁸³ᵐKr can be attributed to several factors. Follow this systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Low ⁸³ᵐKr Yield
Caption: Troubleshooting workflow for low ⁸³ᵐKr yield.
Detailed Steps:
-
Verify Generator Equilibrium: A new ⁸³Rb/⁸³ᵐKr generator requires approximately 18 hours for the ⁸³ᵐKr activity to build up and reach a state of secular equilibrium with the parent ⁸³Rb. If the generator is new or has been sitting unused for an extended period, ensure sufficient time has passed before elution.
-
Check for Moisture Exposure: The efficiency of ⁸³ᵐKr release from the zeolite matrix is highly sensitive to moisture. Exposure to air containing water vapor can significantly reduce the yield to as low as 20%. If moisture contamination is suspected, the generator may need to be heated (baked) according to the manufacturer's instructions to restore a high release rate.
-
Evaluate Operating Temperature: While cooling parts of the generator, such as a U-tube, can be used to trap ⁸³Rb, excessive cooling can also reduce the ⁸³ᵐKr yield. If a component is cooled with dry ice and alcohol, the yield may be slightly reduced. However, cooling with liquid argon or liquid nitrogen can cause a substantial decrease in the eluted ⁸³ᵐKr activity.
-
Optimize Carrier Gas Flow Rate: The flow rate of the carrier gas used for elution affects the efficiency of ⁸³ᵐKr removal from the generator. An excessively high or low flow rate can lead to a reduced yield. Consult the generator's manual for the optimal flow rate.
-
Inspect for System Leaks: Leaks in the connections or tubing of the elution system can lead to a loss of the eluted ⁸³ᵐKr and a lower measured yield. Perform a thorough leak check of the entire system.
Issue 2: Suspected Rubidium-83 Breakthrough
Question: We are concerned about potential contamination of our experiment with the long-lived ⁸³Rb. How can we minimize and test for ⁸³Rb breakthrough?
Answer: Preventing ⁸³Rb contamination is critical, especially in low-background experiments.
Mitigation and Quality Control:
-
Generator Design: Modern ⁸³Rb/⁸³ᵐKr generators are designed to tightly bind the ⁸³Rb to a substrate like zeolite, minimizing its release.
-
Filtration: The use of sintered element filters with a small pore size (e.g., 0.5 µm) can help to trap any small zeolite particles or aerosols that may carry ⁸³Rb.
-
Cold Trap: A U-tube or other cold trap, cooled with a mixture of dry ice and alcohol, can be effective in trapping any volatile Rb species before they reach the experiment.
-
Quality Control Measurement: To test for ⁸³Rb breakthrough, the eluted gas can be passed through a cryogenic trap for an extended period (e.g., several days). The trap can then be removed and analyzed using a high-sensitivity gamma-ray detector (e.g., a Germanium detector) to look for the characteristic gamma emissions of ⁸³Rb.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of ⁸³ᵐKr from a new generator?
A1: A new ⁸³Rb/⁸³ᵐKr generator with a zeolite type 5A matrix, after reaching equilibrium and in the absence of moisture, can be expected to release over 80% of the produced ⁸³ᵐKr. The activity of ⁸³ᵐKr will then follow the decay of the parent ⁸³Rb, which has a half-life of 86.2 days.
Q2: How does temperature affect the ⁸³ᵐKr yield?
A2: The temperature of the generator and its components can have a significant impact on the ⁸³ᵐKr yield. While moderate cooling (e.g., with dry ice and alcohol) may only cause a small reduction in yield, more extreme cooling can drastically lower the amount of eluted ⁸³ᵐKr.
| Coolant | Approximate Temperature | Effect on ⁸³ᵐKr Yield |
| Dry Ice and Alcohol | -78 °C (195 K) | ~7% reduction |
| Liquid Argon | -186 °C (87 K) | Reduction to ~60% of maximum |
| Liquid Nitrogen | -196 °C (77 K) | Reduction to ~20% of maximum |
| Data derived from qualitative descriptions in the literature. |
Q3: What is the decay scheme of ⁸³Rb and how is ⁸³ᵐKr produced?
A3: ⁸³Rb decays via electron capture to ⁸³ᵐKr with a half-life of 86.2 days. Approximately 76% of these decays result in the metastable isomer ⁸³ᵐKr. ⁸³ᵐKr then decays to the stable ⁸³Kr ground state with a half-life of 1.83 hours through a cascade of two internal conversion electrons.
Decay and Elution Workflow
Caption: Decay of ⁸³Rb and the elution of ⁸³ᵐKr.
Q4: What are the key quality control checks for a ⁸³Rb/⁸³ᵐKr generator?
A4: Regular quality control is essential for ensuring the reliable and safe operation of the generator. Key checks include:
-
⁸³ᵐKr Yield: Regularly measure the ⁸³ᵐKr activity to ensure it is within the expected range and follows the decay curve of ⁸³Rb.
-
⁸³Rb Breakthrough: Periodically test for ⁸³Rb contamination in the eluted gas, especially if the generator is used in a low-background application.
-
Visual Inspection: Visually inspect all tubing and connections for any signs of wear or damage.
-
Leak Test: Perform regular leak tests on the entire elution system.
Experimental Protocols
Protocol 1: Elution of Krypton-83m
This protocol provides a general procedure for the elution of ⁸³ᵐKr from a ⁸³Rb/zeolite generator. Note: Always consult and adhere to the specific instructions provided by the generator manufacturer.
-
System Preparation:
-
Ensure the ⁸³Rb/⁸³ᵐKr generator has reached secular equilibrium (at least 18 hours after the previous elution or initial setup).
-
Verify that all connections are secure and the system has passed a leak test.
-
If a cold trap is used to minimize ⁸³Rb breakthrough, prepare the cooling bath (e.g., dry ice and alcohol).
-
-
Carrier Gas Setup:
-
Connect a cylinder of the appropriate carrier gas (e.g., humidified air, nitrogen, or an experimental gas mixture) to the inlet of the generator.
-
Set the pressure regulator to the recommended operating pressure.
-
Use a calibrated flowmeter to set the carrier gas flow rate to the optimal value specified by the manufacturer.
-
-
Elution:
-
Open the valve to allow the carrier gas to flow through the generator.
-
The gaseous ⁸³ᵐKr will be emanated from the zeolite matrix and carried out of the generator with the gas flow.
-
Direct the eluted gas to the experimental setup or a collection vessel.
-
-
Post-Elution:
-
Once the elution is complete, close the carrier gas valve.
-
If the eluted ⁸³ᵐKr is collected in a vessel, measure its activity using a calibrated gamma spectrometer.
-
Record all relevant parameters, including the elution time, flow rate, and measured ⁸³ᵐKr activity.
-
Protocol 2: Quality Control Checklist
| Check | Procedure | Frequency | Acceptance Criteria |
| ⁸³ᵐKr Yield | Measure the eluted ⁸³ᵐKr activity and compare it to the expected activity based on the ⁸³Rb decay curve. | Before each use | Activity is within ±10% of the expected value. |
| ⁸³Rb Breakthrough | Pass the eluted gas through a cryogenic trap for an extended period and measure the trap for ⁸³Rb activity. | As required by the experimental protocol, or at least annually. | No detectable ⁸³Rb activity above the background level. |
| System Leak Test | Pressurize the system with the carrier gas and monitor for any pressure drop over a specified time. | Weekly, or after any system modification. | No significant pressure drop observed. |
| Visual Inspection | Inspect all tubing, connectors, and fittings for signs of degradation, discoloration, or damage. | Before each use | All components are in good condition. |
Krypton Gas Handling and Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and purifying krypton gas.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving krypton gas, offering step-by-step solutions.
Q1: I suspect a leak in my krypton gas line. What should I do?
A1: A leak in your krypton gas line requires immediate attention to prevent gas loss and ensure safety. Krypton is an asphyxiant in high concentrations, so proper precautions are crucial.[1][2]
Immediate Actions:
-
Ensure Ventilation: Work in a well-ventilated area. If in a confined space, evacuate immediately.[1][3]
-
Close the Main Valve: If it is safe to do so, close the main valve on the krypton gas cylinder.
-
Use Personal Protective Equipment (PPE): Wear safety glasses and gloves when handling gas cylinders and lines.[4][5]
Leak Detection Protocol:
-
Soap Solution Test: Prepare a solution of soap and water. Apply it to all connections and potential leak points in the gas line. Bubbles will form at the site of a leak.
-
Electronic Leak Detector: For a more sensitive search, use a handheld electronic leak detector compatible with inert gases.
-
Krypton-85 Tracer Method (for advanced applications): In specialized scenarios, a trace amount of radioactive Krypton-85 can be introduced into the system. A radiation detector can then pinpoint the precise location of the leak.[2][5][6][7][8]
Resolution:
-
Tighten Fittings: If the leak is at a fitting, tighten it gently. Do not overtighten, as this can damage the threads.
-
Replace Components: If tightening does not resolve the issue, the fitting, tubing, or valve may be damaged and should be replaced. Ensure that any replacement parts are compatible with high-purity gas applications.
-
System Purge: After repairing the leak, purge the gas line with a high-purity inert gas (like argon or helium) to remove any atmospheric contaminants that may have entered.
Q2: My purified krypton shows unexpected impurities in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis. What are the possible causes and how can I resolve this?
A2: Impurities in your purified krypton can compromise experimental results. The source of contamination can be from the original gas source, the purification system, or the analytical instrument itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Source Gas | Analyze the krypton gas directly from the cylinder before it enters the purifier to confirm its initial purity. If the source is contaminated, contact your gas supplier. |
| Purifier Inefficiency | The purifier may be saturated or malfunctioning. Check the manufacturer's specifications for the purifier's capacity and expected lifespan. Consider regenerating or replacing the purifier cartridge. |
| Leaks in the System | Even small leaks can introduce atmospheric gases like nitrogen, oxygen, and water vapor. Perform a thorough leak check of your entire gas handling system (see Q1). |
| Contamination from Tubing and Components | Ensure all tubing and components are made of appropriate materials (e.g., stainless steel) and have been properly cleaned and prepared for high-purity gas service.[9] Outgassing from incompatible materials can introduce impurities. |
| GC-MS System Contamination | The GC-MS itself can be a source of contamination. Check for leaks in the injection port septum, contaminated liners, or column bleed.[10][11][12] Run a blank to check the system's baseline. |
Experimental Protocol: Verifying Krypton Purity with GC-MS
-
System Preparation:
-
Ensure the GC-MS is properly calibrated and has a low baseline noise level.
-
Use a column suitable for noble gas analysis, such as a molecular sieve column.
-
Use a high-purity carrier gas (e.g., helium).
-
-
Sample Introduction:
-
Introduce a sample of the purified krypton gas into the GC-MS using a gas-tight syringe or a gas sampling valve.
-
Ensure the injection volume and split ratio are optimized for your system to avoid peak tailing or fronting.[10]
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram and mass spectra of the eluting peaks.
-
Identify peaks corresponding to krypton isotopes.
-
Identify any other peaks by comparing their mass spectra to a spectral library. Common impurities to look for include N₂, O₂, Ar, CO₂, and H₂O.
-
Q3: I am observing significant pressure fluctuations in my krypton gas line. What could be the cause and how can I stabilize the pressure?
A3: Stable pressure is critical for many applications. Fluctuations can be caused by issues with the pressure regulator or the downstream demand.
Troubleshooting Pressure Fluctuations:
| Potential Cause | Troubleshooting Steps |
| Incorrect Regulator Type | For applications requiring highly stable outlet pressure, especially as the cylinder pressure drops, a two-stage regulator is recommended over a single-stage regulator.[13][14] |
| Regulator Malfunction | The regulator's diaphragm or seat may be worn or damaged. If the regulator "creeps" (outlet pressure slowly rises), it may need to be repaired or replaced. |
| Fluctuating Downstream Demand | Sudden changes in gas consumption by your experiment can cause pressure drops. A line regulator installed closer to the point of use can help buffer these fluctuations. |
| Temperature Changes | Significant temperature changes in the laboratory can affect the pressure in the gas lines. Ensure the gas cylinders and lines are in a temperature-stable environment. |
Frequently Asked Questions (FAQs)
Handling and Safety
-
Is krypton gas flammable? No, krypton is a noble gas and is chemically inert and non-flammable.[1]
-
What are the primary safety hazards associated with krypton? The main hazard is asphyxiation in confined spaces due to the displacement of oxygen.[1][2] Always ensure adequate ventilation when working with krypton.
-
What personal protective equipment (PPE) should I use when handling krypton gas cylinders? Wear safety glasses and leather or insulated gloves when handling cylinders to protect against potential cryogenic exposure from rapidly expanding gas and physical injury.[4][5]
Purification
-
What are the common impurities in commercial krypton gas? Common impurities include other noble gases (xenon, argon), nitrogen, oxygen, water, carbon dioxide, and hydrocarbons (like methane).[15][16]
-
What is the most common method for purifying krypton? Cryogenic distillation is the primary industrial method for separating and purifying krypton from air.[17][18] For laboratory-scale purification, getter purifiers are often used.
-
How does a getter purifier work for krypton? Getter purifiers contain a reactive metal alloy (often zirconium-based) that is heated. As krypton flows through, impurities like H₂O, O₂, CO, CO₂, N₂, and H₂ chemically react with the getter material and are removed from the gas stream, while the inert krypton passes through.[6][7][19][20][21]
Experimental Protocols and Data
Typical Impurity Levels in Commercial Krypton Grades
| Grade | Purity | Xenon (Xe) | Argon (Ar) | Nitrogen (N₂) | Oxygen (O₂) | Water (H₂O) | Hydrocarbons (as CH₄) |
| High Purity | 99.995% | < 50 ppmv | < 10 ppmv | < 20 ppmv | < 5 ppmv | < 5 ppmv | < 1 ppmv |
| Research Grade | 99.999% | < 2 ppmv | < 2 ppmv | < 5 ppmv | < 1 ppmv | < 2 ppmv | < 0.5 ppmv |
Note: These values are typical and may vary by supplier. Always refer to the certificate of analysis provided with your gas cylinder.
Materials Compatibility for Krypton Handling
| Material | Compatibility | Notes |
| Stainless Steel (316L) | Excellent | Recommended for high-purity applications. |
| Brass | Good | Suitable for many general-purpose applications, but may not be ideal for ultra-high purity. |
| Copper | Good | Often used in cryogenic applications. |
| Teflon® (PTFE) | Excellent | Commonly used for valve seats and seals. |
| Viton® (FKM) | Good | A common elastomer for seals, but check for specific application compatibility. |
Always consult with your equipment and gas supplier to ensure material compatibility for your specific application.[1][11][15][22][23]
Visualizations
Caption: Troubleshooting workflow for krypton purity issues.
Caption: A typical laboratory workflow for krypton purification and analysis.
References
- 1. ualberta.ca [ualberta.ca]
- 2. Buy Krypton Gas (Kr) from EFC [efcgases.com]
- 3. water.llnl.gov [water.llnl.gov]
- 4. 99.999% Krypton Gas High Purity Kr Gas Price Per Liter for Lamp - Krypton Gas, Kr Gas | Made-in-China.com [m.made-in-china.com]
- 5. Krypton separation from ambient air for application in collinear fast beam laser spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Technologies - gas handling products [sigma-tech.it]
- 7. entegris.com [entegris.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. Krypton Gas, Research grade 99.999+% pure / Cryoin Product | eBay [ebay.com]
- 10. Noble 99.999% Kr Krypton Gas of 1L/2L/5L/8L Cylinder for Medical & Laboratory Use - Kr Gas and Krypton Gas [firstgas.en.made-in-china.com]
- 11. mottcorp.com [mottcorp.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.osu.edu [chemistry.osu.edu]
- 14. jewellok.com [jewellok.com]
- 15. What materials are compatible with gases | Linde [lindedirect.com]
- 16. researchgate.net [researchgate.net]
- 17. jalonzeolite.com [jalonzeolite.com]
- 18. Air separation - Wikipedia [en.wikipedia.org]
- 19. dseco.co.kr [dseco.co.kr]
- 20. saespuregas.com [saespuregas.com]
- 21. puregassupply.com [puregassupply.com]
- 22. www-eng.lbl.gov [www-eng.lbl.gov]
- 23. How Do I Select A Gas Regulator? [earlbeck.com]
Technical Support Center: Hyperpolarized 83Kr Experiments
Welcome to the technical support center for hyperpolarized (hp) 83Kr. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize relaxation effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of signal loss (relaxation) for hyperpolarized 83Kr?
A1: The primary cause of signal loss for hyperpolarized 83Kr is T1 (longitudinal) relaxation driven by the interaction between the 83Kr nuclear electric quadrupole moment and fluctuating electric field gradients.[1][2] This process is most efficient when the krypton atoms are briefly adsorbed on a surface.[1][3] This dominant, surface-driven relaxation mechanism is known as Surface QUadrupolar RElaxation (SQUARE).[3][4]
Q2: How does the container surface affect 83Kr relaxation?
A2: The chemical nature of the container surface has a significant impact on relaxation times.[1][5]
-
Hydrophilic Surfaces: Weaker interactions with nonpolar krypton atoms lead to slower relaxation. Standard borosilicate glass is an example of a surface that provides relatively longer relaxation times.[5]
-
Hydrophobic Surfaces: Stronger interactions lead to faster relaxation. Therefore, siliconized coatings on glassware should be avoided in hp 83Kr experiments.[5]
Q3: What is the effect of magnetic field strength on T1 relaxation?
A3: The longitudinal relaxation of hp 83Kr is highly dependent on the magnetic field strength. The relaxation time (T1) decreases dramatically at lower magnetic fields.[2] For instance, in desiccated canine lung tissue, T1 was measured to be approximately 7 seconds at 3 T, but shortened to 5 seconds at 1.5 T.[6] This is a critical consideration when translating experiments between preclinical high-field scanners and clinical low-field scanners.
Q4: Why is cryogenic separation not used for 83Kr as it is for 129Xe?
A4: Cryogenic separation and concentration of hyperpolarized 83Kr is not a practical approach. The fast quadrupolar relaxation mechanism becomes extremely efficient in the condensed (solid or liquid) phase, which would lead to a substantial loss of the hyperpolarization.[7][8][9] Therefore, experiments are typically performed with the gas mixture used during the spin-exchange optical pumping (SEOP) process.
Troubleshooting Guide
Problem 1: My 83Kr polarization level is very low or the signal is decaying too quickly.
This is a common issue that can stem from several factors related to the polarization process and the experimental environment.
| Possible Cause | Recommended Action | Explanation |
| Surface Contamination | Ensure all glassware is meticulously clean. Avoid hydrophobic coatings. | The SQUARE effect is the dominant relaxation mechanism, and surface properties are critical.[1][5] |
| Paramagnetic Gas (O2) Contamination | Use high-purity gases for your SEOP mixture and ensure your system is free of leaks. | While 83Kr is less sensitive to oxygen than 129Xe, the presence of paramagnetic O2 can still increase the relaxation rate.[7] |
| Low Magnetic Field | If possible, conduct measurements at a higher magnetic field strength. | T1 relaxation for 83Kr is significantly faster at lower magnetic fields.[2] |
| Inefficient SEOP | Optimize SEOP parameters: Rb vapor pressure (temperature), laser power, and gas mixture composition. | The initial polarization level is crucial. Low-pressure SEOP has been shown to achieve higher polarization.[10] A typical mixture is 25% krypton and 75% N2.[11] |
| Temperature Fluctuations | Maintain a stable temperature throughout the experiment. | Temperature can influence surface adsorption dynamics and thus relaxation rates.[12] |
Quantitative Data Summary
The longitudinal relaxation time (T1) of hyperpolarized 83Kr is a key parameter. It varies significantly with the experimental conditions.
Table 1: Reported 83Kr T1 Relaxation Times in Various Environments
| Environment | Magnetic Field (T) | Reported T1 (seconds) | Reference |
| Desiccated Canine Lung | 3.0 | ~ 7 | [6] |
| Desiccated Canine Lung | 1.5 | ~ 5 | [6] |
| Bulk Gas Phase (Glass Container) | 0.05 - 3.0 | Field Dependent (Accelerates at lower fields) | [2] |
| Rat Lungs (in vivo) | N/A | ~ 1 | [4] |
| Gas Phase (Binary Collisions) | N/A | 40 - 400 | [13] |
Key Experimental Protocols
Protocol 1: Spin-Exchange Optical Pumping (SEOP) of 83Kr
This protocol outlines the "stopped-flow" method, which is necessary because cryogenic accumulation is not feasible.[9]
-
Preparation : A clean borosilicate glass SEOP cell containing a small amount (~1 g) of rubidium (Rb) metal is used.[9]
-
Gas Mixture : The cell is filled with a specific gas mixture. A common mixture that yields high polarization is 5% krypton and 95% N2, or for higher signal intensity, 25% krypton and 75% N2.[7][11]
-
Optical Pumping :
-
The SEOP cell is placed in a magnetic holding field (e.g., ~0.05 T) and heated to increase the Rb vapor pressure.[8]
-
The cell is irradiated with circularly polarized laser light tuned to the Rb D1 transition (~795 nm).
-
Angular momentum is transferred from the laser photons to the Rb electron spins, polarizing them.
-
-
Spin Exchange : The polarized Rb atoms collide with 83Kr nuclei, transferring polarization via a spin-exchange interaction. This process continues until a steady-state nuclear polarization is reached (e.g., after ~18 minutes).[9]
-
Extraction : The hyperpolarized gas mixture is then transferred from the SEOP cell to the detection chamber or imaging subject by gas expansion.[9][11] A filter is used during transfer to trap any Rb vapor.[5]
Protocol 2: T1-Weighted MRI with Hyperpolarized 83Kr
This protocol is used to generate images where the contrast is dependent on the 83Kr relaxation time, highlighting differences in surface properties.
-
Gas Delivery : Deliver the hyperpolarized 83Kr gas mixture to the subject (e.g., excised lungs) as described in the extraction step above.[11]
-
MRI System : Experiments are typically performed on high-field MRI systems (e.g., 9.4 T) using a radiofrequency coil tuned to the 83Kr resonance frequency (e.g., 15.4 MHz at 9.4 T).[11]
-
Pulse Sequence : A T1-weighted imaging sequence is used. A fast gradient-echo sequence like FLASH (Fast Low Angle Shot) is common.[11] To account for the non-recoverable nature of the hyperpolarized signal, a variable flip angle (VFA) scheme is often employed to maintain a relatively constant signal level throughout image acquisition.[11]
-
Image Acquisition : Acquire the image data. The signal intensity in each voxel will be weighted by the local T1 relaxation time. Regions with faster relaxation (e.g., high surface-to-volume ratio or specific surface chemistry) will appear darker.[4]
Visualizations
References
- 1. Quadrupolar relaxation of hyperpolarized krypton-83 as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring hyperpolarized 83Kr by remotely detected NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spin Hyperpolarization in Modern Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cryogenics free production of hyperpolarized 129Xe and 83Kr for biomedical MRI applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Temperature dependence of nuclear magnetization and relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Limitations of Krypton-83 in Low-Temperature Detectors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Krypton-83 (specifically the isomer 83mKr) in low-temperature detectors. The primary "limitation" of using krypton in this context is the presence of the radioactive isotope 85Kr, which can be a significant source of background noise. Therefore, a major focus is on the removal of unwanted krypton isotopes. Additionally, this guide addresses challenges related to the use of 83mKr as a calibration source.
Frequently Asked Questions (FAQs)
Q1: What is Krypton-83m (83mKr) and why is it used in low-temperature detectors?
A1: 83mKr is a metastable isomer of this compound. It is widely used as a calibration source in low-temperature detectors, particularly those using liquid xenon or argon for dark matter and neutrino research.[1][2][3] Its advantages include:
-
Uniform Dispersion: As a noble gas, it disperses uniformly throughout the detector volume, allowing for a spatially complete calibration.[3][4][5]
-
Low-Energy Decay: It decays via two distinct low-energy conversion electrons (32.1 keV and 9.4 keV), which are ideal for calibrating the detector's response in the energy range relevant for many rare event searches.[2][6]
-
Short Half-Life: With a half-life of 1.83 hours, it decays quickly, preventing long-term contamination of the ultra-pure detector environment.[6][7]
Q2: What is the main "limitation" associated with using krypton in low-temperature detectors?
A2: The primary limitation is the presence of the radioactive isotope 85Kr in commercially available xenon gas.[8][9] 85Kr is a beta emitter and a significant source of background that can mimic the signals of interest in dark matter and other rare event searches. Therefore, it is crucial to remove krypton from the xenon to a very high purity level.[8][10][11]
Q3: How is unwanted krypton removed from the detector medium?
A3: The most effective and widely used method for removing krypton from xenon is cryogenic distillation.[8][9][10][11] This technique exploits the difference in volatility between krypton and xenon at cryogenic temperatures. Krypton is more volatile than xenon, allowing for their separation.[8]
Q4: How is 83mKr produced and introduced into the detector?
A4: 83mKr is produced from the decay of Rubidium-83 (83Rb), which has a half-life of 86.2 days.[1][6] The 83Rb source is typically embedded in a zeolite molecular sieve.[1] The gaseous 83mKr emanates from the source and can be introduced into the detector's gas circulation system, where it mixes with the xenon or argon before being liquefied.[1][2]
Troubleshooting Guides
Cryogenic Distillation Issues
Problem: Insufficient krypton removal after cryogenic distillation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Operating Parameters | Verify that the temperature and pressure in the distillation column are at the optimal setpoints for krypton-xenon separation. The typical operating conditions are around 178-180 K and 2 atm.[9] |
| Low Reflux Ratio | A high reflux ratio is necessary for efficient separation. Ensure the condenser is providing sufficient cooling to generate the required liquid reflux. |
| Column Inefficiency | The packing material within the distillation column may not be providing adequate surface area for vapor-liquid equilibrium. Inspect the column for any damage or blockages. |
| Leaks in the System | Even small leaks can introduce krypton-containing air into the system, compromising the purification process. Perform a thorough leak check of the entire gas handling and distillation system. |
Problem: Instability in the cryogenic distillation process.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Fluctuations in Cooling Power | Ensure a stable supply of liquid nitrogen or other cryogen to the condenser. Fluctuations can lead to pressure and temperature swings, disrupting the distillation equilibrium. |
| Inconsistent Heat Input to Reboiler | The heat input to the reboiler must be stable to maintain a constant boil-off rate. Check the stability of the heater power supply. |
| Pulsations from Pumps | Diaphragm pumps used for gas circulation can introduce pressure pulsations. Use a buffer volume to dampen these pulsations before the gas enters the distillation column. |
83mKr Calibration Issues
Problem: Non-uniform distribution of 83mKr in the detector.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Mixing Time | Allow adequate time for the 83mKr to circulate and mix thoroughly with the detector medium before starting calibration runs. The required time will depend on the detector volume and circulation speed. |
| Poor Gas Circulation | Verify that the gas circulation pump is operating correctly and that there are no obstructions in the gas lines. A low flow rate will hinder the uniform distribution of 83mKr. |
| 83mKr "Freeze-out" | In some cryogenic liquids, particularly at very low temperatures, krypton can freeze onto detector surfaces.[2] While less of an issue in liquid xenon, it can be a concern in liquid argon or neon.[2] Ensure the operating temperature is above the freezing point of krypton at the given pressure. |
Problem: Low 83mKr signal or count rate.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Depleted 83Rb Source | The 83Rb source decays with a half-life of 86.2 days. If the source is old, the production rate of 83mKr will be significantly lower. Replace the source if necessary.[1] |
| Inefficient 83mKr Emanation | The zeolite material holding the 83Rb source may not be efficiently releasing the 83mKr. Gently heating the source can sometimes improve the emanation rate. |
| Issues with 83mKr Injection | Check the valves and gas lines between the 83mKr generator and the detector for any blockages or leaks. Ensure the carrier gas flow is sufficient to transport the 83mKr into the detector. |
| Signal Analysis Thresholds | The analysis thresholds for identifying the 32.1 keV and 9.4 keV decay signals might be set too high. Review and optimize your data analysis cuts. |
Quantitative Data
Table 1: Cryogenic Distillation Performance for Krypton Removal from Xenon
| Parameter | Design Value / Result | Reference |
| Process Speed | 0.6 kg/hour | [9] |
| Yield (Kr-less gas / raw gas) | 99% | [9] |
| Reduction Factor for Kr in Xe | 1/1000 | [9] |
| Operating Temperature | 178 - 180 K | [9] |
| Operating Pressure | 2 atm | [9] |
| Achieved Kr/Xe Concentration | < 26 ppq (parts per quadrillion) | [8][10] |
| Demonstrated Reduction Factor | 6.4 x 10^5 | [8][10] |
Table 2: 83mKr Decay Properties
| Property | Value | Reference |
| Half-life | 1.83 hours | [6][7] |
| Parent Isotope | 83Rb | [1][6] |
| Parent Half-life | 86.2 days | [1] |
| Primary Decay Mode | Isomeric Transition | |
| Conversion Electron Energy 1 | 32.1 keV | [2][6] |
| Conversion Electron Energy 2 | 9.4 keV | [2][6] |
| Total Decay Energy | 41.5 keV | [2] |
Experimental Protocols
Protocol 1: Cryogenic Distillation of Xenon for Krypton Removal
This protocol provides a general outline for the cryogenic distillation of xenon. Specific parameters will vary depending on the system design.
-
System Preparation:
-
Thoroughly clean and bake all components of the distillation system to remove impurities.
-
Perform a leak check of the entire system.
-
-
Cooldown:
-
Begin flowing liquid nitrogen through the condenser to cool the distillation column to its operating temperature (approximately 178-180 K).
-
-
Xenon Introduction:
-
Introduce the raw xenon gas into the distillation column at a controlled rate.
-
-
Establish Equilibrium:
-
Apply power to the reboiler at the bottom of the column to start the xenon boil-off.
-
Allow the system to reach a stable equilibrium, with a constant temperature and pressure profile along the column. This involves establishing a liquid-vapor counterflow.
-
-
Distillation Process:
-
Continuously feed the raw xenon into the column.
-
The more volatile krypton will enrich in the vapor phase and rise to the top of the column.
-
The less volatile, purified xenon will enrich in the liquid phase and collect at the bottom.
-
-
Product Extraction:
-
Extract the krypton-enriched gas from the top of the column.
-
Extract the purified liquid xenon from the bottom of the column.
-
-
Monitoring and Analysis:
-
Continuously monitor the temperature, pressure, and flow rates.
-
Periodically sample the purified xenon and analyze its krypton concentration using a gas chromatograph or other sensitive analytical technique.
-
Protocol 2: 83mKr Calibration Source Preparation and Injection
-
Source Preparation:
-
The 83Rb source is typically prepared by irradiating a target material. The 83Rb is then incorporated into a zeolite molecular sieve.
-
-
Generator Assembly:
-
The zeolite containing the 83Rb is placed in a small, sealed container (the "generator") with gas inlet and outlet ports.
-
-
Integration into Gas System:
-
The 83mKr generator is connected to a bypass line in the detector's gas circulation system.
-
-
Injection Procedure:
-
To inject 83mKr, the main gas flow is diverted through the generator.
-
A carrier gas (e.g., a small amount of the detector's xenon or argon) flows through the generator, picking up the 83mKr that has emanated from the zeolite.
-
The 83mKr-laden gas is then introduced into the main circulation loop and subsequently into the detector volume.
-
-
Circulation and Mixing:
-
The gas is circulated for a predetermined amount of time to ensure a uniform distribution of the 83mKr within the detector.
-
-
Calibration Data Acquisition:
-
Once the 83mKr is evenly distributed, calibration data is acquired by observing the characteristic 32.1 keV and 9.4 keV decay signals.
-
-
Decay and Removal:
-
After the calibration is complete, the 83mKr source is bypassed. The 83mKr within the detector will naturally decay with its 1.83-hour half-life.
-
Visualizations
Caption: Workflow for Krypton Removal using Cryogenic Distillation.
Caption: Workflow for 83mKr Calibration Source Injection and Use.
Caption: Troubleshooting Logic for Inefficient Krypton Removal.
References
- 1. lss.fnal.gov [lss.fnal.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spatially uniform calibration of a liquid xenon detector at low energies using (83m)Kr. [fredi.hepvs.ch]
- 4. Spatially uniform calibration of a liquid xenon detector at low energies using {sup 83m}Kr (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. www-sk.icrr.u-tokyo.ac.jp [www-sk.icrr.u-tokyo.ac.jp]
- 10. [1612.04284] Removing krypton from xenon by cryogenic distillation to the ppq level [arxiv.org]
- 11. Removing krypton from xenon by cryogenic distillation to the ppq level [ricerca.univaq.it]
Technical Support Center: Refining Calibration Protocols Using Krypton-83m
Welcome to the technical support center for Krypton-83m (⁸³ᵐKr) calibration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of ⁸³ᵐKr in experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production, circulation, and detection of ⁸³ᵐKr.
Issue 1: Lower than Expected ⁸³ᵐKr Count Rate
Q: My ⁸³ᵐKr count rate is significantly lower than anticipated. What are the potential causes and how can I troubleshoot this?
A: A low count rate of ⁸³ᵐKr can stem from several factors related to its source, circulation, or detection.
-
Source Emanation: The efficiency with which ⁸³ᵐKr emanates from the Rubidium-83 (⁸³Rb) source can vary. Sources using zeolite or charcoal to trap ⁸³Rb have been observed to have emanation rates where the outgassed ⁸³ᵐKr activity is a fraction of the parent ⁸³Rb activity.[1][2]
-
Circulation and Distribution: Inefficient circulation of the carrier gas (e.g., xenon or argon) through the ⁸³Rb source will lead to a lower introduction of ⁸³ᵐKr into the detector volume. Ensure that the circulation pump is operating at the specified flow rate and that all relevant valves are in the correct position.[3] For large detectors, ensuring a uniform distribution and avoiding "dead zones" is crucial.[4]
-
Freeze-out: Krypton can freeze out on cold surfaces within the detector or gas handling system.[4] This is particularly relevant in cryogenic detectors. Monitor the temperature of various components in your system to ensure they are within the expected operational range.
-
Half-life Considerations: Given the short half-life of ⁸³ᵐKr (approximately 1.83 hours), delays in circulation and data acquisition can significantly reduce the number of detectable decays.[1][5][6] It is important to have an efficient circulation path and to commence data taking promptly after introducing the source.
Troubleshooting Steps:
-
Verify ⁸³Rb Source Activity: Independently measure the activity of the ⁸³Rb source using a gamma-ray detector to confirm its expected output.
-
Check Circulation System: Confirm the flow rate of your circulation pump and check for any potential leaks or blockages in the gas lines.
-
Temperature Monitoring: Review the temperature logs of your system to identify any unusually cold spots where ⁸³ᵐKr might be condensing.
-
Timing of Experiment: Optimize the timing of your calibration runs to minimize the decay of ⁸³ᵐKr before detection.
Issue 2: Non-uniformity in Spatial Distribution
Q: How can I assess and correct for the non-uniform spatial distribution of ⁸³ᵐKr within my detector?
A: Achieving a uniform distribution of ⁸³ᵐKr is critical for an accurate spatial calibration of the detector response.
-
Assessment: The spatial distribution of ⁸³ᵐKr events can be mapped by reconstructing the interaction vertices of the detected decays. A uniform distribution should result in a relatively flat map of event locations across the detector volume.
-
Causes of Non-uniformity: Inadequate mixing of ⁸³ᵐKr with the detector medium is a primary cause. This can be due to low circulation flow rates or the geometry of the detector leading to regions with poor circulation.
-
Correction: Calibration maps can be generated from the ⁸³ᵐKr data to correct for spatial dependencies in light or charge collection.[7][8] These maps are then applied to the data to normalize the detector response across its volume.
Issue 3: Potential for ⁸³Rb Contamination
Q: I am concerned about the potential for the long-lived parent isotope, ⁸³Rb, to contaminate my low-background detector. How significant is this risk?
A: The potential for contamination by ⁸³Rb (half-life of 86.2 days) is a valid concern in low-background experiments.[2][9]
-
Mitigation: ⁸³Rb is typically embedded in a substrate like zeolite or charcoal, which effectively traps the rubidium atoms while allowing the gaseous ⁸³ᵐKr to emanate.[2][9][10]
-
Experimental Verification: Studies have been conducted to measure the release of ⁸³Rb from such sources. These investigations have placed stringent upper limits on the release, indicating that the risk of significant contamination is very low when using a properly prepared source.[9]
Frequently Asked Questions (FAQs)
Q1: What are the key decay properties of ⁸³ᵐKr used for calibration?
A1: ⁸³ᵐKr is an ideal low-energy calibration source due to its distinct, closely-timed decay signature. It decays via two main transitions:
These two decays result in a total energy deposit of 41.5 keV.[4][11] The short time separation between these two events allows for their potential identification as a single, point-like energy deposit. The half-life of the isomeric state is approximately 1.83 hours.[5][6][12]
Q2: How is ⁸³ᵐKr produced and introduced into a detector system?
A2: ⁸³ᵐKr is produced from the electron capture decay of its parent isotope, ⁸³Rb.[3][5][11] The typical procedure is as follows:
-
⁸³Rb is produced, for example, by bombarding natural krypton gas with protons.[4][13]
-
The ⁸³Rb is then trapped in a substrate, commonly zeolite or charcoal, within a container that can be integrated into the detector's gas handling system.[1][10]
-
A carrier gas (such as xenon or argon from the detector itself) is flowed through the ⁸³Rb source.[5][11]
-
The gaseous ⁸³ᵐKr atoms produced from ⁸³Rb decay are carried along with the gas flow and distributed throughout the detector volume.[3]
Q3: What are the primary applications of ⁸³ᵐKr in detector calibration?
A3: ⁸³ᵐKr is a versatile calibration source with several key applications:
-
Low-Energy Calibration: The 41.5 keV total decay energy is ideal for calibrating detectors in the low-energy regime, which is particularly relevant for dark matter searches.[1][2]
-
Spatial Uniformity and Position Reconstruction: The ability to distribute the source throughout the entire detector volume allows for detailed mapping and correction of spatial variations in detector response.[7][8][14]
-
Energy Resolution Measurement: The well-defined energy peak at 41.5 keV enables a precise measurement of the detector's energy resolution at low energies.[4][11]
-
Detector Stability Monitoring: Periodic injections of ⁸³ᵐKr can be used to monitor the stability of the detector's response over time.[15]
Data Presentation
Table 1: ⁸³ᵐKr Decay Properties
| Property | Value | Reference |
| Half-life | 1.83 ± 0.02 hours | [5][6] |
| Primary Transition Energy | 32.1 keV | [10] |
| Secondary Transition Energy | 9.4 keV | [10] |
| Total Decay Energy | 41.5 keV | [4] |
| Parent Isotope | ⁸³Rb | [5] |
| ⁸³Rb Half-life | 86.2 days | [2][9] |
Table 2: Reported Energy Resolutions at 41.5 keV using ⁸³ᵐKr
| Experiment / Detector Medium | Energy Resolution (FWHM) | Reference |
| CENNS-10 (Liquid Argon) | ~20.5% (9% σ/E) | [11] |
| Liquid Argon (Generic) | ~19.3% (8.2% σ/E) | [4] |
| Liquid Neon (Generic) | ~44.7% (19% σ/E) | [4] |
| NEXT-White (Gaseous Xenon) | 3.8% - 4.6% | [7][8] |
Experimental Protocols
Methodology for ⁸³ᵐKr Calibration in a Liquid Noble Gas Detector
-
Source Preparation: The ⁸³Rb source, typically embedded in zeolite, is placed in a stainless-steel container. This container is integrated into the gas circulation system of the detector.
-
System Purification: Prior to calibration, the detector medium (e.g., liquid xenon) is purified by circulating it through a getter to remove electronegative impurities.
-
⁸³ᵐKr Injection: To begin calibration, the circulation path is switched to pass the purified gas through the ⁸³Rb/⁸³ᵐKr source container. The flow entrains the ⁸³ᵐKr atoms and carries them into the detector volume. This injection phase typically lasts for a short period (e.g., a few minutes).[3]
-
Distribution and Equilibration: After injection, the gas circulation continues, bypassing the source, to allow the ⁸³ᵐKr to distribute as uniformly as possible throughout the detector volume.
-
Data Acquisition: Data is collected, recording the scintillation and/or ionization signals from the ⁸³ᵐKr decays.
-
Decay Measurement: After stopping the injection, the count rate of ⁸³ᵐKr events will decrease, following an exponential decay curve corresponding to its 1.83-hour half-life.[3][5] This decay can be monitored to confirm the purity of the ⁸³ᵐKr signal.
-
Data Analysis: The collected data is used to reconstruct the energy and position of the decay events. This information is then used to determine the detector's energy resolution, calibrate the energy scale, and create maps to correct for spatial non-uniformities.
Visualizations
Caption: Experimental workflow for ⁸³ᵐKr production and use in detector calibration.
Caption: Troubleshooting decision tree for a low ⁸³ᵐKr count rate.
References
- 1. researchgate.net [researchgate.net]
- 2. uni-muenster.de [uni-muenster.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mirdsoft.org [mirdsoft.org]
- 7. Calibration of the NEXT-White detector using 83mKr decays (Journal Article) | OSTI.GOV [osti.gov]
- 8. Calibration of the NEXT-White detector using 83mKr decays (Journal Article) | OSTI.GOV [osti.gov]
- 9. [1109.4270] Limits on the release of Rb isotopes from a zeolite based 83mKr calibration source for the XENON project [arxiv.org]
- 10. [0905.1766] Calibration of a Liquid Xenon Detector with Kr-83m [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. [2102.02490] $\rm ^{83}Rb$/$\rm ^{83m}Kr$ production and cross-section measurement with 3.4 MeV and 20 MeV proton beams [arxiv.org]
- 14. [0908.0616] Spatially uniform calibration of a liquid xenon detector at low energies using 83m-Kr [arxiv.org]
- 15. theorie.ikp.physik.tu-darmstadt.de [theorie.ikp.physik.tu-darmstadt.de]
Technical Support Center: 83Kr Experiments - Magnetic Field Instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address magnetic field instability during hyperpolarized 83Kr experiments.
Troubleshooting Guides
This section offers step-by-step solutions to specific issues that may arise during your experiments.
Issue 1: Low or Unstable 83Kr Signal Intensity
Symptoms:
-
Noticeable drop in the signal-to-noise ratio (SNR) of the acquired 83Kr MR signal.
-
Inconsistent signal intensity across multiple acquisitions under identical experimental conditions.
Possible Causes:
-
Magnetic Field Drift: The static magnetic field (B0) has drifted from its calibrated value, causing the Larmor frequency of 83Kr to shift away from the scanner's operating frequency.
-
Poor B0 Homogeneity: The magnetic field is not uniform across the sample, leading to signal dephasing and loss.
-
External Magnetic Field Interference: Nearby equipment or moving metallic objects are disturbing the main magnetic field.
Troubleshooting Steps:
-
Verify B0 Field Strength and Homogeneity:
-
Perform a B0 mapping sequence to visualize the field distribution across the imaging volume.
-
Compare the measured B0 value to the expected value for your scanner.
-
-
Perform B0 Shimming:
-
Check for Environmental Interferences:
-
Ensure no large metallic objects (e.g., gas cylinders, carts) have been moved near the magnet.
-
Investigate for any new or intermittently operating electronic equipment in the vicinity that could generate magnetic fields.
-
-
Implement or Verify Shielding:
Issue 2: Image Artifacts (Distortions, Ghosting)
Symptoms:
-
Geometric distortions in the resulting 83Kr MR images.
-
Ghosting artifacts appearing in the phase-encoding direction.
Possible Causes:
-
Time-Varying Magnetic Fields: Fluctuations in the magnetic field during the imaging sequence.
-
Inadequate Shimming: Poor B0 homogeneity leading to spatial misencoding.
-
Gradient Field Imperfections: Non-linearities or eddy currents in the gradient fields, exacerbated by B0 instability.
Troubleshooting Steps:
-
Assess Field Stability Over Time:
-
Acquire a series of B0 maps over several minutes to quantify the temporal stability of the magnetic field.
-
Identify any periodic fluctuations that may correlate with the operation of nearby equipment (e.g., elevators, chillers).
-
-
Refine Shimming Protocol:
-
Ensure the shimming volume encompasses the entire region of interest for your 83Kr experiment.
-
Use a high-resolution B0 map for more accurate shim calculations.[2]
-
-
Review Pulse Sequence Parameters:
-
For gradient-echo based sequences, a shorter echo time (TE) can mitigate dephasing artifacts caused by field inhomogeneity.[10]
-
Ensure that the receiver bandwidth is sufficient to minimize chemical shift artifacts, although this is less of a concern for monoatomic 83Kr.
-
-
Check Gradient Performance:
-
Run the manufacturer's gradient calibration and quality assurance protocols.
-
If available, use eddy current compensation techniques.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of magnetic field instability in a laboratory setting?
A1: Magnetic field instability can arise from several sources:
-
Internal Sources:
-
Cryogen Boil-Off: In superconducting magnets, changes in liquid helium levels can cause minor fluctuations in the magnetic field.
-
Magnet Drift: All superconducting magnets have an inherent, slow temporal drift in field strength.
-
-
External Sources:
-
Ferromagnetic Objects: Movement of large iron-containing objects such as elevators, vehicles, and steel gas cylinders can significantly perturb the local magnetic field.[3]
-
Electromagnetic Interference (EMI): Other equipment that generates its own magnetic fields, such as power lines, transformers, and certain types of motors, can interfere with the MRI's main field.
-
Vibrations: Mechanical vibrations can cause components of the magnet or the surrounding structure to move, leading to fluctuations in the magnetic field.
-
Q2: How does magnetic field strength affect 83Kr relaxation and signal?
A2: The longitudinal relaxation time (T1) of hyperpolarized 83Kr is dependent on the magnetic field strength. Studies have shown that T1 values can vary at different field strengths. For example, in a desiccated canine lung sample, the T1 was found to be approximately 5 seconds at 1.5 T and 7 seconds at 3 T.[11][12] In general, for most tissues, T1 increases with field strength.[13][14] It is crucial to consider this relationship when designing experiments and comparing data across different MRI systems.
Q3: What is the difference between active and passive magnetic shielding?
A3:
-
Passive Shielding: This involves lining the walls, floor, and ceiling of the magnet room with ferromagnetic materials like steel plates.[3][5][7] These materials concentrate the magnetic field lines, effectively containing the fringe field.[4][6]
-
Active Shielding: This method uses additional superconducting coils located outside the main magnet windings.[5][7] These coils are configured to generate a magnetic field that opposes and cancels out the fringe field of the main magnet.[5] Most modern clinical MRI scanners are equipped with active shielding.
Q4: How often should B0 shimming be performed for 83Kr experiments?
A4: B0 shimming should be performed before each experimental session at a minimum. It is also recommended to re-shim if:
-
The subject or sample is repositioned.
-
There is a significant temperature change in the magnet room.
-
A significant amount of time has passed since the last shim, allowing for potential field drift.
-
You observe artifacts or a drop in signal quality.[2]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to magnetic field stability and 83Kr properties.
Table 1: Typical Magnetic Field Drift Rates for Superconducting Magnets
| Magnet Type | Typical Drift Rate (ppm/hour) |
| Actively Shielded | < 0.1 |
| Unshielded (Older Systems) | 0.1 - 0.5 |
Table 2: 83Kr Longitudinal Relaxation Time (T1) at Different Magnetic Field Strengths
| Sample Type | Magnetic Field Strength (T) | Approximate T1 (s) | Reference |
| Desiccated Canine Lung | 1.5 | 5 | [11][12] |
| Desiccated Canine Lung | 3.0 | 7 | [11][12] |
| Canine Lung (in situ) | 9.4 | 10.5 | [11][12] |
| Rat Lungs (ex vivo) | 9.4 | 0.7 - 3.7 | [15] |
Experimental Protocols
Protocol 1: B0 Field Mapping and Shimming
Objective: To measure and correct for inhomogeneities in the static magnetic field (B0) across the region of interest.
Methodology:
-
Position the Phantom/Subject: Place a calibration phantom or the experimental subject within the magnet bore, ensuring it is centered within the desired imaging volume.
-
Acquire B0 Map:
-
Select a B0 mapping pulse sequence from the scanner's protocol library. A common method is a multi-echo gradient echo (GRE) sequence.
-
Set the field-of-view (FOV) to cover the entire region of interest.
-
Acquire the B0 map. The scanner software will calculate a map of field variations based on the phase evolution between echoes.[2]
-
-
Calculate Shim Currents:
-
The scanner's shimming software will use the acquired B0 map to calculate the optimal currents to apply to the shim coils to counteract the measured inhomogeneities.
-
-
Apply Shim Currents:
-
Apply the calculated currents to the shim coils.
-
-
Verify Shim Quality:
-
(Optional but recommended) Acquire a second B0 map to verify that the field homogeneity has improved. The standard deviation of the frequency distribution within the region of interest should be significantly lower.
-
Proceed with the 83Kr experiment.
-
Visualizations
References
- 1. In vivo B0 field shimming methods for MRI at 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cibm.ch [cibm.ch]
- 3. frankshields.com [frankshields.com]
- 4. Passive magnetic shielding in MRI-Linac systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. scispace.com [scispace.com]
- 7. gavenindustries.com [gavenindustries.com]
- 8. [2307.07588] A large 'Active Magnetic Shield' for a high-precision experiment [arxiv.org]
- 9. Active magnetic radiation shielding system analysis and key technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperpolarized gas MRI in pulmonology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarized krypton-83 as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mriquestions.com [mriquestions.com]
- 14. Magnetic resonance imaging: effects of magnetic field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperpolarized 83Kr MRI of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Krypton-83 Polarization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the polarization of krypton-83 (⁸³Kr) gas. The primary method covered is Spin-Exchange Optical Pumping (SEOP), as it is the most common and viable technique for hyperpolarizing ⁸³Kr.
Troubleshooting Guides
This section addresses specific issues that may arise during ⁸³Kr polarization experiments using the SEOP method.
| Issue / Question | Possible Causes | Suggested Solutions |
| Low ⁸³Kr Polarization | Inefficient optical pumping of the alkali metal (e.g., Rubidium - Rb). | - Optimize Laser Parameters: Ensure the laser is tuned to the D1 transition of the alkali metal vapor. Verify laser power and linewidth; a high-power, narrow-linewidth laser is generally more effective.[1][2] - Check Alkali Metal Vapor Density: The temperature of the SEOP cell is critical. For ⁸³Kr, a higher temperature (e.g., 433 K) is often required to increase the Rb vapor pressure and, consequently, the spin-exchange rate.[2] However, excessively high temperatures can lead to increased Rb-Rb collisions and other detrimental effects.[2] Monitor and stabilize the cell temperature. |
| Inefficient spin exchange between the alkali metal and ⁸³Kr. | - Optimize Gas Mixture: The composition of the gas mixture is crucial. While a higher concentration of ⁸³Kr might seem desirable, it can adversely affect the alkali metal's electron spin polarization.[1][2] Diluting the krypton with a buffer gas like nitrogen (N₂) is necessary. For example, a mixture of 5% krypton and 95% nitrogen has been shown to yield higher polarization than more concentrated krypton mixtures.[2] - Adjust Gas Pressure: Lowering the total pressure of the gas mixture can lead to higher spin polarization.[1][2] The optimal pressure will depend on the specific gas composition and SEOP setup. | |
| Rapid quadrupolar relaxation of ⁸³Kr. | - Avoid Condensation: Cryogenic separation is not practical for hyperpolarized ⁸³Kr because the quadrupolar relaxation is extremely rapid in the condensed (frozen) phase, leading to significant polarization loss.[1][2][3] - Material of SEOP Cell: The surface of the SEOP cell can influence relaxation rates. Ensure the cell is made of a suitable material (e.g., borosilicate glass) and is properly cleaned and prepared.[1] - Magnetic Field Strength: The longitudinal relaxation of ⁸³Kr is field-dependent, accelerating at lower magnetic field strengths.[4] Conducting experiments at higher magnetic fields can help mitigate this relaxation pathway. | |
| Inconsistent or Unstable Polarization Results | Fluctuations in experimental parameters. | - Temperature Stability: Ensure the SEOP cell temperature is stable and uniform. Use appropriate heating methods (e.g., heated air) and monitor the temperature with thermocouples.[1] - Laser Stability: Monitor the laser's power output and wavelength stability throughout the experiment. - Gas Flow/Pressure Control: If using a stopped-flow SEOP method, ensure valves are operating correctly and that the pressure is stable during the pumping duration.[2] |
| Signal Loss During Transfer | Depolarization during transfer from the SEOP cell to the detection apparatus. | - Minimize Transfer Time: The transfer of the hyperpolarized gas should be as rapid as possible to minimize relaxation losses.[5] - Use Appropriate Tubing: Use tubing with minimal surface interactions (e.g., PFA tubing) for the transfer line.[1] - Maintain Magnetic Field: Avoid transferring the gas through regions of low magnetic field, as this can cause depolarization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for hyperpolarizing ⁸³Kr gas?
A1: The most effective and commonly used method for hyperpolarizing ⁸³Kr is Spin-Exchange Optical Pumping (SEOP).[1][2] This technique involves polarizing the electron spins of an alkali metal vapor (typically Rubidium) using circularly polarized laser light. The polarization is then transferred to the ⁸³Kr nuclei through collisions.
Q2: Why is cryogenic separation not used for ⁸³Kr as it is for ¹²⁹Xe?
A2: Cryogenic separation, which involves freezing the hyperpolarized gas to separate it from buffer gases, is not practical for ⁸³Kr. This is due to the rapid quadrupolar relaxation of ⁸³Kr in the condensed (solid) phase, which would lead to a near-total loss of the hyperpolarization.[1][2]
Q3: What is quadrupolar relaxation and why is it a significant issue for ⁸³Kr?
A3: Quadrupolar relaxation is a major cause of depolarization for nuclei with a nuclear spin greater than 1/2, such as ⁸³Kr (spin I = 9/2). The interaction of the nuclear electric quadrupole moment with electric field gradients at the nucleus causes spin relaxation. For ⁸³Kr, this relaxation is particularly pronounced when the atoms are adsorbed on surfaces, which is a primary limiting factor for achieving and maintaining high polarization.[4][6][7]
Q4: What is a typical range for ⁸³Kr spin polarization achieved with SEOP?
A4: The achievable spin polarization for ⁸³Kr depends on various experimental parameters. For example, a spin polarization equivalent to 4.4% in pure krypton has been achieved at a production rate of 2 cm³/min.[1][2][3] In other experiments, a spin polarization of approximately 1% was generated in a mixture of 95% krypton with 5% N₂, which increased four-fold when the krypton concentration was reduced to 25%.[2]
Q5: Is Metastability Exchange Optical Pumping (MEOP) a viable method for polarizing ⁸³Kr?
A5: Metastability Exchange Optical Pumping (MEOP) is a powerful technique for hyperpolarizing noble gases, particularly Helium-3.[8][9] However, it is not a commonly used or reported method for polarizing this compound. The current body of research and standard practices are focused on the SEOP method for ⁸³Kr.
Quantitative Data Presentation
The following tables summarize key quantitative data from SEOP experiments with ⁸³Kr, providing a reference for expected outcomes under different conditions.
Table 1: ⁸³Kr Polarization as a Function of Gas Composition and Pressure
| Krypton Concentration | Nitrogen Concentration | Optimal SEOP Pressure (kPa) | Maximum Achieved Polarization (%) |
| 5% | 95% | 54 | ~4.0 (four-fold higher than 95% Kr) |
| 25% | 75% | - | - |
| 50% | 50% | - | - |
| 74% | 26% | - | - |
| 95% | 5% | - | ~1.0 |
| Data synthesized from "Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129".[2] |
Table 2: Key Experimental Parameters for Stopped-Flow SEOP of ⁸³Kr
| Parameter | Value |
| Laser Power | 23.3 W |
| Laser Linewidth | 0.25 nm |
| SEOP Cell Temperature | 433 K |
| SEOP Duration | ~8 minutes (for ~80% completion) |
| Production Rate | 2 cm³/min |
| Data from "Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129".[1][2][3] |
Experimental Protocols
Protocol: Spin-Exchange Optical Pumping of ⁸³Kr (Stopped-Flow Method)
This protocol outlines the key steps for hyperpolarizing ⁸³Kr using a stopped-flow SEOP apparatus.
1. Preparation of the SEOP Cell:
-
A clean, dry borosilicate glass cell containing a small amount (~1g) of Rubidium (Rb) is used.[1]
-
The cell is connected to a gas handling manifold that allows for evacuation and filling with the desired gas mixture.
2. Gas Mixture Preparation:
-
Prepare a gas mixture of krypton and nitrogen. A common starting point is 25% krypton and 75% nitrogen.[2]
-
Introduce the gas mixture into the evacuated SEOP cell to the desired pressure.
3. Optical Pumping:
-
Place the SEOP cell within a magnetic field (B₀) and heat it to the optimal temperature for ⁸³Kr SEOP (approximately 433 K).[2]
-
Irradiate the SEOP cell with circularly polarized laser light tuned to the D1 absorption line of Rubidium.
-
Continue irradiation for a sufficient duration to allow the ⁸³Kr polarization to build up. A near-steady state is reached after about 18 minutes, though shorter durations can be used.[2]
4. Extraction of Hyperpolarized Gas:
-
After the desired pumping time, the hyperpolarized ⁸³Kr gas mixture is transferred from the SEOP cell to the detection cell or imaging apparatus.
-
This transfer is typically done by pressure equalization through a series of valves.[1][2]
5. Detection:
-
The polarization of the ⁸³Kr gas is measured using Nuclear Magnetic Resonance (NMR) techniques.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway to cryogen free production of hyperpolarized this compound and Xenon-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring hyperpolarized 83Kr by remotely detected NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 7. pubs.aip.org [pubs.aip.org]
- 8. web.mit.edu [web.mit.edu]
- 9. dspace.mit.edu [dspace.mit.edu]
techniques for reducing background noise in 83Kr detection
Technical Support Center: 83m^{83m}83m Kr Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Krypton-83m (
83mTroubleshooting Guides
This section addresses specific issues you may encounter during your
83mProblem: High background noise across the entire energy spectrum.
| Possible Cause | Solution |
| Inadequate Shielding | Ensure the detector is enclosed in a graded shield, typically composed of an outer layer of lead to attenuate external gamma rays and an inner layer of copper to absorb fluorescence X-rays from the lead. For highly sensitive experiments, consider operating in a deep underground laboratory to reduce cosmic-ray induced backgrounds.[1] |
| Radon Contamination | Radon (
|
| Intrinsic Detector Material Radioactivity | Detector components themselves can be a source of background. Use radio-pure materials, such as oxygen-free high-conductivity (OFHC) copper and carefully selected stainless steel with low levels of radioactive isotopes like
|
Problem: Unexpected peaks in the low-energy region, interfering with the 9.4 keV and 32.1 keV
83m
Kr signals.| Possible Cause | Solution |
| Electronic Noise | Check all electrical connections and grounding. Ensure that the preamplifier and other electronics are properly shielded. Perform a baseline noise measurement with the source removed to characterize the electronic noise contribution. |
| Light Leaks (for scintillation detectors) | Ensure the detector is completely light-tight. Even small light leaks can create spurious signals in photomultiplier tubes (PMTs). |
| Radioactive Contaminants in the Noble Gas | Commercial noble gases can contain radioactive isotopes like
|
| Cherenkov Radiation or Luminescence | High-energy particles passing through or near detector components can generate Cherenkov light or luminescence, which can be a source of low-energy background events.[3] Careful material selection and detector design can help mitigate this. |
Problem: Difficulty in distinguishing the
83m
Kr signal from background events.| Possible Cause | Solution |
| Poor Energy Resolution | Calibrate your detector using the well-defined
|
| Ineffective Data Analysis Cuts | Implement data analysis techniques like Pulse Shape Discrimination (PSD) to differentiate between electron recoil events (like those from
|
| Source Preparation and Injection Issues | Ensure the
|
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in
83m
Kr detection experiments?A1: The primary sources of background noise include:
-
External Radiation: Gamma rays from the surrounding environment and cosmic rays.[1]
-
Internal Radioactivity: Intrinsic radioactivity from detector construction materials and radioactive isotopes within the detection medium (e.g.,
Kr,85 Rn).[2]222 -
Neutrons: Neutrons from cosmic ray interactions or radioactive decay can cause nuclear recoils that may be misidentified as signal events.[10][11]
-
Electronic Noise: Noise from the data acquisition electronics.
-
Secondary Processes: Cherenkov radiation and luminescence from detector components.[3]
Q2: How can I effectively shield my detector from external background radiation?
A2: A graded shield is the most effective approach. This typically involves an outer layer of high-Z material like lead to attenuate gamma rays, followed by an inner layer of a lower-Z material like copper to absorb the X-ray fluorescence from the lead. For experiments requiring extremely low backgrounds, operating the detector in a deep underground facility is necessary to minimize the cosmic ray flux.[1]
Q3: What is Pulse Shape Discrimination (PSD) and how can it be used to reduce background?
A3: Pulse Shape Discrimination (PSD) is a data analysis technique that distinguishes between different types of particle interactions within a detector based on the shape of the resulting signal pulse. For example, in liquid noble gas detectors, electron recoils (like those from
83mQ4: My experiment is located in an above-ground laboratory. What are the most critical background reduction techniques I should focus on?
A4: For an above-ground laboratory, the most critical techniques are:
-
Robust Shielding: A well-designed graded shield is essential to reduce the significant gamma and cosmic-ray-induced background at the surface.
-
Active Veto Systems: Consider implementing an active veto detector (e.g., a plastic scintillator) surrounding your primary detector to tag and reject events caused by cosmic-ray muons.
-
Radon Mitigation: Aggressively purge your setup with radon-free gas to combat the higher radon levels typically found in surface buildings.
Q5: How do I prepare and introduce the
83m
Kr source into my detector?A5:
83m83
83
83m
Data Presentation
Table 1: Common Radioactive Backgrounds and Their Primary Mitigation Techniques.
| Background Source | Typical Energy Range | Primary Mitigation Technique(s) |
| Cosmic-ray Muons | High Energy | Deep underground location, active veto detectors |
| Environmental Gammas | Wide range (keV to MeV) | Passive shielding (Lead, Copper) |
Radon (
| Alphas and Betas (keV to MeV) | Radon-free gas purge, low-emanation materials |
Krypton-85 (
| Beta decay (Endpoint at 687 keV) | Cryogenic distillation of noble gas |
| Neutrons | Wide range (keV to MeV) | Hydrogenous shielding (e.g., polyethylene), PSD |
Experimental Protocols
Protocol 1: Background Measurement
-
Detector Preparation: Ensure the detector is fully assembled and operational within its shielding.
-
Gas Purification: Purify the noble gas to remove contaminants like
Kr and electronegative impurities.85 -
Radon Purge: Continuously purge the detector and shielding with radon-free gas for an extended period (e.g., several days) to allow for radon decay.
-
Data Acquisition: Acquire data for a duration sufficient to obtain good statistics on the background rate. This may range from hours to weeks depending on the expected background level.
-
Data Analysis: Analyze the data to identify and quantify the different background components. This will serve as your baseline background spectrum.
Protocol 2:
83m
Kr Calibration-
Source Preparation: Prepare the
Rb source. A common method is to deposit a solution containing83 Rb onto a zeolite or charcoal substrate and allow it to dry.83 -
Source Integration: Connect the
Kr source to the detector's gas circulation system.83m -
Source Injection: Flow a small amount of the detector's noble gas through the source to carry the
Kr into the detector volume.[4][5][6][7][8][9]83m -
Data Acquisition: Acquire data as the
Kr decays. The two prominent peaks at 9.4 keV and 32.1 keV (and the summed peak at 41.5 keV) should be visible.83m -
Background Subtraction: Subtract the previously measured background spectrum from the calibration spectrum to isolate the
Kr signal.83m -
Energy Calibration and Resolution: Use the known energies of the
Kr decay peaks to calibrate the energy response of your detector and determine its energy resolution.[4][5][6]83m
Visualizations
Caption: Experimental workflow for
83m
Caption: Troubleshooting decision tree for high background noise.
References
- 1. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 2. indico.global [indico.global]
- 3. [2011.13939] Sources of Low-Energy Events in Low-Threshold Dark Matter and Neutrino Detectors [arxiv.org]
- 4. Development of a 83mKr source for the calibration of the CENNS-10 liquid argon detector (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [1708.02566] $^{83\textrm{m}}$Kr calibration of the 2013 LUX dark matter search [arxiv.org]
- 8. [2010.11258] Development of a $^{83\mathrm{m}}$Kr source for the calibration of the CENNS-10 Liquid Argon Detector [arxiv.org]
- 9. [0905.1766] Calibration of a Liquid Xenon Detector with Kr-83m [arxiv.org]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Continuous Flow Krypton-83 Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with continuous flow hyperpolarized Krypton-83 (⁸³Kr) imaging.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my ⁸³Kr MRI signal weak or noisy?
A: Low signal-to-noise ratio is a common challenge in hyperpolarized gas imaging. Several factors can contribute to this issue.
-
Low ⁸³Kr Polarization: The initial polarization of the krypton gas is crucial for a strong signal. Inefficient Spin-Exchange Optical Pumping (SEOP) is a primary cause.
-
Short T₁ Relaxation Time: The hyperpolarized state of ⁸³Kr is transient and decays over time, a process characterized by the spin-lattice relaxation time (T₁). This decay is accelerated by interactions with surrounding surfaces and the presence of paramagnetic substances like oxygen.[1][2]
-
Gas Flow and Delivery Issues: In a continuous flow setup, suboptimal flow rates can lead to insufficient delivery of hyperpolarized gas to the imaging region or excessive relaxation before imaging.
-
Hardware and Sequence Parameters: Improper tuning of the MRI coils or suboptimal imaging sequence parameters can lead to inefficient signal detection.[3]
Solutions:
-
Optimize SEOP:
-
Maximize T₁ Relaxation Time:
-
Be mindful of the materials used in your gas delivery pathway. Hydrophilic surfaces can sometimes lead to faster relaxation than hydrophobic surfaces.[1][7]
-
While oxygen is necessary for in vivo studies, its concentration can be optimized to balance physiological needs with minimizing relaxation losses.[1]
-
-
Calibrate Gas Flow:
-
Experiment with different gas flow rates to find the optimal balance between delivery and relaxation. A typical starting point might be in the range of 100-125 cm³/min.[1]
-
-
Tune MRI Parameters:
-
Ensure the radiofrequency coils are properly tuned to the ⁸³Kr Larmor frequency.
-
Utilize imaging sequences optimized for hyperpolarized gases, such as FLASH (Fast Low Angle Shot).[1]
-
Adjust flip angles and repetition times to minimize polarization destruction during acquisition.
-
Q2: My images are blurry or contain ghosting artifacts. What is the cause?
A: Image artifacts in continuous flow imaging are often related to motion.
-
Physiological Motion: In live subjects, breathing and cardiac motion can cause significant blurring and ghosting artifacts.[8]
-
Gas Flow Instability: Pulsations or turbulence in the gas flow can also be a source of motion artifacts.
Solutions:
-
Motion Compensation Techniques:
-
For physiological motion, consider cardiac and respiratory gating to acquire data only during periods of minimal movement.
-
Fast imaging sequences can help "freeze" motion.
-
-
Stabilize Gas Flow:
-
Use a high-quality mass flow controller to ensure a steady and non-pulsatile delivery of the gas mixture.
-
Ensure all connections in the gas path are secure to prevent leaks or pressure fluctuations.
-
Q3: I am observing rapid signal decay during my continuous flow experiment. What's happening?
A: Rapid signal decay points to a fast T₁ relaxation rate.
-
Surface Interactions (SQUARE mechanism): The primary relaxation mechanism for ⁸³Kr is the quadrupolar interaction during brief collisions with surfaces. This effect, known as Surface Quadrupolar Relaxation (SQUARE), is highly sensitive to the surface-to-volume ratio and the chemical nature of the surface.[4][5][9]
-
Paramagnetic Relaxation: The presence of molecular oxygen, even at breathable concentrations, will shorten the T₁ relaxation time.[1]
-
RF Pulse Effects: Each radiofrequency pulse used for imaging consumes a portion of the hyperpolarized magnetization. If the pulse flip angle is too large or pulses are applied too frequently, the overall signal will decay rapidly.[3]
Solutions:
-
Material Selection: Choose materials for your phantoms, cells, and delivery tubing that are known to have minimal impact on ⁸³Kr relaxation.
-
Oxygen Optimization: Use the lowest concentration of oxygen that is physiologically tolerable for your experiment to prolong T₁ in vivo.[1]
-
Pulse Sequence Optimization:
-
Use a small flip angle for your RF pulses.[1]
-
Optimize the timing between pulses (TR) to allow for sufficient replenishment of hyperpolarized gas in the imaging volume.
-
Q4: How can I improve the spatial resolution of my ⁸³Kr images?
A: Spatial resolution is fundamentally linked to the signal-to-noise ratio (SNR).
-
Low SNR: As discussed in Q1, low polarization, rapid relaxation, and inefficient detection all contribute to low SNR, which in turn limits achievable resolution.[1]
-
Long Acquisition Times: In continuous flow, higher resolution often requires longer scan times, which can be problematic for in vivo studies and can be prohibitive for medical applications.[1]
Solutions:
-
Maximize SNR: Implement all the solutions outlined in Q1 to boost your signal. Higher signal allows for smaller voxel sizes without being overwhelmed by noise.
-
Use Enriched ⁸³Kr: Using isotopically enriched krypton gas (e.g., 99.9% ⁸³Kr) significantly increases the available signal.[4][5]
-
Optimize k-space Traversal: Work with an MRI physicist to select and optimize the pulse sequence and k-space trajectory for your specific application.
Frequently Asked Questions (FAQs)
Q: What is the difference between continuous flow and stopped-flow/batch mode for ⁸³Kr imaging?
A:
-
Continuous Flow: Hyperpolarized ⁸³Kr is continuously produced and flowed through the sample during imaging. This allows for the acquisition of images over a longer period but can be technically demanding and may result in lower overall polarization in the imaging volume at any given time.[1][10]
-
Stopped-Flow (Batch Mode): A volume of ⁸³Kr gas is hyperpolarized, collected, and then delivered as a single bolus to the sample for imaging. This method can achieve higher initial polarization in the sample but is limited to a single "snapshot" in time as the polarization decays.[1][4][10]
Q: Why is cryogenic separation not used for ⁸³Kr as it is for ¹²⁹Xe?
A: Cryogenic concentration is impractical for ⁸³Kr due to its rapid quadrupolar relaxation in the condensed (solid) phase. The process of freezing the krypton would cause a near-complete loss of hyperpolarization.[10][11]
Q: What is the SQUARE contrast mechanism?
A: SQUARE stands for Surface Quadrupolar Relaxation. It is the dominant relaxation mechanism for the spin I=9/2 ⁸³Kr nucleus. When a ⁸³Kr atom collides with a surface, its nucleus experiences a change in the electric field gradient, which induces rapid relaxation. This effect is transferred to the bulk gas through rapid exchange. The result is that the measured T₁ relaxation time becomes highly sensitive to the surface-to-volume ratio and the chemical properties of the surrounding environment, providing a unique form of MRI contrast.[4][5][9]
Q: What are typical T₁ relaxation times for ⁸³Kr in biological tissues?
A: In ex vivo rat lungs, ⁸³Kr longitudinal relaxation times have been measured in the range of 0.7 to 3.7 seconds.[2] In canine lung tissue at 9.4T, T₁ was found to be 10.5 s, which was slightly reduced to 8.6 s in the presence of 20% oxygen.[1] These relatively long relaxation times suggest the feasibility of in vivo MRI.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for continuous flow and batch mode ⁸³Kr imaging experiments.
Table 1: Hyperpolarization & Gas Flow Parameters
| Parameter | Value | Mode | Reference |
| ⁸³Kr Polarization (P) | 16-17% | Batch Mode | [4] |
| 4.4 ± 0.5% | Stopped Flow | [10][11] | |
| < 30x enhancement | Continuous Flow | [1] | |
| Gas Flow Rate | 100 cm³/min | Continuous Flow | [1] |
| 125 cm³/min | Continuous Flow | [1] | |
| Production Rate | 2 cm³/min | Stopped Flow | [10][11] |
| SEOP Build-up Time | 12 min | Batch Mode | [4] |
| SEOP Pressure | 55–65 kPa | Batch Mode | [4] |
Table 2: MRI Acquisition Parameters
| Parameter | Value | Application | Reference |
| Magnetic Field Strength | 9.4 T | Porous Media / Lung Tissue | [1][2] |
| Imaging Sequence | Gradient-Echo, FLASH | General Imaging | [1] |
| Acquisition Time | 1.7 - 2 hours | Continuous Flow Phantom | [1] |
| 10-15 min/acquisition | Stopped Flow Lung Tissue | [1] | |
| Resolution (Raw) | 480 x 655 µm | Stopped Flow Lung Tissue | [1] |
| 270 x 270 µm (zero-filled) | Continuous Flow Phantom | [1] | |
| Flip Angle | ≈12° | Stopped Flow Lung Tissue | [1] |
Detailed Experimental Protocols
Protocol 1: Spin-Exchange Optical Pumping (SEOP) of ⁸³Kr (Batch Mode)
-
Preparation:
-
Prepare a gas mixture, for example, 15% isotopically enriched ⁸³Kr and 85% N₂.[4]
-
Introduce a small amount of rubidium (Rb) into a clean SEOP pumping cell.
-
Attach the cell to a vacuum manifold and bake under vacuum to remove impurities.
-
Introduce the gas mixture into the pumping cell to the desired pressure (e.g., 55-65 kPa).[4]
-
-
Optical Pumping:
-
Place the SEOP cell in an oven within a magnetic field and heat it to vaporize the Rb.
-
Irradiate the cell with a high-power, circularly polarized laser tuned to the Rb D1 absorption line (795 nm).
-
Continue irradiation for a set build-up time (e.g., 12 minutes) to allow the ⁸³Kr nuclear polarization to reach a steady state.[4]
-
-
Extraction:
-
After pumping, quickly transfer the hyperpolarized gas mixture from the SEOP cell to a collection bag or syringe for delivery to the imaging subject. This transfer should be done with minimal pressure changes and through materials that minimize relaxation.
-
Protocol 2: Continuous Flow ⁸³Kr Gas Delivery and Imaging
-
Setup:
-
Connect the output of a continuous flow SEOP polarizer to the sample holder (e.g., phantom or animal chamber) located inside the MRI scanner bore.
-
Use tubing materials known to be compatible with hyperpolarized gases.
-
Place a mass flow controller in the gas line to regulate the flow rate (e.g., 100-125 cm³/min).[1]
-
-
Initiate Flow:
-
Start the SEOP process.
-
Begin flowing the gas mixture through the system, allowing it to stabilize for several minutes before starting image acquisition.
-
-
Image Acquisition:
-
Shutdown:
-
After acquisition, turn off the laser and heating for the SEOP cell.
-
Stop the gas flow.
-
Visualizations
Caption: Spin-Exchange Optical Pumping (SEOP) workflow for polarizing this compound.
Caption: Experimental workflow for continuous flow this compound MRI.
Caption: The Surface Quadrupolar Relaxation (SQUARE) contrast mechanism.
References
- 1. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized 83Kr MRI of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperpolarization MRI: Preclinical Models and Potential Applications in Neuroradiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MR image artifacts from periodic motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pathway to cryogen free production of hyperpolarized this compound and Xenon-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies for efficient delivery of hyperpolarized krypton-83
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperpolarized (hp) krypton-83.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for hyperpolarizing this compound?
A1: The most common and effective method for hyperpolarizing this compound is Spin-Exchange Optical Pumping (SEOP).[1][2][3][4][5] This technique involves using a high-power laser to polarize the electrons of an alkali metal, typically rubidium (Rb). The polarization is then transferred to the 83Kr nuclear spins through collisions.[2]
Q2: What are the different modes of SEOP for 83Kr production?
A2: There are two primary modes for SEOP:
-
Stopped-flow (or batch) mode: In this mode, a stagnant gas mixture is polarized over a period of time (e.g., 10-15 minutes) to reach a steady-state polarization.[3][6][7] The hyperpolarized gas is then released in a batch for the experiment. This is the only viable technique for hyperpolarizing noble gases with a nuclear electric quadrupole moment like 83Kr.[3][6]
-
Continuous-flow mode: This mode involves a constant flow of the gas mixture through the optical pumping cell. While technically more demanding, it allows for a continuous supply of hyperpolarized gas.[3][7] However, for medical applications, batch mode is often preferred.[7]
Q3: Why is cryogenic separation not practical for hyperpolarized 83Kr?
A3: Cryogenic concentration, a technique sometimes used for other hyperpolarized gases like 129Xe to separate them from buffer gases, is not practical for 83Kr. This is due to the rapid depolarization caused by quadrupolar relaxation in the condensed (frozen) phase.[1][4][5][6]
Q4: What is a typical polarization level and production rate I can expect for 83Kr?
A4: With modern techniques, such as using a low-pressure SEOP method, 83Kr polarizations can exceed 17.5%.[8] After compression for delivery, polarizations as high as 13.8% have been achieved.[8] A typical production rate for hyperpolarized 83Kr gas mixture is around 2 cm³/min, achieving an equivalent of 4.4% spin polarization in pure krypton.[1][4][5][6]
Troubleshooting Guide
Problem 1: Low 83Kr spin polarization.
| Possible Cause | Troubleshooting Step |
| Suboptimal Gas Mixture | Ensure the gas mixture composition is appropriate. For stopped-flow SEOP, mixtures with varying concentrations of krypton (e.g., 5-78%) in nitrogen have been studied.[3][6] The optimal concentration will depend on your specific setup and desired application. |
| Incorrect SEOP Pressure | The SEOP cell pressure is a critical parameter. Low-pressure SEOP has been shown to achieve higher polarization.[8] Experiment with different pressures to find the optimum for your system. For a 5% krypton-95% nitrogen mixture, maximum polarization was achieved at 54 kPa.[3] |
| Inadequate Laser Power or Wavelength | Verify that your laser is operating at the correct wavelength for rubidium absorption (around 795 nm) and that the power is sufficient. A laser with an output power of 23.3 W has been used successfully.[1][4][5][6] |
| Inefficient Spin Exchange | Ensure the SEOP cell is heated to the optimal temperature to achieve the necessary rubidium vapor pressure for efficient spin exchange. |
Problem 2: Significant polarization loss during delivery.
| Possible Cause | Troubleshooting Step |
| Depolarization from Tubing and Surfaces | Use appropriate materials for all tubing and containers that come into contact with the hyperpolarized gas. PFA (perfluoroalkoxy) tubing is a common choice.[6] The quadrupolar relaxation of 83Kr is highly sensitive to surface interactions.[7] |
| Presence of Paramagnetic Species | Ensure the delivery pathway is free from paramagnetic contaminants. While 83Kr relaxation is less affected by oxygen than other hyperpolarized gases, it can still contribute to some signal loss.[7] |
| Delayed Delivery | Minimize the time between the end of polarization and delivery to the target. For stopped-flow SEOP, a rapid transfer via pressure equalization is recommended.[6] The transfer process should ideally take only a few seconds.[7] |
| Improper Gas Handling | If mixing with other gases like oxygen is required for in vivo studies, ensure the mixing is done efficiently and in a way that minimizes relaxation effects.[8] A piston pump can be used for precise mixing during the extraction process.[6] |
Data Presentation
Table 1: Hyperpolarized this compound Production Parameters
| Parameter | Value | Reference |
| Maximum Achieved Polarization (Low-Pressure SEOP) | > 17.5% | [8] |
| Polarization after Compression | up to 13.8% | [8] |
| Equivalent Polarization in Pure Krypton (Stopped-Flow) | 4.4 ± 0.5% | [1][4][5] |
| Production Rate | 2 cm³/min | [1][4][5] |
| SEOP Laser Power | 23.3 W | [1][4][5] |
Table 2: this compound Longitudinal Relaxation Times (T1)
| Environment | T1 (seconds) | Magnetic Field (Tesla) | Reference |
| Canine Lung Tissue | 10.5 | 9.4 | [7] |
| Canine Lung Tissue with 20% Oxygen | 8.6 | 9.4 | [7] |
| Excised Rat Lungs (distal airways) | 1.3 | Not Specified | [9] |
| Excised Rat Lungs (respiratory zones) | 1.0 | Not Specified | [9] |
| Glass Cylinders | 90 - 150 | 9.4 | [10] |
Experimental Protocols
Protocol 1: Hyperpolarization of 83Kr using Stopped-Flow SEOP
-
Gas Mixture Preparation: Prepare a gas mixture of krypton (natural abundance or isotopically enriched) and a buffer gas, typically nitrogen. A common mixture is 5% krypton and 95% nitrogen.[3]
-
SEOP Cell Preparation: Introduce a small amount of rubidium into the borosilicate glass SEOP cell.
-
Polarization:
-
Place the SEOP cell in a magnetic field (e.g., 0.05 T).[6]
-
Heat the cell to the appropriate temperature to vaporize the rubidium (e.g., 433 K).[6]
-
Illuminate the cell with a circularly polarized laser tuned to the Rb D1 transition (approximately 795 nm).[6]
-
For stopped-flow mode, allow the gas mixture to remain in the cell for a set duration (e.g., 8 minutes) to reach a near-steady state of polarization.[3]
-
-
Extraction and Delivery:
-
During SEOP, ensure the delivery tubing and detection cell are evacuated.[3][6]
-
After the polarization period, close the valve to the vacuum and open the valve to the detection cell.
-
The pressure difference will cause a rapid transfer of the hyperpolarized gas mixture.[3][6]
-
To remove any rubidium vapor, the gas can be passed through a water-cooled glass wool filter.[7]
-
Visualizations
Caption: Workflow for hyperpolarized 83Kr production and delivery.
Caption: Troubleshooting low 83Kr polarization.
References
- 1. Pathway to cryogen free production of hyperpolarized this compound and Xenon-129 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Hyperpolarization Techniques for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Item - Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Pulmonary Inhalation on Hyperpolarized this compound Magnetic Resonance T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Validation & Comparative
A Comparative Guide to Hyperpolarized Krypton-83 and Xenon-129 for Advanced Lung Imaging
For researchers, scientists, and drug development professionals, the choice of contrast agent in hyperpolarized gas magnetic resonance imaging (MRI) is critical for elucidating lung function and microstructure. This guide provides an objective comparison of two leading candidates: krypton-83 (⁸³Kr) and xenon-129 (B1251204) (¹²⁹Xe), supported by experimental data and detailed methodologies.
Hyperpolarized noble gas MRI offers a non-invasive and radiation-free method to visualize the lung's airspaces, surmounting the challenges of low proton density in conventional proton MRI. By dramatically increasing the nuclear spin polarization of these gases, a powerful signal can be generated, enabling high-resolution imaging of ventilation and other physiological parameters. While both ⁸³Kr and ¹²⁹Xe have emerged as valuable tools, their distinct physical properties lead to unique imaging capabilities, making each suitable for different research and clinical questions.
Quantitative Data Presentation
The following tables summarize the key physical and imaging-related properties of ⁸³Kr and ¹²⁹Xe, compiled from various experimental studies.
Table 1: Fundamental Physical Properties
| Property | This compound (⁸³Kr) | Xenon-129 (¹²⁹Xe) |
| Nuclear Spin (I) | 9/2 | 1/2 |
| Gyromagnetic Ratio (γ) | 1.0331 x 10⁷ rad T⁻¹ s⁻¹ | 7.4521 x 10⁷ rad T⁻¹ s⁻¹ |
| Natural Abundance | 11.5% | 26.4% |
| Quadrupole Moment (Q) | +0.259 barn | 0 |
Table 2: In Vivo Imaging Parameters in the Lung
| Parameter | This compound (⁸³Kr) | Xenon-129 (¹²⁹Xe) |
| T₁ Relaxation Time (Gas Phase) | ~5 s at 1.5 T in canine lung tissue | ~20 s in human lung |
| T₁ Relaxation Time (Dissolved) | Not typically measured for imaging | ~4.5 s (RBCs), ~9.6 s (Plasma) at 2.35 T |
| Chemical Shift Range | Not utilized for contrast | ~217 ppm (relative to gas phase) |
| Typical Imaging Resolution | 0.80 x 1.27 x 3 mm³ (ex vivo rodent lung) | 15 x 4 x 4 mm³ (human ventilation) |
| Signal-to-Noise Ratio (SNR) | Lower than ¹²⁹Xe for ventilation | 27-44 at 1.5 T, 36-51 at 3 T (human ventilation) |
Core Strengths and Weaknesses
This compound: A Probe for Surface Integrity
The most significant feature of ⁸³Kr is its nuclear spin of 9/2, which results in a nuclear electric quadrupole moment. This makes its relaxation time highly sensitive to interactions with surrounding surfaces. This phenomenon, known as Surface Quadrupolar Relaxation (SQUARE), provides a unique contrast mechanism that is dependent on the surface-to-volume ratio and the chemical composition of the lung parenchyma.[1][2]
Advantages of ⁸³Kr:
-
Surface Sensitivity: T₁-weighted ⁸³Kr MRI can differentiate between different surface chemistries, offering potential for diagnosing diseases that alter the lung surfactant or epithelial lining.[3][4]
-
Insensitivity to Oxygen: Unlike ¹²⁹Xe, the T₁ relaxation of ⁸³Kr is not significantly affected by the presence of paramagnetic oxygen, simplifying its application in oxygenated environments.[3]
-
Emphysema Assessment: The sensitivity of ⁸³Kr relaxation to surface-to-volume ratio changes makes it a promising tool for evaluating alveolar degradation in emphysema.[2]
Disadvantages of ⁸³Kr:
-
Lower Signal-to-Noise Ratio: Due to its lower gyromagnetic ratio, ⁸³Kr generally produces a lower SNR compared to ¹²⁹Xe, making high-resolution ventilation imaging more challenging.[4][5]
-
Complex Relaxation: The quadrupolar relaxation mechanism can be complex and influenced by multiple factors, potentially complicating data interpretation.
-
Less Mature Technology: The application of ⁸³Kr in lung imaging is less established than that of ¹²⁹Xe, with fewer in-human studies.
Xenon-129: A Tool for Gas Exchange and Ventilation
With a nuclear spin of 1/2, ¹²⁹Xe behaves more like a conventional MRI nucleus and has been more extensively developed for lung imaging. Its high solubility in biological tissues and a large chemical shift range are its standout features.
Advantages of ¹²⁹Xe:
-
High-Quality Ventilation Imaging: ¹²⁹Xe provides excellent SNR for high-resolution 3D imaging of lung ventilation, allowing for the quantification of ventilation defects.[6][7]
-
Gas Exchange Measurement: Upon inhalation, ¹²⁹Xe dissolves into the lung tissue (parenchyma and plasma) and red blood cells (RBCs), exhibiting distinct resonance frequencies for each compartment.[8][9] This allows for the direct visualization and quantification of gas transfer from the airspaces to the bloodstream.[10]
-
Sensitivity to Microstructure: Diffusion-weighted ¹²⁹Xe MRI can provide information on the lung's microstructure, such as alveolar size, which is valuable in assessing conditions like emphysema.[7]
Disadvantages of ¹²⁹Xe:
-
Oxygen Sensitivity: The T₁ relaxation of ¹²⁹Xe is shortened in the presence of oxygen, which needs to be accounted for during imaging protocols.
-
Anesthetic Properties: At high concentrations, xenon acts as an anesthetic, though the doses used in hyperpolarized MRI are well below the anesthetic threshold and are considered safe.[8]
Experimental Protocols
The successful application of both ⁸³Kr and ¹²⁹Xe for lung imaging relies on a series of well-defined experimental steps, from hyperpolarization to image acquisition.
Hyperpolarization: Spin-Exchange Optical Pumping (SEOP)
The most common method for hyperpolarizing both ⁸³Kr and ¹²⁹Xe is Spin-Exchange Optical Pumping (SEOP).[3][8] This process involves two main stages:
-
Optical Pumping of Alkali Metal: Circularly polarized laser light is used to excite and polarize the valence electrons of an alkali metal vapor, typically rubidium (Rb).
-
Spin Exchange: The polarized alkali metal atoms collide with the noble gas atoms, transferring their spin polarization to the noble gas nuclei.
The hyperpolarized gas is then either used directly in a continuous flow system or collected and stored before delivery to the subject. For ¹²⁹Xe, cryogenic separation is often used to remove the buffer gases and concentrate the hyperpolarized xenon.[7] However, cryogenic concentration is not practical for ⁸³Kr due to rapid depolarization in the condensed phase.[11]
Gas Delivery and MRI Acquisition
The hyperpolarized gas is typically mixed with a buffer gas (like nitrogen or helium) and administered to the subject via inhalation from a Tedlar bag. The subject then holds their breath for the duration of the MRI scan, which is typically on the order of 10-20 seconds.
MRI Sequences:
-
Ventilation Imaging: Fast gradient-echo (GRE) sequences are commonly used for both ⁸³Kr and ¹²⁹Xe to acquire 3D maps of gas distribution in the lungs.[3][6]
-
Dissolved-Phase ¹²⁹Xe Imaging: To separate the signals from ¹²⁹Xe in the gas phase, tissue/plasma, and red blood cells, specialized spectroscopic imaging techniques are employed. 3D radial acquisition sequences are often favored due to their efficiency and robustness to motion.[12]
-
⁸³Kr SQUARE Imaging: T₁-weighted imaging sequences are used to generate contrast based on the surface quadrupolar relaxation of ⁸³Kr. This is typically achieved by acquiring a series of images with varying delay times after gas inhalation.[4]
Visualizing the Workflow
Caption: General workflow for hyperpolarized noble gas lung MRI.
Caption: Unique applications of ⁸³Kr and ¹²⁹Xe in lung imaging.
Conclusion
Both hyperpolarized this compound and xenon-129 are powerful tools for advancing our understanding of pulmonary physiology and disease. The choice between them depends on the specific research question. For studies focused on the lung's surface, such as those investigating surfactant abnormalities or the early stages of emphysema, ⁸³Kr offers a unique and sensitive contrast mechanism. For comprehensive assessments of ventilation and, crucially, gas exchange across the alveolar-capillary barrier, ¹²⁹Xe is the more established and versatile agent. As technology continues to improve, particularly in enhancing the polarization and imaging efficiency of ⁸³Kr, the complementary use of both isotopes holds great promise for a more complete and nuanced picture of lung health and disease.
References
- 1. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized Gas MRI: Technique and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 129Xe MRI of the Human Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 129Xe chemical shift in human blood and pulmonary blood oxygenation measurement in humans using hyperpolarized 129Xe NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Hyperpolarized gas MRI - Wikipedia [en.wikipedia.org]
A Comparative Guide to Noble Gases in Surface Studies: Unveiling the Potential of Krypton-83
For researchers, scientists, and drug development professionals, the precise characterization of surfaces is paramount. Noble gases, with their inert nature and unique physical properties, have emerged as powerful probes for elucidating surface and interfacial phenomena. This guide provides an objective comparison of Krypton-83 with other noble gases—Helium, Argon, and Xenon—for various surface study applications, supported by experimental data and detailed methodologies.
This document will delve into the primary techniques where noble gases are employed: Nuclear Magnetic Resonance (NMR) spectroscopy, gas adsorption for surface area analysis, and Helium Atom Scattering (HAS). We will explore the distinct advantages and limitations of each noble gas, with a special focus on the unique attributes of this compound.
Noble Gas Probes for Surface NMR/MRI
Hyperpolarized noble gas NMR and MRI have become indispensable tools for investigating porous materials and biological surfaces. The choice of noble gas significantly impacts the nature and quality of the information obtained.
This compound: A Sensitive Probe of Surface Chemistry
This compound (83Kr) distinguishes itself from other stable noble gas isotopes used in NMR (like 129Xe and 3He) due to its nuclear spin of I = 9/2, which results in a nuclear electric quadrupole moment. This quadrupole moment makes the 83Kr NMR signal exceptionally sensitive to interactions with electric field gradients at surfaces.
Key Advantages of 83Kr:
-
High Sensitivity to Surface Chemistry: The longitudinal relaxation (T1) of hyperpolarized 83Kr is highly sensitive to the chemical composition of a surface, including the presence of adsorbed water on hydrophilic and hydrophobic surfaces.[1] This "Surface Quadrupolar Relaxation" (SQUARE) provides a unique contrast mechanism in MRI.[2]
-
Insensitivity to Paramagnetic Impurities: Unlike 129Xe, the relaxation of 83Kr is largely unaffected by the presence of paramagnetic centers on a surface. This allows for the study of a wider range of materials without the confounding effects of paramagnetic relaxation.[1]
-
Independence from Gas Pressure: The surface relaxation of 83Kr is largely independent of the total gas pressure, making the technique robust and versatile.[1]
Xenon-129: The Established Standard
Xenon-129 (129Xe), with a nuclear spin of I = 1/2, is a widely used probe in surface science. Its large chemical shift range provides detailed information about its local environment.
Key Features of 129Xe:
-
Sensitivity to Pore Structure: The 129Xe chemical shift is highly sensitive to the size and shape of pores, making it a valuable tool for characterizing microporous and mesoporous materials.[3]
-
Probing Paramagnetic Sites: The relaxation of 129Xe is sensitive to the presence of paramagnetic surface sites, offering complementary information to 83Kr.[1]
-
Signal Enhancement: Hyperpolarization techniques can dramatically increase the 129Xe NMR signal, enabling the study of low surface area materials.[3]
Helium-3: A Probe of Lung Microstructure
Helium-3 (3He) is another spin-1/2 nucleus used in hyperpolarized gas MRI, particularly for pulmonary applications.
Key Characteristics of 3He:
-
High Diffusivity: Its high diffusivity makes it a sensitive probe for changes in alveolar lung structure.[2]
-
Oxygen Sensing: The T1 relaxation of 3He is strongly affected by the presence of molecular oxygen, allowing for the measurement of partial pressure of oxygen in the lungs.[2]
Quantitative Comparison of Noble Gas NMR Probes
| Feature | This compound | Xenon-129 | Helium-3 |
| Nuclear Spin | 9/2 | 1/2 | 1/2 |
| Primary Interaction Mechanism | Quadrupolar Relaxation | Chemical Shift | T1 Relaxation (O2 sensitive) |
| Sensitivity to Surface Chemistry | Very High | Moderate | Low |
| Sensitivity to Paramagnetic Sites | Low | High | High (to O2) |
| Sensitivity to Pore Geometry | Moderate | Very High | High (diffusion-based) |
| Typical Application | Probing surface composition, hydration | Characterizing pore structure, gas exchange | Lung microstructure and ventilation imaging |
Gas Adsorption for Surface Area and Porosity Analysis
The physisorption of gases onto a solid surface is a fundamental technique for determining the specific surface area and pore size distribution of materials, commonly known as the Brunauer-Emmett-Teller (BET) method.
Argon and Krypton: The Preferred Probes
While nitrogen has historically been a common adsorbate, argon and krypton offer significant advantages for accurate surface area determination.
Argon (at 87 K):
-
No Quadrupole Moment: Unlike diatomic nitrogen, the monoatomic argon atom has no quadrupole moment, leading to more reliable and predictable interactions with polar surfaces.
-
Faster Analysis: Micropore filling with argon at 87 K occurs at higher relative pressures compared to nitrogen at 77 K, significantly reducing analysis time.
Krypton (at 77 K):
-
Low Surface Area Measurement: Krypton is the adsorbate of choice for materials with very low surface areas. Its significantly lower saturation vapor pressure at 77 K compared to nitrogen or argon results in a more precise measurement of the small amounts of adsorbed gas.
Comparative Data for Gas Adsorption
| Adsorbate | Temperature (K) | Saturation Pressure (P₀) at 77 K | Cross-sectional Area (Ų) | Primary Application |
| Nitrogen (N₂) | 77 | ~101.3 kPa | 16.2 | General purpose, historical standard |
| Argon (Ar) | 87 | - | 16.6 | Microporous and polar materials |
| Krypton (Kr) | 77 | ~0.3 kPa | 20.2 | Low surface area materials |
Helium Atom Scattering (HAS)
Helium Atom Scattering is a powerful, non-destructive surface-sensitive technique that provides detailed information about the outermost atomic layer of a material.
Key Principles of HAS:
-
Surface Sensitivity: A beam of low-energy, monoenergetic helium atoms is directed at the sample surface. Due to their low energy, the helium atoms do not penetrate the bulk material, ensuring that the scattered signal originates exclusively from the surface.
-
Structural and Dynamic Information:
-
Elastic Scattering: The diffraction pattern of the elastically scattered helium atoms reveals the surface structure and periodicity.
-
Inelastic Scattering: By analyzing the energy exchange between the helium atoms and the surface, one can probe surface vibrations (phonons) and other dynamic processes.
-
Advantages of Helium over other Noble Gases for Scattering:
-
Low Mass and Inertness: Helium's low mass and extreme inertness make it an ideal non-perturbative probe.
-
De Broglie Wavelength: The de Broglie wavelength of thermal helium atoms is comparable to interatomic distances in solids, making it perfectly suited for diffraction studies.
Experimental Protocols
Hyperpolarized 83Kr NMR of a Hydrated Surface
Objective: To measure the T1 relaxation time of hyperpolarized 83Kr in the presence of a hydrated surface.
Methodology:
-
Hyperpolarization: 83Kr is hyperpolarized via spin-exchange optical pumping (SEOP) with rubidium vapor. A gas mixture typically containing a small percentage of krypton, with the balance being helium and nitrogen, is flowed through a heated glass cell containing rubidium metal, which is illuminated with circularly polarized laser light.
-
Gas Delivery: The hyperpolarized gas mixture is rapidly transferred to a sample chamber containing the surface of interest.
-
NMR Measurement: A series of low-angle radiofrequency (RF) pulses are applied to the sample, and the resulting free induction decay (FID) is recorded after each pulse.
-
Data Analysis: The signal intensity as a function of time is fitted to an exponential decay curve to determine the longitudinal relaxation time (T1).
BET Surface Area Measurement using Krypton
Objective: To determine the specific surface area of a low surface area material.
Methodology:
-
Sample Degassing: The sample is heated under vacuum to remove any adsorbed contaminants from its surface.
-
Analysis: The sample tube is immersed in a liquid nitrogen bath (77 K).
-
Dosing: Known amounts of krypton gas are incrementally introduced into the sample tube.
-
Equilibration: After each dose, the pressure is allowed to equilibrate.
-
Isotherm Generation: The amount of adsorbed gas is calculated for each equilibrium pressure point, generating an adsorption isotherm.
-
BET Analysis: The BET equation is applied to the isotherm data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35 to calculate the monolayer capacity and, subsequently, the specific surface area.
Helium Atom Scattering (HAS) for Surface Structure Determination
Objective: To determine the surface crystallography of a single crystal.
Methodology:
-
Beam Generation: A high-pressure helium gas is expanded through a nozzle into a vacuum, creating a supersonic, monoenergetic atomic beam.
-
Scattering: The helium beam is collimated and directed onto the atomically clean surface of a single crystal sample mounted on a manipulator in an ultra-high vacuum (UHV) chamber.
-
Detection: A mass spectrometer detector is rotated around the sample to measure the angular distribution of the scattered helium atoms.
-
Data Analysis: The positions and intensities of the diffraction peaks in the angular distribution are used to determine the lattice parameters and corrugation of the surface.
Visualizing the Concepts
Conclusion
The selection of a noble gas for surface studies is contingent upon the specific information required and the nature of the material being investigated. While 129Xe and Argon remain workhorses in NMR and gas adsorption, respectively, this compound offers unique capabilities, particularly in its exquisite sensitivity to surface chemistry and hydration, that are not readily accessible with other probes. Helium, in the form of Helium Atom Scattering, provides unparalleled, non-destructive insights into the atomic-scale structure and dynamics of the outermost surface layer. By understanding the distinct advantages of each noble gas, researchers can select the optimal tool to advance their understanding of complex surfaces and interfaces.
References
- 1. Hyperpolarized 83Kr and 129Xe NMR relaxation measurements of hydrated surfaces: implications for materials science and pulmonary diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 129Xe: A Wide-Ranging NMR Probe for Multiscale Structures [mdpi.com]
A Comparative Guide to Krypton-83m as a Low-Energy Calibration Source
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Krypton-83m (⁸³ᵐKr) with alternative sources for low-energy detector calibration, supported by experimental data. It is designed to assist researchers in selecting the most appropriate calibration source for their specific experimental needs, particularly in fields such as particle physics, nuclear medicine, and drug development where precise low-energy measurements are critical.
Introduction to Low-Energy Calibration
Accurate energy calibration is fundamental to the reliability of radiation detectors. In experiments searching for rare events, such as dark matter interactions or neutrineless double beta decay, and in the development of sensitive medical imaging technologies, a precise understanding of the detector's response to low-energy depositions is paramount. An ideal calibration source for these applications should offer monoenergetic peaks in the region of interest, be easily deployable, and have a well-understood decay scheme.
Krypton-83m has emerged as a widely used calibration source, particularly for noble liquid and gaseous time projection chambers (TPCs). Its unique properties allow for a uniform calibration of the detector volume, which is a significant advantage over external or solid sources.
Properties and Validation of Krypton-83m
Krypton-83m is a metastable isomer of Krypton-83 that decays via internal conversion, emitting monoenergetic electrons. It is produced from the decay of Rubidium-83 (⁸³Rb), which has a convenient half-life of 86.2 days. The short half-life of ⁸³ᵐKr itself (1.83 hours) prevents long-term contamination of the detector.[1]
The decay of ⁸³ᵐKr occurs in two steps, providing two distinct low-energy calibration points. The first transition has an energy of 32.1 keV, followed by a second transition of 9.4 keV with a half-life of approximately 154 ns.[2][3] This delayed coincidence is a powerful tool for background rejection and allows for detailed studies of the detector's timing and position reconstruction capabilities. The total decay energy of 41.5 keV provides a further calibration point.[4][5]
Experiments have demonstrated excellent energy resolution with ⁸³ᵐKr. For instance, the NEXT-100 experiment achieved an energy resolution of 4.16% Full Width at Half Maximum (FWHM) at 41.5 keV in a high-pressure xenon gas TPC.[6][7] In liquid argon, the CENNS-10 detector measured an energy resolution of 9% at the same energy.[5][8][9][10]
Comparison with Alternative Calibration Sources
While ⁸³ᵐKr offers significant advantages, other sources are also employed for low-energy calibration. The choice of a calibration source depends on the specific requirements of the experiment, including the energy range of interest, the detector type, and the acceptable level of background. The following tables provide a comparison of ⁸³ᵐKr with common alternatives.
Table 1: Comparison of Key Properties of Low-Energy Calibration Sources
| Property | Krypton-83m (⁸³ᵐKr) | Argon-37 (³⁷Ar) | Xenon-131m (¹³¹ᵐXe) | Cobalt-57 (⁵⁷Co) | Americium-241 (²⁴¹Am) |
| Decay Mode | Internal Transition | Electron Capture | Internal Transition | Electron Capture | Alpha Decay, Gamma |
| Primary Emissions (Energy) | 32.1 keV e⁻, 9.4 keV e⁻ | 2.82 keV X-ray/Auger e⁻ | 164 keV γ, X-rays | 122 keV γ, 136 keV γ | 59.5 keV γ, α particles |
| Half-life | 1.83 hours | 35.0 days | 11.9 days | 271.8 days | 432.2 years |
| Parent Isotope | Rubidium-83 (⁸³Rb) | N/A (produced by neutron activation) | Iodine-131 (¹³¹I) | N/A (produced in cyclotron) | N/A |
| Parent Half-life | 86.2 days | N/A | 8.0 days | N/A | N/A |
| Typical Application | Internal calibration of noble liquid/gas detectors | Internal calibration of noble liquid/gas detectors | Internal calibration of noble liquid/gas detectors | External calibration of various detectors | External calibration, neutron sources (with Be) |
Table 2: Performance Comparison of Low-Energy Calibration Sources in Noble Liquid/Gas Detectors
| Source | Detector Type | Energy | Energy Resolution (FWHM) | Reference |
| ⁸³ᵐKr | High-Pressure Xenon Gas TPC (NEXT-100) | 41.5 keV | 4.16% | [6][7] |
| ⁸³ᵐKr | Liquid Argon TPC (CENNS-10) | 41.5 keV | 9% | [5][8][9][10] |
| ³⁷Ar | Liquid Xenon TPC (XENON1T) | 2.82 keV | ~10.6% (combined scale) | [5] |
| ¹³¹ᵐXe | Liquid Xenon TPC | 164 keV | Data not readily available in a comparable format | |
| ⁵⁷Co | Xenon TPC (CAST) | 6.4 keV (Fe X-ray), 14.4 keV | Not primarily used for energy resolution studies in this context | [11] |
| ²⁴¹Am | Not typically used for direct low-energy electron recoil calibration in noble liquid TPCs due to alpha emissions. | N/A | N/A |
Experimental Protocols
Validation of Krypton-83m as a Calibration Source
A typical experimental workflow for the validation and use of ⁸³ᵐKr as a calibration source in a noble liquid or gas detector involves the following key steps:
-
Source Production and Preparation:
-
Rubidium-83 (⁸³Rb), the parent isotope of ⁸³ᵐKr, is typically produced by proton bombardment of a krypton gas target or a rubidium chloride target in a cyclotron.
-
The ⁸³Rb is then trapped in a zeolite molecular sieve or on a charcoal substrate. This allows the gaseous ⁸³ᵐKr to emanate while retaining the solid ⁸³Rb.
-
-
Injection into the Detector System:
-
The ⁸³Rb source is connected to the gas circulation system of the detector.
-
A carrier gas (e.g., the detector medium itself, like xenon or argon) is flowed over the ⁸³Rb source.
-
The carrier gas entrains the emanated ⁸³ᵐKr atoms and transports them into the active volume of the detector.
-
The flow rate and duration are controlled to achieve the desired activity level within the detector.
-
-
Data Acquisition:
-
The detector's data acquisition system is configured to trigger on the low-energy events from the ⁸³ᵐKr decays.
-
The two-step decay with its characteristic delay between the 32.1 keV and 9.4 keV depositions can be used to set up a coincidence trigger to enhance the signal-to-background ratio.
-
-
Data Analysis:
-
The acquired data is analyzed to identify the characteristic energy peaks of ⁸³ᵐKr at 9.4 keV, 32.1 keV, and the summed energy of 41.5 keV.
-
The spatial distribution of the ⁸³ᵐKr events is analyzed to verify the uniformity of the calibration throughout the detector volume.
-
The energy resolution of the detector at these energies is determined by fitting the spectral peaks.
-
The detector's response (e.g., light and charge yield) is mapped as a function of position.
-
-
Decay and Removal:
-
Due to its short half-life of 1.83 hours, the ⁸³ᵐKr activity decays away naturally in a matter of hours, allowing for a swift return to low-background data taking.
-
The detector's purification system helps to remove any remaining krypton from the detector medium.
-
Protocols for Alternative Sources
-
Gaseous Sources (³⁷Ar, ¹³¹ᵐXe): The protocol is broadly similar to that of ⁸³ᵐKr, involving production and injection into the detector's circulation system. ³⁷Ar is produced by neutron activation of ³⁶Ar.[4][12] ¹³¹ᵐXe is a decay product of ¹³¹I.[13][14] A key difference is their longer half-lives, which require longer waiting periods for the source to decay away.
-
Solid Sources (⁵⁷Co, ²⁴¹Am): The protocol for these sources is fundamentally different as they are not mixed with the detector medium.
-
Source Placement: The encapsulated source is typically mounted on a movable arm or placed in a designated port that allows it to be positioned at various locations around the exterior of the detector's active volume.
-
Collimation: Often, the source is placed behind a collimator to create a beam of radiation directed towards a specific region of the detector.
-
Data Acquisition and Analysis: Data is taken with the source at multiple positions to map the detector's response. The analysis must account for the attenuation of the radiation by the detector materials between the source and the active volume. This method provides a localized calibration rather than a uniform volumetric one.
-
Visualizations
Caption: Decay scheme of ⁸³Rb to ⁸³ᵐKr and its subsequent decay.
Caption: Experimental workflow for ⁸³ᵐKr detector calibration.
References
- 1. arxiv.org [arxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [2211.14191] Low-energy Calibration of XENON1T with an Internal $^{37}$Ar Source [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. enpl.mephi.ru [enpl.mephi.ru]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calibration of the liquid argon ionization response to low energy electronic and nuclear recoils with DarkSide-50 | NSF Public Access Repository [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. [2509.04829] Preparation and measurement of an $\rm ^{37}$Ar source for liquid xenon detector calibration [arxiv.org]
- 13. detectors.fnal.gov [detectors.fnal.gov]
- 14. par.nsf.gov [par.nsf.gov]
Krypton-83 in Calorimetry: A Comparative Guide
In the landscape of high-energy physics and particle detection, the choice of active calorimeter medium is paramount to achieving precision in energy and position measurements. Among the noble elements, Krypton-83 (⁸³Kr) and its metastable isomer Krypton-83m (⁸³ᵐKr) have emerged as materials with distinct advantages in specialized applications. This guide provides a comprehensive comparison of this compound with other alternatives in calorimetry, supported by experimental data, and details the methodologies for its use.
Liquid Krypton as an Active Calorimeter Medium
Liquid krypton (LKr) has been successfully employed as the active medium in quasi-homogeneous electromagnetic calorimeters, most notably in the NA48 experiment at CERN, which was designed for precision studies of CP violation.[1] The primary advantages of liquid krypton in this context are its excellent spatial and energy resolution.
Key Performance Advantages:
-
Superior Spatial Resolution: Liquid krypton possesses a small Molière radius of 4.7 cm.[2] This intrinsic property allows for a high degree of shower containment, enabling excellent spatial resolution and the ability to distinguish between closely spaced particles. Experimental results have demonstrated a spatial resolution of 4.5 mm/√E[GeV] with a constant term of 0.3 mm.[3]
-
Excellent Energy Resolution: LKr calorimeters have achieved impressive energy resolution. A prototype demonstrated an energy resolution for electrons of 4.1%/√E[GeV] with a constant term of 0.4%.[3] Another study reported an energy resolution (rms) of 5.7% at 130 MeV and 1.7% at 1200 MeV.[4] The GEM Collaboration selected liquid krypton for its potential to achieve precise energy resolution, particularly at higher energies.[5]
-
Radiation Hardness and Stability: As a noble liquid, krypton is inherently radiation-hard, a crucial characteristic for experiments in high-radiation environments.[6] Noble liquid calorimeters also offer high stability and ease of calibration due to the absence of intrinsic amplification.[6]
Comparison with Alternatives:
The primary alternative to liquid krypton in noble liquid calorimetry is liquid argon (LAr). While LAr is a more common choice due to its lower cost, liquid krypton offers superior performance in key areas.[6]
| Property | Liquid Krypton (LKr) | Liquid Argon (LAr) |
| Molière Radius | 4.7 cm | ~9 cm |
| Radiation Length | 4.7 cm | 14 cm |
| Density | 2.4 g/cm³ | 1.4 g/cm³ |
| Energy Resolution | Better at high energies[5] | More cost-effective |
| Cost | Higher | Lower |
The smaller Molière radius and radiation length of liquid krypton provide a significant advantage in designing compact calorimeters with high granularity, leading to better shower separation and position determination.
Experimental Protocol: Liquid Krypton Calorimetry (Based on NA48)
The successful implementation of a liquid krypton calorimeter requires a sophisticated experimental setup to maintain the krypton in its liquid state and to effectively read out the ionization signals.
1. Cryogenics and Purification:
-
A dedicated cryostat is required to house the liquid krypton at its boiling point (~120 K).[7]
-
The krypton gas must be continuously purified to remove electronegative impurities (like oxygen and nitrogen) that can capture the drifting ionization electrons and degrade the signal.[6]
2. Detector Construction:
-
The NA48 calorimeter featured a projective tower geometry with high transversal segmentation.[1]
-
The electrode system consists of a series of parallel plates or other structures (like the "accordion" geometry) immersed in the liquid krypton.[7]
-
A high voltage is applied across the electrodes to create a drift field for the ionization electrons.
3. Signal Readout:
-
When a particle interacts in the liquid krypton, it creates ionization electrons.
-
These electrons drift under the influence of the electric field towards the anode.
-
The moving charge induces a current on the readout electrodes. The NA48 experiment utilized an initial current readout technique with a fast shaping time of about 60 ns.[3]
-
The signal is then amplified and digitized for analysis.
4. Data Analysis:
-
The energy of the incident particle is proportional to the total collected charge.
-
The position of the interaction is determined from the distribution of charge across the segmented readout cells.
Krypton-83m (⁸³ᵐKr) for Low-Energy Calibration
A distinct but equally important application involves the metastable isomer Krypton-83m (⁸³ᵐKr). This isotope is an ideal calibration source for low-energy detectors, such as those used in dark matter searches and neutrino experiments.[8]
Advantages of ⁸³ᵐKr Calibration:
-
Monoenergetic Electron Emission: ⁸³ᵐKr decays to the stable ⁸³Kr ground state via a cascade of two internal conversion electron emissions at precisely known energies: 32.1 keV and 9.4 keV.[9]
-
Short Half-Life: With a half-life of 1.83 hours, ⁸³ᵐKr can be introduced into a detector for calibration and will decay away relatively quickly, minimizing long-term background contamination.[9]
-
Uniform Distribution: As a noble gas, ⁸³ᵐKr can be easily mixed with other noble liquid targets (like liquid xenon or liquid argon) to provide a uniform, volume-distributed calibration source.[10]
Experimental Protocol: ⁸³ᵐKr Source Production and Use
1. Source Production:
-
The parent isotope, Rubidium-83 (⁸³Rb), is produced by irradiating natural krypton gas with a proton beam. The primary reaction is ⁸⁴Kr(p,2n)⁸³Rb.[8] ⁸³Rb has a half-life of 86.2 days.[8]
-
The ⁸³Rb is then trapped in a matrix, such as zeolite molecular sieve or activated charcoal.[9]
2. ⁸³ᵐKr Emanation and Injection:
-
As the ⁸³Rb decays, the resulting ⁸³ᵐKr atoms, being a noble gas, can emanate from the trapping matrix.
-
A carrier gas (e.g., argon or xenon) is flowed over the ⁸³Rb source to transport the emanated ⁸³ᵐKr.
-
The ⁸³ᵐKr-laden gas is then injected into the main detector volume.
3. Calibration Measurement:
-
The detector records the scintillation and/or ionization signals from the decay of the ⁸³ᵐKr atoms distributed throughout the active volume.
-
The well-defined energies of the conversion electrons allow for a precise calibration of the detector's energy response at low energies.
-
The energy resolution of the detector can also be measured at these specific energies. For example, the CENNS-10 liquid argon detector measured an energy resolution of 9% at the total ⁸³ᵐKr decay energy of 41.5 keV.[11]
References
- 1. [hep-ex/9901013] The NA48 Liquid Krypton Calorimeter Description and Performances [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Investigation of the electromagnetic calorimeter based on liquid krypton [inis.iaea.org]
- 5. lss.fnal.gov [lss.fnal.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [2102.02490] $\rm ^{83}Rb$/$\rm ^{83m}Kr$ production and cross-section measurement with 3.4 MeV and 20 MeV proton beams [arxiv.org]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Krypton-81 Dating: A Comparative Guide for Researchers
Krypton-81 (⁸¹Kr) dating has emerged as a powerful tool for determining the age of ancient groundwater and ice, covering a critical age range beyond the reach of radiocarbon dating. This guide provides a comprehensive comparison of ⁸¹Kr dating with other established geochronological methods, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate technique for their applications.
Krypton-81, a noble gas radioisotope with a half-life of approximately 229,000 years, offers a unique advantage for dating samples in the age range of 40,000 to 1.5 million years.[1] Its chemical inertness and atmospheric origin make it a reliable tracer in various geological settings.[1] The advent of Atom Trap Trace Analysis (ATTA) has enabled the routine measurement of the extremely low abundances of ⁸¹Kr, revolutionizing its application in earth sciences.[2] This guide focuses on the cross-validation of ⁸¹Kr dating with stratigraphic dating of ice cores and discusses its comparison with other methods like Uranium-Thorium (U-Th), radiocarbon (¹⁴C), and Chlorine-36 (³⁶Cl) dating for groundwater.
Comparative Analysis of Dating Methods
The accuracy and reliability of any new dating method are established through rigorous comparison with well-established techniques. The following table summarizes the quantitative data from a key study that cross-validates ⁸¹Kr dating with stratigraphic dating of ancient polar ice.
| Sample ID | Stratigraphic Age (ka) | ⁸¹Kr Age (ka) | Reference |
| Taylor Glacier, Antarctica | 115 ± 5 | 120 ± 15 | Buizert et al., 2014 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are the protocols for Krypton-81 dating using Atom Trap Trace Analysis and the comparative methods.
Krypton-81 (⁸¹Kr) Dating via Atom Trap Trace Analysis (ATTA)
The ATTA method is a laser-based technique for counting individual atoms of rare isotopes like ⁸¹Kr.[3] The protocol involves several key stages:
-
Sample Collection and Gas Extraction:
-
Ice Samples: Large blocks of ice (typically 40-80 kg) are collected from the field.[4] The ice is then melted in a vacuum-sealed container to release the trapped air.
-
Groundwater Samples: Dissolved gases are extracted from groundwater in the field using a portable degassing unit.[5] This involves flowing the water through a membrane contactor under vacuum.
-
-
Krypton Separation and Purification:
-
The extracted gas mixture is processed to isolate krypton from other atmospheric gases. This is typically achieved through a series of cryogenic traps and getters that selectively adsorb or react with non-noble gases.
-
-
Atom Trap Trace Analysis (ATTA):
-
The purified krypton gas is introduced into the ATTA instrument.
-
A beam of krypton atoms is generated, and the ⁸¹Kr atoms are selectively excited to a metastable state using lasers.[6]
-
The excited ⁸¹Kr atoms are then trapped and cooled in a magneto-optical trap (MOT).
-
The fluorescence of the trapped atoms is detected by a sensitive camera, allowing for the counting of individual ⁸¹Kr atoms.[3]
-
The ratio of ⁸¹Kr to a stable krypton isotope (e.g., ⁸³Kr) is measured to determine the age of the sample.
-
Stratigraphic Dating of Ice Cores
Stratigraphic dating of ice cores relies on identifying and counting annual layers or matching distinct stratigraphic markers to other well-dated climate records.[7][8]
-
Core Extraction and Visual Stratigraphy:
-
Ice cores are drilled and extracted in sections.
-
The cores are visually inspected to identify annual layers, which can be distinguished by variations in bubble size and density, and the presence of dust or ash layers.[9]
-
-
High-Resolution Chemical and Physical Analysis:
-
The ice core is continuously melted, and the meltwater is analyzed for various chemical species (e.g., major ions, dust, and trace elements) and physical properties (e.g., electrical conductivity).
-
Seasonal variations in these parameters are used to identify annual layers. For example, summer and winter snows have distinct chemical signatures.[10]
-
-
Marker Horizon Identification:
-
Distinct layers of volcanic ash (tephra) or spikes in sulfate (B86663) concentration from volcanic eruptions serve as isochronous markers that can be correlated between different ice cores and other paleoclimate archives.[7]
-
-
Chronology Construction:
-
The annual layers are counted downwards from the surface to construct a timescale.[11] For deeper ice where annual layers are less distinct, the chronology is often tuned by matching the ice core's climate records (e.g., methane (B114726) concentrations or oxygen isotopes) to well-dated global climate records.[7]
-
Uranium-Thorium (U-Th) Dating of Groundwater
U-Th dating is a radiometric method used to determine the age of carbonate materials and can be applied to groundwater systems.[12]
-
Sample Collection and Preparation:
-
Groundwater samples are collected from wells, ensuring minimal contact with the atmosphere to prevent contamination.
-
Uranium and thorium are co-precipitated from the water sample, typically with an iron hydroxide (B78521) carrier.
-
-
Chemical Separation and Purification:
-
The precipitate is dissolved, and uranium and thorium are separated and purified using ion-exchange chromatography.
-
-
Mass Spectrometry:
-
The isotopic ratios of uranium (²³⁴U/²³⁸U) and thorium (²³⁰Th/²³²Th) are measured using a thermal ionization mass spectrometer (TIMS) or a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[13]
-
-
Age Calculation:
-
The age of the groundwater is calculated based on the degree of radioactive disequilibrium between ²³⁴U and its decay product ²³⁰Th.[12]
-
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of geochronological dating methods.
Conclusion
The cross-validation of ⁸¹Kr dating with established methods like stratigraphic dating demonstrates its reliability and accuracy for determining the age of ancient ice and groundwater. The ATTA technique provides a robust means of measuring ⁸¹Kr, opening up new avenues for paleoclimate and hydrogeology research. While each dating method has its specific applications and limitations, the agreement between ⁸¹Kr and other techniques instills confidence in its use for samples within its extensive dating range. For researchers, the choice of dating method will depend on the sample type, the expected age, and the specific scientific questions being addressed. This guide provides the necessary comparative data and methodological details to make an informed decision.
References
- 1. 2024 Goldschmidt Conference [conf.goldschmidt.info]
- 2. Primer on Atom Trap Trace Analysis 85Kr 39Ar 81Kr Dating [atta.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Atomic trap trace analysis - Wikipedia [en.wikipedia.org]
- 6. antarcticglaciers.org [antarcticglaciers.org]
- 7. The Chemical Stratigraphy of Polar Ice Sheets — A Method of Dating Ice Cores | Journal of Glaciology | Cambridge Core [cambridge.org]
- 8. Ice Core Dating → Term [climate.sustainability-directory.com]
- 9. researchgate.net [researchgate.net]
- 10. pastglobalchanges.org [pastglobalchanges.org]
- 11. Uranium–thorium dating - Wikipedia [en.wikipedia.org]
- 12. Uranium-thorium-lead dating | Research Starters | EBSCO Research [ebsco.com]
- 13. tandfonline.com [tandfonline.com]
Assessing the Accuracy of Krypton-83 Based Measurements: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals at the forefront of pulmonary imaging, this guide provides an objective comparison of Krypton-83 (⁸³Kr) based Magnetic Resonance Imaging (MRI) with alternative techniques. We delve into the experimental data, detailed methodologies, and unique advantages of each modality to inform the selection of the most appropriate tool for preclinical and clinical research.
Hyperpolarized noble gas MRI has emerged as a powerful, non-invasive tool for visualizing lung function and structure with high resolution, overcoming many limitations of traditional imaging methods. Among the noble gases, this compound offers a unique contrast mechanism due to its nuclear electric quadrupole moment, making it highly sensitive to the lung's surface chemistry and microanatomy. This guide will compare the performance of ⁸³Kr MRI with its primary alternatives: hyperpolarized Xenon-129 (¹²⁹Xe) MRI, Helium-3 (B1234947) (³He) MRI, and the clinical standards of Computed Tomography (CT) and Positron Emission Tomography (PET).
Quantitative Performance Comparison
The following table summarizes key performance metrics for this compound MRI and its alternatives. This data has been compiled from various experimental studies to provide a clear comparison for assessing the suitability of each technique for specific research applications.
| Feature | Hyperpolarized ⁸³Kr MRI | Hyperpolarized ¹²⁹Xe MRI | Hyperpolarized ³He MRI | Computed Tomography (CT) | Positron Emission Tomography (PET/CT) |
| Spatial Resolution | Sub-millimeter (anisotropic)[1] | ~1 mm[2] | ~1 mm[2] | High (sub-millimeter) | Lower (~4-5 mm) |
| Temporal Resolution | Seconds to minutes (for T1 mapping)[3] | Milliseconds to seconds (for dynamic ventilation)[4] | Milliseconds to seconds (for dynamic ventilation)[5] | Milliseconds | Minutes |
| Diagnostic Accuracy | Under investigation in clinical trials; promising for surface-to-volume ratio changes in emphysema[6] | High sensitivity for detecting ventilation defects in asthma and COPD[7][8][9] | High sensitivity for detecting ventilation defects[5] | Gold standard for structural lung abnormalities | High sensitivity for metabolic activity (e.g., cancer)[10] |
| Repeatability | High reproducibility of T1 relaxation times in ex vivo lungs[11] | High repeatability of Ventilation Defect Percentage (VDP) (ICC > 0.9)[7][12] | High repeatability of VDP | High | Moderate to High |
| Contrast Mechanism | Surface Quadrupolar Relaxation (SQUARE) - sensitive to surface chemistry and surface-to-volume ratio[13] | Chemical shift imaging (gas vs. dissolved phase), ventilation, diffusion[14] | Ventilation, diffusion, oxygen partial pressure[5] | X-ray attenuation | Radiotracer uptake (metabolic activity) |
| Patient Radiation Dose | None | None | None | 0.7 - 8 mSv (low-dose to standard chest CT)[15][16] | 14 - 25 mSv[16][17] |
| Cost | High (isotopically enriched ⁸³Kr is expensive)[1] | Moderate to High (FDA-approved polarizer available)[18] | Very High (³He is rare and expensive) | Moderate | High |
| Patient Comfort & Safety | Well-tolerated, non-ionizing radiation. Minor, transient side effects like dizziness reported for ¹²⁹Xe may be similar.[19] | Generally well-tolerated, non-ionizing radiation.[19] | Well-tolerated, non-ionizing radiation.[19] | Requires breath-holding; involves ionizing radiation. | Requires injection of radioactive tracer and a period of uptake; involves ionizing radiation. |
Experimental Protocols
A fundamental technique for all hyperpolarized noble gas MRI is Spin-Exchange Optical Pumping (SEOP) . This process dramatically increases the nuclear polarization of the gas, leading to a signal enhancement of several orders of magnitude compared to thermally polarized gas.[3]
Key Steps in Hyperpolarized ⁸³Kr MRI:
-
Gas Preparation: A mixture of this compound gas (often isotopically enriched), a buffer gas (e.g., N₂), and a small amount of an alkali metal (typically Rubidium) is prepared in a sealed glass cell.
-
Optical Pumping: The cell is heated to vaporize the alkali metal. A high-power circularly polarized laser, tuned to the D1 transition of the alkali metal, illuminates the cell. The laser light excites the valence electrons of the alkali metal atoms, transferring angular momentum and polarizing their spins.
-
Spin Exchange: Through collisions, the polarized alkali metal vapor transfers its spin polarization to the this compound nuclei.
-
Purification (for ⁸³Kr): A novel technique involving catalytic hydrogen combustion can be used to remove the buffer gas, resulting in high-purity hyperpolarized this compound.[20]
-
Administration: The hyperpolarized ⁸³Kr gas is collected and administered to the subject via inhalation, typically from a Tedlar bag.
-
MR Image Acquisition: Immediately following inhalation, the subject holds their breath while MRI data is acquired using specialized pulse sequences (e.g., fast gradient-echo). T1-weighted imaging is particularly important for ⁸³Kr to leverage its unique SQUARE contrast.[6]
-
Data Analysis: The acquired data is reconstructed to generate images of gas distribution and to calculate quantitative metrics, such as T1 relaxation maps, which reflect the surface-to-volume ratio of the lung airspaces.
Visualizing the Workflow
The following diagram illustrates the general workflow for hyperpolarized noble gas MRI, from the initial polarization to the final image analysis.
Discussion and Comparison of Alternatives
Hyperpolarized this compound MRI
The standout feature of ⁸³Kr MRI is its unique contrast mechanism, Surface Quadrupolar Relaxation (SQUARE) . The ⁸³Kr nucleus has a non-zero electric quadrupole moment, which makes its spin relaxation highly sensitive to interactions with surfaces.[3] This allows for the direct measurement of the surface-to-volume ratio of the lung airspaces, a key parameter that is altered in diseases like emphysema.[6] This surface sensitivity also holds promise for detecting changes in the lung surfactant system, which could be relevant for conditions like acute respiratory distress syndrome (ARDS). While the spatial resolution may be slightly lower than other hyperpolarized gas techniques, the functional information provided by SQUARE is a significant advantage for specific research questions.[1] However, the high cost of isotopically enriched ⁸³Kr remains a barrier to widespread adoption.[1]
Hyperpolarized Xenon-129 MRI
¹²⁹Xe MRI is a more mature technique than ⁸³Kr MRI, with an FDA-approved device for polarization.[18] A key advantage of ¹²⁹Xe is its solubility in blood and tissue, which allows for the imaging of gas exchange across the alveolar-capillary membrane. By distinguishing between ¹²⁹Xe in the gas phase and the dissolved phase (in the lung tissue/plasma and red blood cells), researchers can gain insights into diffusion limitation and perfusion abnormalities.[14] ¹²⁹Xe MRI has shown high sensitivity and repeatability in quantifying ventilation defects in asthma and COPD.[7][8][9] While it lacks the direct surface sensitivity of ⁸³Kr, its ability to probe gas exchange provides a different and valuable dimension of functional information.
Hyperpolarized Helium-3 MRI
³He MRI was one of the first hyperpolarized gas techniques to be developed and offers the highest signal-to-noise ratio among the noble gases due to its larger gyromagnetic ratio. This allows for excellent image quality and the ability to measure parameters such as lung microstructure (via diffusion-weighted imaging) and oxygen partial pressure.[5] However, the scarcity and extremely high cost of ³He have significantly limited its clinical translation, making ¹²⁹Xe a more practical alternative for most applications.
Computed Tomography (CT)
CT is the clinical gold standard for high-resolution anatomical imaging of the lungs. It excels at identifying structural abnormalities such as nodules, emphysema, and fibrosis. However, CT provides limited functional information and exposes the patient to ionizing radiation, which is a concern for longitudinal studies, especially in younger subjects or for frequent monitoring.[15][16]
Positron Emission Tomography (PET)
PET, typically combined with CT, provides metabolic information by tracking the distribution of a radiotracer. It is highly sensitive for detecting metabolically active processes, such as cancer and inflammation.[10] However, PET has lower spatial resolution than CT or MRI and involves a significant radiation dose.[17]
Conclusion
The choice of imaging modality for pulmonary research depends critically on the specific scientific question being addressed. This compound MRI , with its unique SQUARE contrast, offers unparalleled sensitivity to the lung's surface microenvironment and is a powerful tool for investigating diseases characterized by changes in alveolar surface-to-volume ratio, such as emphysema. While still primarily a research tool, ongoing clinical trials may further establish its diagnostic accuracy.
For studies focusing on gas exchange and ventilation/perfusion matching, Xenon-129 MRI is a well-validated and more readily available hyperpolarized gas technique. Helium-3 MRI remains a valuable research tool where the highest possible signal is required, though its cost is a major limitation. CT and PET remain indispensable for high-resolution structural assessment and metabolic imaging, respectively, but their use of ionizing radiation must be considered.
For researchers in drug development and the fundamental sciences, hyperpolarized noble gas MRI, and particularly the unique capabilities of this compound, offer exciting new avenues to non-invasively probe lung pathophysiology at a functional and microstructural level, providing sensitive biomarkers for disease progression and therapeutic response.
References
- 1. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic spiral MRI of pulmonary gas flow using hyperpolarized (3)He: preliminary studies in healthy and diseased lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperpolarized helium-3 gas magnetic resonance imaging of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized 129Xenon MRI to Quantify Regional Ventilation Differences in Mild to Moderate Asthma: A Prospective Comparison between Semi-Automated Ventilation Defect Percentage Calculation and Pulmonary Function Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 129Xe MRI as a measure of clinical disease severity for pediatric asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperpolarized (3) He and (129) Xe MRI: differences in asthma before bronchodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 11. Hyperpolarized 83Kr MRI of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproducibility of Hyperpolarized 129Xe MRI Ventilation Defect Percent in Severe Asthma to Evaluate Clinical Trial Feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Quadrupolar Relaxation (SQUARE) Contrast in Pulmonary MRI with Hyperpolarized >83>Kr - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 14. academic.oup.com [academic.oup.com]
- 15. Lung cancer screening with low dose CT and radiation harm—from prediction models to cancer incidence data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiation Exposure to Low-Dose Computed Tomography for Lung Cancer Screening: Should We Be Concerned? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Radiation Risk from Imaging Tests | American Cancer Society [cancer.org]
- 18. Polarean Imaging plc Announces Positive Results From Pivotal Phase III Clinical Trials - BioSpace [biospace.com]
- 19. Hyperpolarized Gas MRI: Technique and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. itnonline.com [itnonline.com]
Probing Surface Chemistry: A Comparative Guide to Krypton-83 Relaxation and Alternative Techniques
For researchers, scientists, and drug development professionals navigating the complex world of surface analysis, selecting the optimal characterization technique is paramount. This guide provides a comprehensive comparison of Krypton-83 (⁸³Kr) Nuclear Magnetic Resonance (NMR) relaxation, a powerful probe for surface chemistry, with two established alternatives: X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Desorption (TPD). By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate an informed decision-making process for your specific research needs.
At the forefront of non-invasive surface characterization, ⁸³Kr NMR relaxation has emerged as a highly sensitive method for probing the chemical and physical properties of material surfaces.[1][2] Unlike conventional surface science techniques that often require ultra-high vacuum conditions, ⁸³Kr NMR can be performed under a wide range of temperatures and pressures, making it particularly suitable for studying materials under more realistic conditions. The technique leverages the nuclear electric quadrupole moment of the ⁸³Kr isotope (I=9/2), whose relaxation is exquisitely sensitive to interactions with its immediate electronic environment upon adsorption to a surface.[1] This sensitivity allows for the detailed characterization of surface chemistry, including the nature of adsorption sites, surface area, and the presence of co-adsorbed species.[1] To overcome the inherently low sensitivity of NMR, hyperpolarization techniques, such as spin-exchange optical pumping (SEOP), are often employed to dramatically enhance the ⁸³Kr NMR signal by several orders of magnitude.[3][4][5]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key quantitative performance metrics of ⁸³Kr NMR, XPS, and TPD. These values represent typical ranges and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | ⁸³Kr NMR Relaxation | X-ray Photoelectron Spectroscopy (XPS) | Temperature-Programmed Desorption (TPD) |
| Probe Species | This compound atoms | X-ray photons | Heat |
| Detected Species | ⁸³Kr nuclei | Photoelectrons | Desorbed molecules/atoms |
| Information Obtained | Surface-specific interactions, pore size and connectivity, surface area, chemical environment | Elemental composition, empirical formula, chemical state, electronic state | Adsorption energies, number of active sites, reaction kinetics |
| Surface Sensitivity | Highly surface-sensitive (monolayer) | 1-10 nm | Outermost atomic/molecular layer |
| Detection Limit | Dependent on hyperpolarization level; can detect subtle changes in surface chemistry | 0.1 - 1 atomic % (can be as low as 0.01% for heavy elements in a light matrix)[6] | Dependent on detector sensitivity; can detect sub-monolayer coverages |
| Quantitative Accuracy | Relative quantification of different surface sites | ±10% atomic concentration (semi-quantitative)[7] | Relative and absolute quantification of adsorbed species |
| Chemical Specificity | Sensitive to the electronic environment and quadrupolar interactions | High, provides chemical state information | High, identifies desorbed species by mass |
| Required Vacuum | Not required; can be performed at various pressures | Ultra-high vacuum (<10⁻⁹ Torr)[7] | High vacuum or ultra-high vacuum |
| Sample Damage | Non-destructive | Generally non-destructive, but X-ray induced damage can occur in some polymers[8] | Destructive (involves heating the sample) |
| Typical Materials | Porous materials (zeolites, polymers), catalysts, biological surfaces | Polymers, metals, semiconductors, ceramics, catalysts[8][9][10] | Catalysts, metal surfaces, thin films |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following tables outline the key steps for conducting surface analysis using hyperpolarized ⁸³Kr NMR, XPS, and TPD.
Hyperpolarized ⁸³Kr NMR Relaxation
| Step | Description |
| 1. Hyperpolarization | This compound gas is hyperpolarized using Spin-Exchange Optical Pumping (SEOP). This involves optically pumping an alkali metal vapor (e.g., Rubidium) with a circularly polarized laser. The polarized electron spin of the alkali metal is then transferred to the ⁸³Kr nuclear spin through collisions.[3][11] |
| 2. Gas Delivery | The hyperpolarized ⁸³Kr gas is rapidly transferred from the SEOP cell to the sample chamber containing the material of interest. This transfer must be efficient to minimize polarization loss due to relaxation.[3] |
| 3. Sample Interaction | The hyperpolarized ⁸³Kr gas is allowed to adsorb onto the surface of the sample material. |
| 4. NMR Data Acquisition | A sequence of radiofrequency (RF) pulses is applied to the sample, and the resulting NMR signal from the ⁸³Kr nuclei is detected. The decay of the NMR signal over time provides the longitudinal relaxation time (T₁).[12] |
| 5. Data Analysis | The T₁ relaxation time is calculated by fitting the signal decay curve to an exponential function. The relaxation rate (1/T₁) is directly related to the strength of the quadrupolar interactions at the surface, providing insights into the surface chemistry.[3] |
X-ray Photoelectron Spectroscopy (XPS)
| Step | Description |
| 1. Sample Preparation | The sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. For insulating samples, a charge compensation system is employed to prevent surface charging.[7] |
| 2. X-ray Irradiation | The sample surface is irradiated with a monochromatic X-ray beam (typically Al Kα or Mg Kα).[9] |
| 3. Photoelectron Emission | Core-level electrons are ejected from the atoms in the near-surface region of the sample due to the photoelectric effect. |
| 4. Energy Analysis | The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.[9] |
| 5. Data Acquisition | An XPS spectrum is generated by plotting the number of detected electrons as a function of their binding energy (calculated from the kinetic energy and the X-ray source energy).[13] |
| 6. Data Analysis | The positions and intensities of the peaks in the XPS spectrum are analyzed to determine the elemental composition and chemical states of the elements on the surface. Quantitative analysis is performed by integrating the peak areas and applying relative sensitivity factors.[8][14] |
Temperature-Programmed Desorption (TPD)
| Step | Description |
| 1. Sample Preparation & Cleaning | The sample (typically a catalyst) is placed in a reactor within a high-vacuum or UHV system and cleaned by heating to a high temperature to remove any contaminants.[4] |
| 2. Adsorption | A specific gas (probe molecule) is introduced into the chamber and allowed to adsorb onto the sample surface at a controlled temperature and pressure. |
| 3. Evacuation | The chamber is evacuated to remove any gas-phase molecules that are not adsorbed on the surface. |
| 4. Temperature Programming | The sample is heated at a linear rate while the pressure in the chamber is monitored by a mass spectrometer.[15] |
| 5. Desorption & Detection | As the temperature increases, adsorbed molecules gain enough energy to desorb from the surface. The mass spectrometer detects the desorbed species, and the signal intensity is recorded as a function of temperature.[15] |
| 6. Data Analysis | The resulting TPD spectrum (desorption rate vs. temperature) is analyzed to determine the desorption temperature, which is related to the adsorption energy. The area under the desorption peak can be used to quantify the amount of adsorbed species.[16] |
Visualizing the Workflow and Information
To further clarify the experimental processes and the types of information obtained, the following diagrams are provided.
Complementary Nature of ¹²⁹Xe and ⁸³Kr NMR
It is important to note that another noble gas isotope, Xenon-129 (¹²⁹Xe), is also widely used as an NMR probe for surface characterization. While ¹²⁹Xe (a spin-1/2 nucleus) is sensitive to its local environment through its chemical shift, ⁸³Kr provides complementary information through its quadrupolar relaxation.[1] The chemical shift of ¹²⁹Xe is influenced by factors such as pore size and the presence of paramagnetic species, whereas ⁸³Kr relaxation is primarily governed by electric field gradients at the surface, making it highly sensitive to the specific chemical nature of adsorption sites.[1] Therefore, the combined use of both ¹²⁹Xe and ⁸³Kr NMR can provide a more complete picture of the surface chemistry and structure of a material.
Conclusion
The choice of a surface characterization technique ultimately depends on the specific research question and the nature of the material being investigated. ⁸³Kr NMR relaxation offers a unique, non-destructive probe of surface chemistry under ambient conditions, providing valuable insights into surface interactions that are often inaccessible to other techniques. XPS excels in providing quantitative elemental and chemical state information from the near-surface region. TPD is a powerful tool for determining the energetic and kinetic aspects of adsorption and desorption processes, particularly in catalysis research. By understanding the strengths and limitations of each technique, as outlined in this guide, researchers can make a more strategic selection of the most appropriate method or combination of methods to advance their scientific and developmental goals.
References
- 1. Studying porous materials with this compound NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quadrupolar relaxation of hyperpolarized this compound as a probe for surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. NMR Hyperpolarization Techniques of Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.ceelantech.com [s3.ceelantech.com]
- 7. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Photoelectron Spectroscopy (XPS) Surface Analysis Technique [phi.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface characterization of dialyzer polymer membranes by imaging ToF-SIMS and quantitative XPS line scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brighton-science.com [brighton-science.com]
- 14. mmrc.caltech.edu [mmrc.caltech.edu]
- 15. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Krypton-83 Production Methods for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate radionuclide production method is critical for ensuring the yield, purity, and specific activity required for experimental success. This guide provides a detailed comparison of the primary methods for producing Krypton-83 (Kr-83), a noble gas isotope with its metastable state, Krypton-83m (Kr-83m), finding increasing application in medical imaging and fundamental physics research.
The predominant method for producing Kr-83m is indirect, via a Rubidium-83 (Rb-83) generator system, with Rb-83 itself being produced in a cyclotron. A potential, though less documented, alternative is the direct production of Kr-83 in a nuclear reactor through neutron activation of stable Krypton-82 (Kr-82). This guide will delve into the performance and methodologies of these techniques, presenting available experimental data to facilitate an informed decision-making process.
Performance Comparison of this compound Production Methods
The following table summarizes the quantitative data available for the cyclotron and reactor-based production of this compound. It is important to note that detailed experimental data for the reactor production of Kr-83 is scarce in publicly available literature, and the presented values are largely theoretical estimations based on nuclear cross-section data.
| Performance Metric | Cyclotron Production (via ⁸³Rb/⁸³ᵐKr Generator) | Reactor Production (via ⁸²Kr(n,γ)⁸³Kr) |
| Production Yield | Rb-83 production rates of >50 MBq/hour have been reported using 26.5 MeV protons on a natural Krypton gas target.[1] Another source mentions a gradual increase in the production rate from 14 MBq to 150 MBq per irradiation hour.[2] | Theoretical yield is dependent on the neutron flux of the reactor, the irradiation time, and the neutron capture cross-section of ⁸²Kr. Experimental yield data is not readily available. |
| Product Purity | High purity ⁸³ᵐKr can be obtained from the generator system. The primary potential contaminant is the parent ⁸³Rb, but emanation rates are typically very low (e.g., upper limit of 37 μBq/h for a 190 MBq ⁸³Rb source).[1] | The primary product would be stable ⁸³Kr. Purity would depend on the isotopic purity of the initial ⁸²Kr target and the presence of other krypton isotopes that could undergo neutron capture. |
| Specific Activity | The specific activity of the eluted ⁸³ᵐKr is inherently high as it is carrier-free, being continuously generated from the decay of ⁸³Rb. | The specific activity would be dependent on the neutron flux and irradiation time. Achieving high specific activity would require a high neutron flux reactor and potentially enriched ⁸²Kr target material. |
| Radionuclidic Purity | The primary radionuclidic impurity in the ⁸³Rb production is ⁸⁵Sr, with a reported impurity level of <20% for proton energies of 60 MeV or above.[3] The eluted ⁸³ᵐKr is generally free of other radioisotopes. | Potential radionuclidic impurities would arise from neutron capture on other krypton isotopes present in the target gas (e.g., ⁷⁸Kr, ⁸⁰Kr, ⁸⁴Kr, ⁸⁶Kr). |
Experimental Methodologies
Cyclotron Production of Rubidium-83 and ⁸³ᵐKr Generator Preparation
The production of Krypton-83m via a cyclotron involves a two-stage process: the initial production of Rubidium-83 and the subsequent construction of a generator to elute the daughter isotope, Krypton-83m.
1. Rubidium-83 Production:
-
Target Material: Natural krypton gas is typically used as the target material.[1]
-
Irradiation: The krypton gas is contained in a pressurized target chamber and irradiated with a proton beam from a cyclotron. A proton energy of 26.5 MeV at a beam current of 15 µA on a target with an initial krypton pressure of 13 bar has been reported to produce over 50 MBq of ⁸³Rb per hour.[1] The primary nuclear reaction is natKr(p,xn)⁸³Rb.[2]
-
Post-Irradiation Processing: Following irradiation, the target chamber is cooled, and the Rb-83, which is deposited on the inner walls of the chamber, is extracted. This is typically achieved by rinsing the chamber with a suitable solvent.
2. ⁸³ᵐKr Generator Construction:
-
Sorbent Material: Zeolite beads are commonly used as the sorbent material to trap the Rubidium-83.[1]
-
Loading: The extracted Rubidium-83 solution is loaded onto the zeolite beads. The zeolite's cation-exchange properties make it an effective trap for Rb-83 ions.
-
Generator Assembly: The Rb-83 loaded zeolite is placed in a shielded container, often referred to as a "generator." The generator is equipped with inlet and outlet ports to allow for the passage of a carrier gas to elute the Krypton-83m.
-
Elution: As the Rubidium-83 (half-life of 86.2 days) decays, it produces Krypton-83m (half-life of 1.83 hours). A flow of an inert gas, such as helium or nitrogen, is passed through the generator to carry away the gaseous Krypton-83m for use. The emanation efficiency of ⁸³ᵐKr from the zeolite can be over 80%.
Reactor Production of this compound (Theoretical Protocol)
While detailed experimental protocols for the routine production of this compound in a reactor are not well-documented in the available literature, the following outlines a theoretical procedure based on the principles of neutron activation.
-
Target Material: Enriched Krypton-82 gas would be the ideal target material to maximize the yield of this compound and minimize the production of other krypton isotopes.
-
Encapsulation: The Krypton-82 gas would need to be encapsulated in a sealed container suitable for irradiation in a nuclear reactor. The container material must be able to withstand the reactor's temperature and pressure conditions and have a low neutron activation cross-section.
-
Irradiation: The encapsulated target would be placed in a high-flux region of a research reactor. The duration of the irradiation would depend on the reactor's neutron flux and the desired activity of this compound. The production reaction is ⁸²Kr(n,γ)⁸³Kr. The neutron capture cross-section for this reaction is a key parameter in determining the production rate.
-
Post-Irradiation Processing: After a suitable decay period to allow short-lived activation products from the capsule material to decay, the capsule would be opened in a hot cell.
-
Purification: The this compound gas would need to be cryogenically separated from any remaining Krypton-82 and other potential gaseous impurities that may have been generated during irradiation.
Visualizing the Production Workflows
To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Cyclotron production workflow for Krypton-83m.
Caption: Theoretical reactor production workflow for this compound.
References
A Comparative Guide to Krypton Isotopes in Tracing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of krypton isotopes for various tracing applications, with a focus on their performance, supporting experimental data, and methodologies. As noble gas isotopes, krypton tracers offer the significant advantage of being chemically inert, ensuring that their transport and distribution are governed primarily by physical processes.[1][2][3] This makes them ideal for a wide range of studies in environmental science, hydrology, and nuclear activity monitoring.
Performance Comparison of Krypton Isotopes
The selection of a specific krypton isotope as a tracer is dictated by the timescale of the process under investigation. The key distinguishing factor is the isotope's half-life, which determines the age range for which it is a viable dating tool. The following table summarizes the essential properties and applications of the most commonly used krypton isotopes in tracing studies.
| Isotope | Half-Life | Natural Abundance (%)[4][5][6] | Typical Applications | Detection Methods |
| Krypton-81 (⁸¹Kr) | 229,000 years[3] | Trace | Dating of old groundwater (50,000 - 800,000 years)[1], polar ice, and mapping ancient ocean currents.[7][8][9] | Atom Trap Trace Analysis (ATTA)[3][7][8][10] |
| Krypton-85 (⁸⁵Kr) | 10.76 years[1] | Trace (anthropogenic) | Dating of young groundwater (up to a few decades)[2][11], atmospheric transport studies, and monitoring of nuclear fuel reprocessing activities.[1][5][12][13] | Atom Trap Trace Analysis (ATTA), Low-Level Counting (LLC).[11][12][14] |
| Stable Isotopes (e.g., ⁸³Kr, ⁸⁴Kr, ⁸⁶Kr) | Stable | 11.5%, 57.0%, 17.3% respectively | Used as non-radioactive tracers in various fields, including pulmonary system studies.[6] ⁸⁶Kr was historically used to define the meter.[15][16] | Mass Spectrometry[7] |
Experimental Protocols
The successful application of krypton isotopes as tracers hinges on precise and sensitive analytical techniques due to their extremely low abundances in environmental samples.[7] The primary method for the detection of the rare radiokrypton isotopes, ⁸¹Kr and ⁸⁵Kr, is Atom Trap Trace Analysis (ATTA) .[7][10][12][17]
Key Experimental Steps:
-
Sample Collection:
-
Water Samples: Large volumes of water (ranging from tens to hundreds of liters) are typically required.[2][11] Dissolved gases are extracted in the field using a membrane contactor or by collecting the water in evacuated containers.[2]
-
Air Samples: Air can be collected in specialized containers for subsequent krypton extraction. For continuous monitoring, automated sampling systems can be employed.[18]
-
-
Krypton Extraction and Purification:
-
The collected gas sample, which is a mixture of various gases, undergoes a multi-step purification process.
-
This typically involves cryogenic distillation and gas chromatography to separate krypton from other atmospheric components like nitrogen, oxygen, and argon.[19][20][21]
-
The goal is to obtain a small, pure krypton gas sample (microliter quantities).[17][19]
-
-
Isotope Analysis using Atom Trap Trace Analysis (ATTA):
-
The purified krypton gas is introduced into the ATTA apparatus.
-
ATTA utilizes laser cooling and trapping techniques to selectively capture and count individual atoms of the desired isotope (e.g., ⁸¹Kr or ⁸⁵Kr).[7][10][12]
-
A magneto-optical trap (MOT) is tuned to the specific resonance frequency of the target isotope, allowing for highly selective detection without interference from other krypton isotopes.[7][22]
-
The trapped atoms are detected by their fluorescence, and the count rate is used to determine the isotopic abundance in the sample.[7][8]
-
-
Data Analysis and Age Calculation (for dating applications):
-
The measured isotopic ratio (e.g., ⁸¹Kr/Kr) in the sample is compared to the known atmospheric ratio.
-
The age of the sample (e.g., groundwater) is calculated based on the principles of radioactive decay, using the known half-life of the isotope.[8]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a typical krypton tracing application, from sample acquisition to data interpretation.
Caption: Experimental workflow for krypton isotope tracing.
Logical Relationships in Isotope Selection
The choice of krypton isotope is fundamentally linked to the temporal scale of the phenomenon being studied. This decision-making process can be visualized as a logical flow.
Caption: Logic for selecting a krypton isotope tracer.
References
- 1. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 2. Groundwater sampling for radiokrypton and radioargon made easy – Groundwater Management [research.csiro.au]
- 3. Radiokrypton dating finally takes off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Krypton Isotopes - List and Properties [chemlin.org]
- 5. hpschapters.org [hpschapters.org]
- 6. tracesciences.com [tracesciences.com]
- 7. Radiokrypton dating [atta.ustc.edu.cn]
- 8. anl.gov [anl.gov]
- 9. researchgate.net [researchgate.net]
- 10. phy.anl.gov [phy.anl.gov]
- 11. CFCs [ldeo.columbia.edu]
- 12. inis.iaea.org [inis.iaea.org]
- 13. Krypton-85 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. isoflex.com [isoflex.com]
- 16. Krypton | Kr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Method for purification of krypton from environmental samples for analysis of radiokrypton isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. docsity.com [docsity.com]
A New Frontier in Medical Imaging: Hyperpolarized Krypton-83 Challenges Traditional Contrast Agents
For researchers, scientists, and drug development professionals, the quest for more precise and safer medical imaging techniques is relentless. A promising contender, hyperpolarized krypton-83 (⁸³Kr), is emerging as a novel contrast agent for Magnetic Resonance Imaging (MRI), offering unique advantages over conventional gadolinium-based contrast agents (GBCAs). This guide provides an in-depth comparison, supported by experimental data, to illuminate the distinct benefits of this innovative technology.
Hyperpolarized ⁸³Kr, a non-toxic, inert noble gas, provides a fundamentally different approach to contrast enhancement in MRI. Unlike traditional agents that indirectly alter the relaxation times of water protons in tissue, hyperpolarized gases directly generate the MRI signal. This results in a strong signal with virtually no background noise, enabling high-contrast imaging of spaces like the lungs, which are challenging to visualize with conventional methods.
The key to ⁸³Kr's unique capabilities lies in its nuclear spin of 9/2 and its resulting electric quadrupole moment. This property makes its relaxation highly sensitive to its immediate environment, particularly interactions with surfaces. This "surface quadrupolar relaxation" (SQUARE) phenomenon allows for the characterization of tissue surfaces at a microscopic level, opening new avenues for diagnosing and monitoring diseases that affect the surface chemistry and structure of organs, such as emphysema and cystic fibrosis.[1][2]
In contrast, GBCAs, the current standard in clinical MRI, are paramagnetic metal ions chelated to organic ligands. They work by shortening the T1 relaxation time of nearby water protons, thereby increasing the signal intensity in T1-weighted images.[3][4] While effective for a wide range of applications, including tumor and vascular imaging, GBCAs are not without their limitations. Concerns exist regarding the long-term retention of gadolinium in the body, particularly in patients with impaired renal function, which can lead to a rare but serious condition called nephrogenic systemic fibrosis (NSF).[5][6] Furthermore, their effectiveness is limited in tissues with low water content or in air-filled spaces.
Quantitative Performance: A Comparative Analysis
The following tables summarize the key performance indicators of hyperpolarized ⁸³Kr and traditional gadolinium-based contrast agents, based on available experimental data.
| Performance Metric | Hyperpolarized this compound | Gadolinium-Based Contrast Agents (GBCAs) | References |
| Signal Enhancement | Signal enhancement of up to 1,200 times the thermal equilibrium signal at 9.4 T has been achieved. | Indirectly enhances signal by shortening T1 of surrounding water protons. | [7][8] |
| Signal-to-Noise Ratio (SNR) | An 8.7-fold improvement in SNR was achieved using isotopically enriched ⁸³Kr. | Generally high, but dependent on concentration and tissue properties. | [9] |
| Spatial Resolution | Voxel resolution of 0.80 x 1.27 x 3 mm³ has been demonstrated in ex vivo lung imaging. Submillimeter resolution has been achieved in porous media. | High spatial resolution is a hallmark of MRI with GBCAs. | [7][9] |
| T1 Relaxation Time (in Lungs) | T1 of ~1.0-1.3 seconds in the respiratory zones of rat lungs. Ranges from 0.7 to 3.7 seconds in excised rat lungs. | Not applicable for direct imaging of lung airspaces. T1 of lung parenchyma is altered by perfusion of GBCAs. | [2][8][10] |
| Safety and Biological Interaction | Hyperpolarized this compound | Gadolinium-Based Contrast Agents (GBCAs) | References |
| Toxicity | Inert, non-toxic noble gas. No known biological toxicity. | Free gadolinium is highly toxic. Chelated forms are generally safe, but concerns about long-term deposition exist. | [11][12] |
| Biological Half-Life | Rapidly cleared from the lungs via respiration. | Primarily excreted by the kidneys. Half-life is dependent on renal function. | [5] |
| Adverse Reactions | No known adverse reactions. | Rare but potential for allergic reactions. Risk of Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal dysfunction. | [4][5] |
| Mechanism of Action | Direct signal source from hyperpolarized gas. Sensitive to surface interactions (SQUARE). | Indirectly alters T1 relaxation time of water protons. | [1][3] |
Experimental Protocols: A Glimpse into the Methodology
The production and application of hyperpolarized ⁸³Kr for MRI involves specialized techniques. Below are outlines of the key experimental protocols.
Spin-Exchange Optical Pumping (SEOP) for ⁸³Kr Hyperpolarization
This is the most common method for hyperpolarizing noble gases.
-
Gas Mixture Preparation: A mixture of krypton gas (often isotopically enriched in ⁸³Kr), a small amount of an alkali metal (e.g., rubidium), and a buffer gas (e.g., nitrogen) is prepared in a sealed glass cell.[13]
-
Optical Pumping: The glass cell is heated to vaporize the alkali metal. A high-power laser tuned to the D1 transition of the alkali metal is used to illuminate the cell. This excites the valence electrons of the alkali metal atoms, polarizing their spins.
-
Spin Exchange: Through collisions, the spin polarization of the alkali metal electrons is transferred to the nuclear spins of the krypton atoms.
-
Extraction and Delivery: The hyperpolarized krypton gas mixture is then extracted from the cell and delivered to the subject for inhalation and subsequent MRI.[9]
In Vivo Hyperpolarized ⁸³Kr Lung MRI
-
Animal Preparation: The animal subject (e.g., a rat) is anesthetized and placed in a custom-designed ventilation chamber within the MRI scanner.
-
Gas Delivery: A controlled volume of the hyperpolarized ⁸³Kr gas mixture is delivered to the lungs via a ventilator.
-
MRI Acquisition: T1-weighted MRI sequences, such as a fast low-angle shot (FLASH) sequence, are used to acquire images of the gas distribution and to measure T1 relaxation times within the lungs. A series of images with varying delay times between inhalation and acquisition can be used to create a T1 map, highlighting regions with different surface-to-volume ratios.[1]
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the fundamental mechanisms and workflows discussed.
Caption: Comparison of the signaling pathways for hyperpolarized ⁸³Kr and GBCAs.
Caption: Experimental workflow for hyperpolarized ⁸³Kr MRI.
Conclusion: A Paradigm Shift in Contrast-Enhanced MRI
Hyperpolarized this compound presents a paradigm shift in contrast-enhanced MRI. Its unique surface-sensitive contrast mechanism, high signal enhancement, and excellent safety profile make it a powerful tool for probing biological systems in ways that are not possible with traditional contrast agents. While challenges in production and the need for specialized equipment remain, ongoing research is continuously improving the efficiency and accessibility of this technology.[14] For researchers and clinicians focused on pulmonary diseases and other conditions affecting tissue surfaces, hyperpolarized ⁸³Kr offers a novel and highly promising avenue for advancing diagnostics and therapeutic development. The ability to non-invasively assess changes in the surface-to-volume ratio in conditions like emphysema could lead to earlier diagnosis and more effective monitoring of disease progression.[1] As the technology matures, hyperpolarized ⁸³Kr is poised to become an invaluable addition to the medical imaging armamentarium.
References
- 1. Hyperpolarized 83Kr magnetic resonance imaging of alveolar degradation in a rat model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Pulmonary Inhalation on Hyperpolarized this compound Magnetic Resonance T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. emjreviews.com [emjreviews.com]
- 6. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized this compound as a contrast agent for magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized 83Kr MRI of lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary MRI contrast using Surface Quadrupolar Relaxation (SQUARE) of hyperpolarized 83Kr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pulmonary inhalation on hyperpolarized this compound magnetic resonance T1 relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperpolarization (physics) - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Pathway to Cryogen Free Production of Hyperpolarized this compound and Xenon-129 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Low-Energy Detector Calibration: Krypton-83m Versus a Suite of Alternatives
For researchers, scientists, and drug development professionals working with low-energy particle detectors, accurate energy calibration is paramount. This guide provides an objective comparison of Krypton-83m (⁸³ᵐKr) with other common low-energy calibration sources, supported by experimental data and detailed protocols to inform the selection of the most suitable calibrant for your experimental needs.
Metastable Krypton-83 (⁸³ᵐKr) has emerged as a premier calibration source for low-energy detectors, particularly for liquid xenon and liquid argon time projection chambers (TPCs) used in dark matter direct detection and other rare event searches. Its unique decay properties allow for a uniform, in-situ calibration of the detector response at energies relevant to these sensitive experiments. However, a variety of other radioactive sources also offer viable calibration pathways, each with its own set of advantages and disadvantages. This guide will delve into a direct comparison of ⁸³ᵐKr with Tritium (B154650) (³H), Iron-55 (⁵⁵Fe), and Argon-37 (³⁷Ar), providing the necessary data and procedural insights to make an informed decision.
At a Glance: Key Characteristics of Low-Energy Calibration Sources
The selection of an appropriate calibration source hinges on several key factors, including the decay energy, the ability to deploy the source uniformly within the detector volume, the half-life, and the potential for long-lived radioactive contamination. The following table summarizes the essential properties of ⁸³ᵐKr and its primary alternatives.
| Characteristic | Krypton-83m (⁸³ᵐKr) | Tritium (³H) | Iron-55 (⁵⁵Fe) | Argon-37 (³⁷Ar) |
| Decay Mode | Isomeric Transition | Beta Decay | Electron Capture | Electron Capture |
| Primary Emission(s) | Conversion Electrons | Beta Particles (electrons) | X-rays | Auger Electrons & X-rays |
| Energy (keV) | 9.4 and 32.1 (summing to 41.5)[1][2] | Continuous spectrum up to 18.6 (Q-value)[3][4] | 5.9 (Mn Kα) and 6.5 (Mn Kβ) | 2.82 (K-shell) and 0.27 (L-shell)[5][6][7] |
| Half-life | 1.83 hours[1][2] | 12.3 years[8] | 2.73 years | 35.04 days[9] |
| Deployment Method | Internal (gas injection)[1][10] | Internal (injected as tritiated methane)[3][11] | External (collimated source) or Internal (target fluorescence) | Internal (gas injection)[12] |
| Calibration Type | Monoenergetic peaks | Continuous spectrum | Monoenergetic peaks | Monoenergetic peaks[13] |
| Spatial Uniformity | Excellent (diffuses throughout the detector volume)[1][10] | Excellent (injected as a gas that mixes well)[3][11] | Poor (external source provides localized calibration) | Excellent (diffuses throughout the detector volume)[13][12] |
Performance Comparison: Energy Resolution
A critical performance metric for any calibration source is the resulting energy resolution of the detector. The ability to achieve a low energy resolution allows for better discrimination between signal and background events. The following table presents reported energy resolution values for different detectors calibrated with ⁸³ᵐKr and its alternatives.
| Detector Type | Calibration Source | Energy (keV) | Energy Resolution (σ/E or FWHM) | Reference |
| Liquid Xenon TPC | ⁸³ᵐKr | 32.1 | 14% (σ/E) | [2] |
| Liquid Xenon TPC | ⁸³ᵐKr | 9.4 | 23% (σ/E) | [2] |
| Liquid Argon Detector | ⁸³ᵐKr | 41.5 | 9% | [2] |
| Liquid Xenon TPC | ³H | 1-18.6 | Not directly applicable (continuous spectrum) | [3][4] |
| Two-Phase Xenon Detector | ³⁷Ar | 2.8 | 9.8% - 10.8% | [5][6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful detector calibration. This section outlines the typical methodologies for utilizing ⁸³ᵐKr and its alternatives.
Krypton-83m: In-Situ Gaseous Calibration
The use of ⁸³ᵐKr for internal calibration of noble liquid detectors involves the production of the metastable isotope from its parent, Rubidium-83 (⁸³Rb), and its subsequent introduction into the detector's gas or liquid phase.
Experimental Workflow:
Methodology:
-
Source Preparation: A ⁸³Rb source, typically embedded in a zeolite molecular sieve, is placed in a stainless-steel container. ⁸³Rb decays with a half-life of 86.2 days, continuously producing ⁸³ᵐKr.
-
Injection: A carrier gas, which is the same as the detector medium (xenon or argon), is flowed over the ⁸³Rb source. The ⁸³ᵐKr atoms are emanated from the zeolite and entrained in the gas flow.
-
Distribution: The ⁸³ᵐKr-laden gas is introduced into the detector's circulation system, allowing the radioactive atoms to distribute uniformly throughout the active volume.
-
Data Acquisition: The detector's data acquisition system records the scintillation and/or ionization signals from the decay of ⁸³ᵐKr. The two-step decay with a 154 ns intermediate half-life can be used for event tagging.
-
Data Analysis: The energy spectrum is analyzed to identify the monoenergetic peaks at 9.4 keV and 32.1 keV. The position reconstruction capabilities of the detector are used to create a 3D map of the detector response.
-
Decay and Removal: Due to its short 1.83-hour half-life, the ⁸³ᵐKr decays away quickly, leaving no long-term background. The stable ⁸³Kr daughter can be removed through the detector's purification system.
Tritium: Beta Spectrum Calibration
Tritium (³H) offers a broad, continuous energy spectrum for calibration, which can be advantageous for understanding the detector response across a range of low energies.
Experimental Workflow:
Methodology:
-
Source Introduction: Tritiated methane (CH₃T) is introduced into the detector's gas system.
-
Uniform Mixing: The CH₃T mixes with the xenon gas and is circulated throughout the detector, ensuring a uniform distribution.
-
Data Acquisition: The detector records the events from the beta decay of tritium.
-
Spectral Analysis: The continuous energy spectrum is reconstructed and compared to the known theoretical spectrum of tritium beta decay.[3][4] This allows for the characterization of the electron recoil (ER) band in the detector.
-
Removal: A significant challenge with tritium is its removal from the detector system due to its long half-life and the tendency of methane to adhere to surfaces. This often requires dedicated purification systems.[14]
Argon-37: Low-Energy Electron Capture Calibration
Argon-37 (³⁷Ar) provides monoenergetic calibration points at very low energies, making it particularly useful for probing the near-threshold response of detectors.
Experimental Workflow:
Methodology:
-
Source Production: ³⁷Ar is produced by irradiating ³⁶Ar gas with neutrons in a nuclear reactor.[9][12]
-
Introduction: The produced ³⁷Ar is introduced into the detector's gas handling system.
-
Homogeneous Distribution: As a noble gas, ³⁷Ar disperses uniformly throughout the active volume of the detector.
-
Data Acquisition: The detector records the signals from the electron capture decay of ³⁷Ar, which results in the emission of Auger electrons and X-rays with characteristic energies.
-
Data Analysis: The energy spectrum is analyzed to identify the peaks at 2.82 keV (from K-shell capture) and 0.27 keV (from L-shell capture).[5][6][13][7]
-
Removal: After the calibration campaign, the ³⁷Ar can be removed from the system using a gas purifier or by cryogenic distillation.[13][15]
Discussion: Choosing the Right Tool for the Job
The choice between ⁸³ᵐKr and its alternatives is highly dependent on the specific goals of the experiment.
Krypton-83m stands out for its ability to provide a spatially uniform, monoenergetic calibration at an energy (41.5 keV) that is highly relevant for many dark matter searches. Its short half-life is a major advantage, allowing for frequent calibrations without the risk of long-term background contamination. The two-step decay provides a powerful tool for event tagging and background rejection.
Tritium is an excellent choice for characterizing the detector's response to a continuous spectrum of low-energy electron recoils. This is particularly valuable for understanding the background from beta-emitting contaminants. However, its long half-life and the difficulty of removing it from the detector are significant drawbacks.[8]
Argon-37 is ideal for probing the very low-energy threshold of a detector. Its monoenergetic peaks at 2.82 keV and 0.27 keV are invaluable for understanding the detector's response in a region that is often difficult to access with other sources.[5][6][13][7] Its 35-day half-life is a reasonable compromise between the very short half-life of ⁸³ᵐKr and the very long half-life of tritium.
Iron-55 is a convenient and long-lived source of monoenergetic X-rays. However, as an external source, it cannot provide the uniform, volumetric calibration that is a key advantage of the gaseous sources. It is often used to induce fluorescence in a target material to produce lower-energy X-rays for calibration.
Logical Relationship of Calibration Source Selection:
References
- 1. [0905.1766] Calibration of a Liquid Xenon Detector with Kr-83m [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. [1512.03133] Tritium calibration of the LUX dark matter experiment [arxiv.org]
- 4. [PDF] Tritium calibration of the LUX dark matter experiment | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Calibration of a two-phase xenon time projection chamber with a 37Ar source | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Low-energy calibration of XENON1T with an internal 37Ar source [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 10. uni-muenster.de [uni-muenster.de]
- 11. scoap3-prod-backend.s3.cern.ch [scoap3-prod-backend.s3.cern.ch]
- 12. Preparation and measurement of an 37Ar source for liquid xenon detector calibration [arxiv.org]
- 13. [2211.14191] Low-energy Calibration of XENON1T with an Internal $^{37}$Ar Source [arxiv.org]
- 14. arxiv.org [arxiv.org]
- 15. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Safety Operating Guide
Proper Disposal of Krypton-83: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential safety and logistical information for the proper disposal of Krypton-83, a stable isotope of krypton. It is crucial to distinguish this compound from its radioactive counterparts, such as Krypton-83m and Krypton-85, as the disposal procedures differ significantly.
Key Distinction: this compound vs. Radioactive Krypton Isotopes
This compound (⁸³Kr) is a stable, non-radioactive isotope and does not require disposal as radioactive waste. However, it is often used in conjunction with or as a decay product of radioactive isotopes, namely Krypton-83m (⁸³ᵐKr), a metastable isomer with a short half-life of 1.83 hours, and Krypton-85 (⁸⁵Kr), which has a much longer half-life of 10.76 years. The disposal procedures outlined below are primarily for any residual Krypton gas that may be present in a laboratory setting, with specific considerations for potential radioactive contamination.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols for handling compressed gases. Krypton is a colorless, odorless, and tasteless gas that is heavier than air and can displace oxygen, leading to a risk of asphyxiation in confined spaces.
Essential Safety Precautions:
-
Ventilation: Always handle krypton gas cylinders in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves.
-
Cylinder Security: Secure gas cylinders upright to a stable object to prevent them from falling.
-
Leak Detection: Regularly check for leaks using a suitable leak detection solution.
Disposal Procedures for this compound Gas Cylinders
The primary method for the disposal of a this compound gas cylinder is to return it to the supplier. For any residual gas that cannot be returned, the following steps should be taken, considering the possibility of radioactive contamination.
Step 1: Isotope Identification and Segregation
The first and most critical step is to determine the isotopic composition of the krypton gas. If the gas is confirmed to be solely stable this compound, it can be managed as a non-hazardous compressed gas. However, if there is any suspicion of the presence of Krypton-83m or Krypton-85, it must be treated as radioactive waste.
Step 2: Disposal of Non-Radioactive this compound
If the krypton is verified as non-radioactive, the primary disposal method is to return the cylinder to the gas supplier. Contact the supplier to arrange for pickup or follow their specific return procedures.
Step 3: Management of Potentially Radioactive Krypton Gas (Decay-in-Storage)
For Krypton-83m, with its short half-life, the "decay-in-storage" method is the most appropriate disposal pathway. This process allows the radioactivity to naturally decrease to background levels.
Decay-in-Storage Protocol:
-
Secure Storage: Store the gas cylinder in a designated, secure, and properly shielded radioactive materials storage area.
-
Labeling: Clearly label the cylinder with the isotope (Krypton-83m), the initial activity level, and the date it was placed in storage.
-
Decay Period: Store the cylinder for a minimum of 10 half-lives. For Krypton-83m, this equates to approximately 18.3 hours. To be conservative, a storage period of 24-48 hours is recommended.
-
Radiation Survey: After the decay period, use a calibrated radiation survey meter to confirm that the radiation levels are indistinguishable from natural background radiation.
-
Final Disposal: Once confirmed to be at background levels, the now non-radioactive gas cylinder can be managed according to standard procedures for returning empty gas cylinders to the supplier. Ensure all radioactive material labels are removed or defaced before return.
For Krypton-85, due to its long half-life, decay-in-storage is not a feasible option. Disposal of Krypton-85 requires transfer to a licensed radioactive waste disposal facility. Contact your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department to arrange for proper disposal.
Quantitative Data Summary
| Isotope | Half-Life | Primary Disposal Method |
| This compound (⁸³Kr) | Stable | Return to supplier |
| Krypton-83m (⁸³ᵐKr) | 1.83 hours | Decay-in-Storage |
| Krypton-85 (⁸⁵Kr) | 10.76 years | Transfer to a licensed radioactive waste facility |
Experimental Protocols
The primary "experiment" in this context is the verification of the absence of radioactivity after the decay-in-storage period.
Protocol for Radiation Survey of Decayed Krypton-83m Cylinder:
-
Equipment: A calibrated, low-level radiation survey meter (e.g., a Geiger-Müller counter).
-
Background Measurement: Take a background radiation measurement in an area away from any known radioactive sources. Record this value.
-
Cylinder Survey:
-
Slowly move the survey meter probe over all surfaces of the gas cylinder, paying close attention to the valve.
-
Hold the probe approximately 1 centimeter from the surface.
-
Record the highest measurement obtained.
-
-
Comparison: Compare the highest measurement from the cylinder to the background measurement. If the cylinder's reading is not distinguishable from the background, it can be considered non-radioactive.
-
Documentation: Record the date of the survey, the instrument used, the background reading, the cylinder reading, and the signature of the person performing the survey. Maintain these records as required by your institution's radiation safety program.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound gas cylinders.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols, Radiation Safety Officer (RSO), or Environmental Health and Safety (EHS) department for detailed procedures and to ensure compliance with all applicable federal, state, and local regulations.
Essential Safety and Logistical Information for Handling Krypton Gas
A Note on Krypton Isotopes: It is important to distinguish between different isotopes of krypton. Krypton-83 is a stable, non-radioactive isotope. In contrast, Krypton-85 (Kr-85) is a radioactive isotope and is the primary concern in laboratory settings where radioactive materials are handled.[1][2][3] This guide focuses on the safe handling of krypton as a compressed gas and provides specific precautions for the radioactive isotope Kr-85.
Personal Protective Equipment (PPE)
When working with krypton gas, appropriate personal protective equipment must be worn to ensure safety. The primary hazards associated with krypton are those of a compressed gas and, in the case of Kr-85, radiation exposure.
For Handling Compressed Krypton Gas:
-
Eye/Face Protection: Safety glasses with side-shields are recommended.[4][5] In situations where liquid splashes are possible, splash-resistant safety goggles should be worn.[6] Contact lenses should be avoided.[6][7]
-
Hand Protection: Wear working gloves when handling gas containers.[4][8] For handling the liquid form, insulated gloves are necessary to protect against frostbite.[7]
-
Body Protection: A lab coat is recommended. For handling liquid krypton, appropriate protective, cold-insulating clothing should be worn.[6]
-
Footwear: Safety shoes are recommended when handling cylinders to protect against physical injury.[4][8]
-
Respiratory Protection: In oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) or a positive-pressure airline with a mask should be used.[4][8]
Additional PPE for Krypton-85:
-
Dosimetry: Personnel handling Kr-85 should wear body and ring badges to monitor radiation exposure.[9]
Operational Plans
A clear and well-defined operational plan is crucial for the safe handling of krypton gas, especially the radioactive isotope Kr-85.
Safe Handling Procedures:
-
Ventilation: Always work in a well-ventilated area.[4][7][10] Local exhaust ventilation should be used to control exposure.[7]
-
Cylinder Handling:
-
Use a suitable hand truck to move cylinders; do not drag, roll, or slide them.[4][7]
-
Keep the valve protection cap in place until the cylinder is secured and ready for use.[4][7]
-
Store cylinders upright and firmly secured to prevent them from falling over.[5][7]
-
Use a pressure-reducing regulator when connecting the cylinder to a lower pressure system.[7]
-
-
For Krypton-85:
-
Use the smallest amount of the radioisotope as possible.[9]
-
Plan experiments to minimize exposure time, maximize distance from the source, and use appropriate shielding.[9]
-
Use tools to handle unshielded sources and potentially contaminated containers indirectly.[9]
-
Monitor yourself and the work area for radiation during and after each use.[9]
-
Storage:
-
Store cylinders in a cool, dry, well-ventilated area away from heavily trafficked areas and emergency exits.[5][7]
-
The storage area temperature should not exceed 52°C (125°F).[5][7]
-
Segregate full and empty cylinders and use a "first in, first out" inventory system.[7]
-
For Kr-85, store behind appropriate shielding, such as lead.[9]
Emergency Procedures:
-
Leak: In case of a leak, evacuate the area and ensure adequate ventilation.[4][8] If possible, and without personal risk, try to stop the release.[4][8] Use a self-contained breathing apparatus when entering an area with a potential leak until the atmosphere is proven to be safe.[4][8]
-
Fire: Krypton is not flammable.[11] In case of a fire involving krypton containers, use an extinguishing agent suitable for the surrounding fire.[5][11] Move containers from the fire area if it can be done without risk.[8] Cool containers with water spray.[5][7]
-
Exposure:
-
Inhalation: Move the affected person to an uncontaminated area and provide fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact (Frostbite): If frostbite from liquid krypton occurs, flush the affected area with lukewarm water (do not use hot water).[6][7] Gently wrap the affected parts in blankets.[6][7] Seek immediate medical attention.[6][7]
-
Disposal Plan
-
Return the krypton cylinder in its shipping container, properly labeled, with the valve outlet plugs or caps (B75204) secured and the valve protection cap in place, to your supplier.[7]
-
For emergency disposal assistance, contact your supplier.[7]
-
Avoid generating mixed waste (combinations of radioactive, biological, and chemical waste).[9] For disposal of radioactive waste, contact your institution's Environmental Health and Safety (EHS) department.[9]
Quantitative Data Summary
| Parameter | Value | Source Isotope | Citation |
| Half-life | 10.7 years | Kr-85 | [9][12] |
| Radiation Type | Beta, Gamma, X-rays | Kr-85 | [9] |
| Shielding | 6 mm of lead for gamma | Kr-85 | [9] |
| 2 mm of plastic for beta | Kr-85 | [9] | |
| 1.9 mm of plastic | Kr-85 | [12] | |
| 1 mm of glass | Kr-85 | [12] | |
| Storage Temperature | Do not exceed 52°C (125°F) | Krypton Gas | [5][7] |
Experimental Workflow for Handling Krypton-85
References
- 1. hpschapters.org [hpschapters.org]
- 2. Krypton-85 - Wikipedia [en.wikipedia.org]
- 3. Isotopes of krypton - Wikipedia [en.wikipedia.org]
- 4. amp.generalair.com [amp.generalair.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. us.evocdn.io [us.evocdn.io]
- 7. buyisotope.com [buyisotope.com]
- 8. sg.airliquide.com [sg.airliquide.com]
- 9. case.edu [case.edu]
- 10. tollgas.com [tollgas.com]
- 11. scribd.com [scribd.com]
- 12. ionactive.co.uk [ionactive.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
